molecular formula C10H12O3 B1594284 2-Hydroxypropyl benzoate CAS No. 37086-84-3

2-Hydroxypropyl benzoate

Cat. No.: B1594284
CAS No.: 37086-84-3
M. Wt: 180.2 g/mol
InChI Key: SCYRDAWUOAHQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropyl benzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYRDAWUOAHQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041229
Record name 1,2-Propanediol, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37086-84-3
Record name 1,2-Propanediol, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37086-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 1-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037086843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 1-benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-PROPANEDIOL, 1-BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K90ZQ89N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Hydroxypropyl benzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxypropyl benzoate: Chemical Properties, Structure, and Applications

Introduction

This compound is an organic compound classified as a benzoate ester. It is formed by the esterification of benzoic acid and propylene glycol. Its molecular structure, which incorporates both a hydroxyl group and an ester linkage, imparts a unique combination of chemical properties that make it a valuable compound in various industrial and research settings. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its molecular structure.

Nomenclature and Identifiers
  • IUPAC Name : this compound[1]

  • Synonyms : Propylene glycol monobenzoate, 1,2-Propane glycol monobenzoate, 2-Hydroxy-2-methylethyl benzoate[1]

  • CAS Number : 37086-84-3[1][2][3]

  • Molecular Formula : C₁₀H₁₂O₃[2][3][4]

  • Molecular Weight : 180.20 g/mol [2][3][4]

Molecular Structure

This compound consists of a central benzoate group attached to a 2-hydroxypropyl moiety. The structure features a chiral center at the second carbon of the propyl chain, meaning it can exist as two distinct enantiomers: (R)-2-hydroxypropyl benzoate and (S)-2-hydroxypropyl benzoate.[4] The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which influences its solubility and physical properties.[4]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application.

PropertyValueReference
Molecular Weight 180.20 g/mol [2][4]
Molecular Formula C₁₀H₁₂O₃[2][4]
Physical State Liquid (estimated)
Crystal Density 1.28 ± 0.05 g/cm³[4]
Purity (Industrial) 95-98%[4]
Canonical SMILES CC(COC(=O)C1=CC=CC=C1)O[1]
InChI Key SCYRDAWUOAHQIE-UHFFFAOYSA-N[1]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (ortho)8.00 - 8.10Doublet2H7 - 8
Aromatic (meta/para)7.40 - 7.60Multiplet3H7 - 8
OCH₂ (ester)4.20 - 4.50Multiplet2H5 - 7
CHOHNot specifiedMultiplet1HNot specified
CH₃Not specifiedDoublet3HNot specified
Table data sourced from Smolecule.[4]
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the following characteristic absorption peaks are expected:

  • O-H Stretch : A broad peak in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic) : Peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic) : Peaks appear just below 3000 cm⁻¹.

  • C=O Stretch (Ester) : A strong, sharp peak around 1720-1700 cm⁻¹. This is one of the most prominent signals in the spectrum.

  • C-O Stretch (Ester) : Peaks in the 1300-1000 cm⁻¹ region.

  • C=C Stretch (Aromatic) : Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of the propyl group and cleavage at the ester linkage, leading to characteristic fragments such as the benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the benzoic acid ion (C₆H₅COOH⁺) at m/z = 122.

Synthesis and Manufacturing

The primary industrial method for synthesizing this compound is through the Fischer-Speier esterification reaction.

Reaction Mechanism and Conditions

This acid-catalyzed esterification involves the reaction of benzoic acid with propylene glycol (2-hydroxypropanol).[4]

  • Protonation : The carbonyl oxygen of benzoic acid is protonated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic Attack : The primary hydroxyl group of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the benzoic acid moiety, forming a good leaving group (water).

  • Elimination : A molecule of water is eliminated, and the carbonyl group is reformed by deprotonation, yielding the final ester product, this compound.

The reaction is typically carried out at temperatures between 60-120°C for 2-8 hours to achieve high conversion rates (80-95%).[4]

Synthesis_Workflow cluster_reactants Reactants benzoic_acid Benzoic Acid reactor Reaction Vessel (60-120°C, 2-8h) benzoic_acid->reactor propylene_glycol Propylene Glycol propylene_glycol->reactor catalyst H₂SO₄ Catalyst catalyst->reactor purification Purification Steps (Neutralization, Washing, Distillation) reactor->purification Crude Product product This compound (95-98% Purity) purification->product

Caption: General workflow for the synthesis of this compound.

Purification

Post-reaction, the crude product mixture contains unreacted starting materials, the catalyst, water, and the final ester. Purification is critical to meet industrial quality standards of 95-98% purity.[4] Standard purification strategies include:

  • Neutralization : Washing with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted benzoic acid.

  • Water Washing : To remove any remaining salts and water-soluble impurities.

  • Distillation : To separate the final product from any remaining propylene glycol and other volatile impurities.[4]

Applications and Industrial Relevance

The dual functionality of this compound, possessing both an ester and an alcohol group, allows for its use in a range of applications.[4]

  • Cosmetics and Pharmaceuticals : It is utilized as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties.[4] Its structure allows it to interact with microbial membranes, inhibiting their growth.[4]

  • Chemical Intermediate : It serves as a building block in the synthesis of other organic compounds, such as certain types of polyesters.[4]

  • Excipient Development : this compound can be a precursor for molecules like Hydroxypropyl-β-cyclodextrin (HPβCD), a cyclic oligosaccharide used in pharmaceuticals to enhance the solubility and bioavailability of poorly soluble drugs.[4]

  • Analytical Standard : Due to its stability and well-defined properties, it can be used as a reference standard for analytical method development and quality control applications in drug development.[2]

Safety and Toxicology

While comprehensive toxicological data for this compound is not extensively detailed in readily available literature, standard laboratory precautions should be observed when handling the compound. Based on data for structurally related compounds like propyl benzoate, it may cause skin and eye irritation. Users should handle the chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consulting the specific Safety Data Sheet (SDS) from the supplier is mandatory.

Conclusion

This compound is a versatile chemical with a well-defined structure and a range of useful properties. Its synthesis via Fischer esterification is a robust and scalable process. The compound's primary applications as a preservative and chemical intermediate are driven by its unique molecular structure, which includes both a benzoate ester and a secondary alcohol. As research continues, new applications for this compound may emerge, particularly in the fields of materials science and pharmaceutical formulation.

References

  • Smolecule. (n.d.). Buy this compound | 37086-84-3.
  • Axios Research. (n.d.). This compound - CAS - 37086-84-3.
  • ChemicalBook. (2024). This compound | 37086-84-3.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 37086-84-3.
  • Alfa Chemistry. (n.d.). CAS 37086-84-3 this compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Propyl benzoate.

Sources

(R)-2-Hydroxypropyl benzoate vs (S)-2-Hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 2-Hydroxypropyl Benzoate: (R) vs. (S) Enantiomers

Authored by: A Senior Application Scientist

Abstract

Chirality is a fundamental concept in chemistry with profound implications in pharmacology, materials science, and beyond. The spatial arrangement of atoms can dramatically alter a molecule's interaction with other chiral entities, such as biological receptors or polarized light. This guide provides a detailed technical exploration of the enantiomers of this compound: (R)-2-hydroxypropyl benzoate and (S)-2-hydroxypropyl benzoate. We will delve into their structural and physicochemical properties, stereoselective synthesis, analytical separation, and potential differential applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these specific chiral compounds.

Introduction to Chirality and this compound

This compound is a chemical compound that exists as a pair of enantiomers due to the presence of a chiral center at the second carbon of the propyl group. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. This seemingly subtle difference in three-dimensional structure can lead to significant variations in their biological and chemical properties.

The (R) and (S) nomenclature, derived from the Cahn-Ingold-Prelog priority rules, provides an unambiguous way to describe the absolute configuration of each enantiomer. The different spatial arrangements of the hydroxyl and phenylmethyl groups around the chiral carbon dictate how these molecules interact with their environment.

Below is a diagram illustrating the relationship between the two enantiomers.

Caption: Enantiomeric relationship of (R) and (S)-2-hydroxypropyl benzoate.

Physicochemical Properties of (R)- and (S)-2-Hydroxypropyl Benzoate

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). It is important to note that the (R)/(S) designation does not directly correlate with the (+)/(-) optical rotation.

Property(R)-2-Hydroxypropyl Benzoate(S)-2-Hydroxypropyl BenzoateRacemic Mixture (±)
Molecular FormulaC₁₀H₁₂O₃C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight180.20 g/mol 180.20 g/mol 180.20 g/mol
AppearanceLikely a colorless liquid or low-melting solidLikely a colorless liquid or low-melting solidColorless liquid or low-melting solid
Optical RotationSpecific rotation value ([α]D) would be equal in magnitude but opposite in sign to the (S)-enantiomer.Specific rotation value ([α]D) would be equal in magnitude but opposite in sign to the (R)-enantiomer.
Melting PointIdentical to the (S)-enantiomerIdentical to the (R)-enantiomerMay differ from pure enantiomers
Boiling PointIdentical to the (S)-enantiomerIdentical to the (R)-enantiomerIdentical to pure enantiomers
SolubilityIdentical in achiral solventsIdentical in achiral solventsIdentical in achiral solvents

Stereoselective Synthesis

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution

This classic approach involves synthesizing the racemic mixture of this compound and then separating the two enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Experimental Protocol: Diastereomeric Salt Crystallization
  • Esterification: React racemic 1,2-propanediol with benzoyl chloride in the presence of a base (e.g., pyridine) to form racemic this compound.

  • Reaction with Chiral Acid: React the racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) to form a mixture of diastereomeric esters.

  • Fractional Crystallization: Exploit the different solubilities of the two diastereomers to selectively crystallize one from a suitable solvent.

  • Hydrolysis: Hydrolyze the separated diastereomeric ester to yield the enantiomerically pure this compound.

Caption: Workflow for chiral resolution via diastereomer formation.

Asymmetric Synthesis

A more modern and efficient approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. For this compound, this could involve the enantioselective opening of a terminal epoxide.

Experimental Protocol: Kinetic Resolution via Epoxide Opening
  • Starting Material: Begin with racemic propylene oxide.

  • Catalyst System: Employ a chiral catalyst, such as a Jacobsen's catalyst (chiral salen-manganese complex).

  • Nucleophilic Attack: Introduce benzoic acid as the nucleophile. The chiral catalyst will facilitate the preferential reaction of one enantiomer of the propylene oxide.

  • Work-up and Purification: The reaction will yield one enantiomer of this compound and the unreacted enantiomer of propylene oxide. The desired product can then be isolated and purified using standard chromatographic techniques.

RacemicEpoxide Racemic Propylene Oxide Reaction Enantioselective Ring Opening RacemicEpoxide->Reaction BenzoicAcid Benzoic Acid BenzoicAcid->Reaction ChiralCatalyst Chiral Catalyst ChiralCatalyst->Reaction Product (R)-2-Hydroxypropyl Benzoate Reaction->Product Unreacted Unreacted (S)-Propylene Oxide Reaction->Unreacted

Caption: Asymmetric synthesis via kinetic resolution of a racemic epoxide.

Analytical Techniques for Enantiomeric Discrimination

Distinguishing between and quantifying the (R) and (S) enantiomers is crucial for quality control and research purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus, separation.

Typical Chiral HPLC Method Parameters:
  • Column: A column with a chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase: A mixture of hexane and isopropanol is common. The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoate chromophore absorbs (e.g., 230 nm).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration. This technique is excellent for determining the enantiomeric excess (ee) of a sample.

Potential Applications and Stereochemical Considerations

While the racemic mixture of this compound may find use in applications where chirality is not a critical factor (e.g., as a solvent or plasticizer), the enantiomerically pure forms are of greater interest in fields where stereospecific interactions are paramount.

Pharmacology and Drug Development

If this compound were to be developed as a pharmaceutical agent or used as a chiral building block in drug synthesis, the biological activity of the two enantiomers would need to be carefully evaluated. It is highly probable that one enantiomer (the eutomer) would exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even responsible for undesirable side effects. This principle, known as eudismic ratio, is a cornerstone of modern drug design.

Flavor and Fragrance Industry

The human olfactory and gustatory receptors are chiral. Consequently, enantiomers can have distinctly different smells and tastes. For example, (R)-(-)-carvone smells like spearmint, while (S)-(+)-carvone smells like caraway. It is plausible that (R)- and (S)-2-hydroxypropyl benzoate could also possess different sensory profiles, making one more desirable than the other for specific applications in the food and perfume industries.

Polymer Science

Chiral monomers can be used to create polymers with unique helical structures and optical properties. The stereochemistry of the monomer unit, such as (R)- or (S)-2-hydroxypropyl benzoate, would directly influence the resulting polymer's morphology and its potential applications in areas like chiral separations or as advanced optical materials.

Conclusion

The study of (R)- and (S)-2-hydroxypropyl benzoate serves as an excellent case study in the importance of stereochemistry. While sharing the same chemical formula and connectivity, these enantiomers are distinct chemical entities with potentially different biological and chemical behaviors. The ability to synthesize and analyze them in their enantiomerically pure forms is essential for unlocking their full potential in various scientific and industrial fields. Further research into the specific properties and applications of each enantiomer is warranted to fully elucidate their unique characteristics.

References

Due to the specific and non-commodity nature of the individual enantiomers of this compound, publicly available, in-depth comparative studies are limited. The principles and protocols described in this guide are based on established methodologies in stereochemistry and are supported by the general chemical literature. For further reading on the foundational concepts, the following types of resources are recommended:

  • Title: "Stereoselective Synthesis: A Practical Approach" Source: Academic Press URL: (A representative example would be a textbook on asymmetric synthesis, which can be found in university libraries or through scientific publishers.)
  • Title: "Chiral Separations by High-Performance Liquid Chromatography" Source: Journal of Chromatographic Science URL: (A representative review article on this topic can be found in journals
  • Title: "The Importance of Chirality in Drug Development" Source: Nature Reviews Drug Discovery URL: (Leading scientific journals regularly publish reviews on this topic.)

An In-depth Technical Guide to 2-Hydroxypropyl Benzoate (CAS 37086-84-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Hydroxypropyl benzoate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical and physical properties, synthesis, analytical methodologies, applications, and safety considerations, with a focus on the scientific rationale behind its use and evaluation.

Introduction and Molecular Profile

This compound (HPB), identified by CAS number 37086-84-3, is a benzoate ester of propylene glycol.[1][2] Its chemical structure, featuring a benzoate group attached to a 2-hydroxypropyl moiety, bestows upon it a unique combination of properties that are valuable across various scientific and industrial domains.[1] The presence of a hydroxyl group and an ester linkage allows for a balance of hydrophilic and lipophilic characteristics, influencing its solubility, reactivity, and biological interactions.[2]

First synthesized in the latter half of the 20th century, HPB emerged from research aimed at developing ester-based preservatives with enhanced solubility profiles.[2] Its utility in stabilizing pharmaceutical formulations was recognized in patent filings during the 1990s, marking its entry into industrial applications.[2]

Molecular Structure and Physicochemical Properties

The IUPAC name for this compound is [(2R)-2-hydroxypropyl] benzoate, which reflects its stereochemistry.[2] The molecule possesses a chiral center at the second carbon of the propyl chain, leading to the existence of (R)- and (S)-enantiomers.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37086-84-3[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1][2]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Boiling Point 295.2°C at 760 mmHg[3]
Density 1.138 g/cm³[3]
Flash Point 125.1°C[3]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through Fischer esterification. This well-established method involves the acid-catalyzed reaction of benzoic acid with 1,2-propanediol (propylene glycol).

Reaction Mechanism: Fischer Esterification

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The hydroxyl group of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, this compound.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzoic_Acid Benzoic Acid HPB This compound Benzoic_Acid->HPB Esterification Propylene_Glycol 1,2-Propanediol Propylene_Glycol->HPB Acid_Catalyst H+ (e.g., H₂SO₄) Acid_Catalyst->HPB catalyzes Water Water

Caption: Fischer Esterification of Benzoic Acid and 1,2-Propanediol.

Industrial Production Considerations

For large-scale production, reaction conditions are optimized to maximize yield and purity. Typical parameters include:

  • Catalyst Concentration: 1-5 mol% of a strong acid catalyst relative to the carboxylic acid.[1]

  • Temperature: Reaction temperatures generally range from 60-120°C.[1]

  • Reaction Time: Typically 2-8 hours are required to achieve conversions of 80-95%.[1]

  • Purification: Post-reaction, the product is purified to remove unreacted starting materials, the catalyst, and byproducts. This often involves neutralization, washing, and distillation. Industrial-grade this compound typically has a purity of 95-98%.[1]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quality of this compound.

Chromatographic Methods
  • Gas Chromatography (GC): GC is suitable for assessing purity and identifying volatile impurities. A capillary column with a non-polar or moderately polar stationary phase is typically used.[3] The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and polarity.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoate ring, as well as signals for the methine, methylene, and methyl protons of the 2-hydroxypropyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group and a broad O-H stretch from the hydroxyl group.[1]

Applications in Research and Development

The dual functionality of this compound as both an ester and an alcohol makes it a versatile compound in various applications.[2]

Pharmaceutical Formulations
  • Excipient and Solubilizing Agent: The unique solubility characteristics of HPB make it a potential excipient in drug formulations.[1] Its ability to interact with both hydrophobic and hydrophilic molecules can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Preservative: this compound exhibits antimicrobial properties, making it an effective preservative in cosmetic and potentially pharmaceutical formulations.[1]

Antimicrobial Mechanism of Action

The antimicrobial activity of benzoates is generally attributed to their ability to disrupt the integrity of microbial cell membranes.[1][5] The lipophilic benzoate portion of the molecule can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability.[6] This disruption can interfere with essential cellular processes such as nutrient transport and energy production, ultimately inhibiting microbial growth.[5][6] The presence of the hydroxyl group in HPB may enhance its water solubility, allowing for effective concentrations to be achieved in aqueous formulations, while the overall molecule retains sufficient lipophilicity to interact with microbial membranes.[2] Studies on other benzoates have also suggested that they can inhibit certain cellular enzymes, further contributing to their antimicrobial effect.[7]

Chemical Intermediate

This compound can serve as a building block in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the creation of certain types of polyesters.[1]

Safety and Toxicology

A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. However, the safety of benzoates, in general, has been reviewed by regulatory bodies.

  • Metabolism and Excretion: It is anticipated that this compound would be hydrolyzed in the body to benzoic acid and 1,2-propanediol. Benzoic acid is then conjugated with glycine in the liver to form hippuric acid, which is rapidly excreted in the urine.[8][9] 1,2-propanediol is metabolized to lactic and pyruvic acids and enters intermediary metabolism.

  • Irritation and Sensitization: Benzoic acid can be a mild skin irritant.[10] The potential for skin irritation or sensitization with this compound would need to be evaluated for specific applications, particularly in topical formulations. Some acrylates with a similar hydroxypropyl structure have been shown to be skin sensitizers, though HPB is not an acrylate.[11][12]

Regulatory and Handling Considerations

The regulatory status of this compound can vary by region and intended use.

  • Cosmetics: Benzoates are widely used as preservatives in cosmetics.[13][14][15][16] The concentration of use is typically restricted.

  • Pharmaceuticals: If used as an excipient in a pharmaceutical product, it would be subject to the regulations governing pharmaceutical ingredients in the respective jurisdiction.

  • Handling: Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Future Perspectives

This compound is a compound with established utility and potential for further applications. Future research could focus on:

  • Detailed Pharmacokinetic and Toxicological Profiling: To support its broader use in pharmaceutical applications, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are warranted.

  • Enantiomer-Specific Activity: Investigating the biological activities of the individual (R)- and (S)-enantiomers could reveal stereospecific effects and lead to more targeted applications.

  • Advanced Formulation Development: Exploring its use in novel drug delivery systems, such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS), could enhance the bioavailability of poorly soluble drugs.

References

  • Ariga, T., & Tsuchihashi, N. (Year). Inclusion complexation of p-hydroxybenzoic acid esters with 2-hydroxypropyl-beta-cyclodextrins. On changes in solubility and antimicrobial activity. Yakugaku Zasshi, Volume(Issue), Pages. [Link]

  • Smolecule. (n.d.). Buy this compound | 37086-84-3.
  • Kubota, K., & Ishizaki, T. (1991). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European Journal of Clinical Pharmacology, 41(4), 363–368. [Link]

  • NIOSH. (2017). NIOSH Skin Notation Profiles 2-Hydroxypropyl acrylate (HPA). Centers for Disease Control and Prevention. [Link]

  • Fadilah, F., Andrajati, R., Arsianti, A., Paramita, R. I., & Erlina, L. (2018). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Cancer Chemoprevention, 9(1), 23. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PDA Journal of Pharmaceutical Science and Technology, 60(4), 235–242. [Link]

  • Smolecule. (n.d.). Buy this compound | 37086-84-3.
  • Carmona, M., Zafra, A., & Luque de Castro, M. D. (2005). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry, 280(48), 40174–40183. [Link]

  • C&K Testing. (2025, July 16). Global Cosmetics Regulatory Updates - Vol.28 (June 2025). [Link]

  • Ortiz-Boyer, F., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1297-1303. [Link]

  • Grigsby, J. J., & Taylor, M. G. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 6(41), 27218–27228. [Link]

  • Suzuki, H., & Sugiyama, Y. (2022). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 14(3), 536. [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP OPINION ON Benzoic Acid and Sodium Benzoate. [Link]

  • De Villiers, M. M., & van der Watt, J. G. (2006). Formulation development and stability studies of aqueous metronidazole benzoate suspensions containing various suspending agents. Drug Development and Industrial Pharmacy, 32(9), 1133–1139. [Link]

  • Pasupuleti, V. R., Sammugam, L., Ramesh, N., & Gan, S. H. (2017). In vitro and in vivo models to study the biological and pharmacological properties of queen bee acid (QBA, 10-hydroxy-2-decenoic acid): A systematic review. Journal of Apicultural Research, 56(5), 578–592. [Link]

  • Thackaberry, E. A., Kopytek, S., Sherratt, P., Trouba, K., & McIntyre, B. (2010). Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-beta-cyclodextrin for use in general toxicology studies. Toxicological Sciences, 117(2), 485–492. [Link]

  • Smiles, S., & Taylor, W. (1921). Comparison of product safety data sheet ingredient lists with skin irritants and sensitizers present in a convenience sample of light-curing resins used in additive manufacturing. Journal of the Chemical Society, Transactions, 119, 1791–1799. [Link]

  • Baker Botts L.L.P. (2025, November 13). Cosmetics Industry Regulatory Challenges Accelerate. JDSupra. [Link]

  • Vignaduzzo, S. E., & Kaufman, T. S. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Current Pharmaceutical Analysis, 9(3), 213–242. [Link]

  • da Silva, A. C. G., de Almeida, A. A. C., de Oliveira, R. B., de Carvalho, R. B. F., de Freitas, R. M., & de Almeida, R. N. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • King & Spalding. (2023, January 9). Nearly a Century in the Making: Congress Modernizes FDA's Regulation of Cosmetics. [Link]

  • Igarashi, T., & Sugiyama, Y. (1998). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(3), G492–G501. [Link]

  • Alvarez-Martinez, E., & Rodriguez, M. C. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 28(11), 4381. [Link]

  • da Silva, A. C. G., de Almeida, A. A. C., de Oliveira, R. B., de Carvalho, R. B. F., de Freitas, R. M., & de Almeida, R. N. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2017). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Journal of Young Pharmacists, 9(3), 323–332. [Link]

  • Wang, Y., Zhang, J., & Sun, W. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 13. [Link]

  • Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Dagli, M. L. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-2-butenyl benzoate, CAS Registry Number 5205-11-8. Food and Chemical Toxicology, 188, 114589. [Link]

  • Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663. [Link]

  • Lin, S.-K., Tsai, G. E., & SyneuRx International (Taiwan) Corporation. (2022). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. Clinical Therapeutics, 44(10), 1393–1403. [Link]

  • Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Dagli, M. L. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-, 2-methylbutyl ester, CAS Registry Number 51115-63-0. Food and Chemical Toxicology, 182, 114170. [Link]

  • The Toxicology Forum. (2023, January 9). In the news – Modernization of Cosmetics Regulation Act Passes. [Link]

  • KEGG. (n.d.). Benzoate degradation - Reference pathway. [Link]

  • Patel, R., & Patel, M. (2017). Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. International Journal of Pharmaceutical Sciences and Research, 8(8), 3354-3361. [Link]

  • Gescher, J., & Fuchs, G. (2004). Overview of established degradation routes for benzoate that operate under oxic (A) or anoxic (B) conditions. ResearchGate. [Link]

  • H&M Group. (2024). H&M GROUP CHEMICAL RESTRICTIONS 2024. [Link]

  • Li, Y., Wang, Y., & Liu, G. (2023). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Membranes, 13(10), 856. [Link]

Sources

Spectroscopic Analysis of 2-Hydroxypropyl Benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxypropyl benzoate is a benzoate ester of propylene glycol, a compound with potential applications in the pharmaceutical, cosmetic, and polymer industries. Its chemical structure, consisting of a benzoate group attached to a hydroxypropyl chain, imparts a combination of aromatic and aliphatic characteristics, influencing its physical, chemical, and biological properties. A thorough understanding of its molecular structure is paramount for its effective application and for ensuring quality control in its synthesis and formulation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H-NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the 2-hydroxypropyl chain.

Expected ¹H-NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.05Doublet (d)2HAromatic (ortho-protons to C=O)
~ 7.55Triplet (t)1HAromatic (para-proton to C=O)
~ 7.45Triplet (t)2HAromatic (meta-protons to C=O)
~ 4.30 - 4.10Multiplet (m)2H-O-CH₂-
~ 4.05Multiplet (m)1H-CH(OH)-
~ 2.50Singlet (s)1H-OH
~ 1.25Doublet (d)3H-CH₃

Interpretation:

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the benzene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group. The ortho-protons (closest to the carbonyl group) are expected to be the most deshielded, appearing as a doublet around 8.05 ppm. The meta- and para-protons will resonate at slightly higher fields, appearing as triplets around 7.45 and 7.55 ppm, respectively.

  • Aliphatic Region (δ 1.0-4.5 ppm): The protons of the 2-hydroxypropyl group will appear in the upfield region.

    • The methylene protons (-O-CH₂-) adjacent to the ester oxygen are deshielded and are expected to appear as a multiplet in the range of 4.10-4.30 ppm.

    • The methine proton (-CH(OH)-) is attached to a carbon bearing a hydroxyl group and will also be deshielded, appearing as a multiplet around 4.05 ppm.

    • The methyl protons (-CH₃) are the most shielded and will appear as a doublet around 1.25 ppm, split by the adjacent methine proton.

    • The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent. A typical value would be around 2.50 ppm.

Experimental Protocol for ¹H-NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment with a 90° pulse width.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Expected ¹³C-NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~ 166.5C=O (Ester carbonyl)
~ 133.0Aromatic (para-C)
~ 130.0Aromatic (ipso-C)
~ 129.5Aromatic (ortho-C)
~ 128.4Aromatic (meta-C)
~ 68.0-CH(OH)-
~ 66.5-O-CH₂-
~ 19.0-CH₃

Interpretation:

  • Carbonyl Carbon (δ ~166.5 ppm): The ester carbonyl carbon is significantly deshielded and will appear at a low field.

  • Aromatic Carbons (δ 128-133 ppm): The six carbons of the benzene ring will resonate in this region. The ipso-carbon (attached to the carbonyl group) and the para-carbon will have distinct chemical shifts from the ortho- and meta-carbons.

  • Aliphatic Carbons (δ 19-68 ppm):

    • The carbon of the methine group (-CH(OH)-) will be deshielded by the adjacent hydroxyl group and will appear around 68.0 ppm.

    • The methylene carbon (-O-CH₂-) adjacent to the ester oxygen will be deshielded and is expected to resonate around 66.5 ppm.

    • The methyl carbon (-CH₃) is the most shielded and will appear at a high field, around 19.0 ppm.

Experimental Protocol for ¹³C-NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H-NMR, typically 20-50 mg of this compound in 0.6 mL of CDCl₃.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Process the data similarly to the ¹H-NMR spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, MediumO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
~ 1720StrongC=O stretch (ester)
1600-1450Medium-WeakC=C stretch (aromatic ring)
1300-1100StrongC-O stretch (ester and alcohol)
~ 710StrongC-H bend (ortho-disubstituted aromatic)

Interpretation:

  • O-H Stretch (3600-3200 cm⁻¹): A broad absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches (3100-2850 cm⁻¹): Absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretches, while those below 3000 cm⁻¹ correspond to aliphatic C-H stretches.

  • C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the ester carbonyl group.

  • C=C Stretches (1600-1450 cm⁻¹): Several weaker bands in this region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

  • C-O Stretches (1300-1100 cm⁻¹): Strong absorptions in this region arise from the C-O stretching vibrations of both the ester and the alcohol functional groups.

  • C-H Bend (~710 cm⁻¹): A strong band in this region is often indicative of the out-of-plane bending of the C-H bonds on the ortho-disubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment Ion
180[M]⁺ (Molecular Ion)
122[C₆H₅COOH]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
59[CH(OH)CH₃]⁺

Interpretation of Fragmentation Pattern:

Upon electron ionization, the this compound molecule will form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 180. This molecular ion can then undergo fragmentation.

  • Loss of the Hydroxypropyl Group: A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often a prominent peak in the spectrum.

  • McLafferty Rearrangement: A hydrogen atom from the propyl chain can be transferred to the carbonyl oxygen, followed by the cleavage of the C-O bond, resulting in a fragment corresponding to benzoic acid ([C₆H₅COOH]⁺) at m/z 122.

  • Loss of the Carbonyl Group: The benzoyl cation can further fragment by losing a carbonyl group (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

  • Fragmentation of the Propyl Chain: Cleavage of the C-C bond in the hydroxypropyl side chain can lead to the formation of a fragment at m/z 59, corresponding to [CH(OH)CH₃]⁺.

Fragmentation Pathway Diagram

Fragmentation_of_2-Hydroxypropyl_benzoate M [C₁₀H₁₂O₃]⁺˙ m/z = 180 (Molecular Ion) F1 [C₆H₅CO]⁺ m/z = 105 (Benzoyl Cation) M->F1 - •OCH₂CH(OH)CH₃ F3 [C₆H₅COOH]⁺˙ m/z = 122 M->F3 McLafferty Rearrangement F4 [C₃H₇O]⁺ m/z = 59 M->F4 - •C₆H₅COO F2 [C₆H₅]⁺ m/z = 77 (Phenyl Cation) F1->F2 - CO

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • MS Conditions:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound, utilizing ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry. By leveraging established spectroscopic principles and drawing analogies from closely related compounds, we have constructed a detailed interpretation of the key spectral features that are crucial for the structural elucidation and characterization of this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of the molecular properties of this compound and enabling its confident identification and application.

References

  • PubChem. (n.d.). 1-Hydroxyprop-2-yl benzoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxypropyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Hydroxypropyl benzoate (2-HPB) is a benzoate ester of significant interest in the pharmaceutical and cosmetic industries, valued for its properties as a preservative, excipient, and solubilizing agent.[1] A thorough understanding of its solubility in various organic solvents is critical for formulation development, ensuring product stability, efficacy, and manufacturability. This guide addresses a notable gap in publicly available literature: the absence of comprehensive, quantitative solubility data for 2-HPB.

To overcome this, we present a robust theoretical framework centered on the calculation of Hansen Solubility Parameters (HSPs) using the Hoftyzer-Van Krevelen group contribution method. This predictive model allows for a systematic estimation of 2-HPB's affinity for a wide array of organic solvents. Furthermore, this guide provides a complete, self-validating experimental protocol for the definitive determination and quantification of 2-HPB solubility, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Profile of this compound

This compound (CAS: 37086-84-3), also known as propylene glycol monobenzoate, is an organic compound with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[2][3]

Molecular Structure:

Its structure is characterized by two key functional regions:

  • A non-polar aromatic benzoate group: This lipophilic part of the molecule is responsible for its interactions with non-polar and weakly polar solvents.

  • A polar 2-hydroxypropyl group: This hydrophilic moiety, containing both an ester linkage and a secondary alcohol, confers the ability to engage in polar and hydrogen-bonding interactions.[1] The presence of the hydroxyl (-OH) group is particularly significant, as it can act as both a hydrogen bond donor and acceptor, enhancing its solubility in polar protic solvents compared to non-hydroxylated analogues like propyl benzoate.[1]

This amphiphilic nature—balancing lipophilic and hydrophilic characteristics—is central to its function in diverse applications, from stabilizing cosmetic creams to aiding in topical drug delivery.[1]

The Theoretical Basis of Solubility: Hansen Solubility Parameters (HSP)

To predict the solubility of 2-HPB without direct experimental data, we employ the principle of "like dissolves like," quantified through the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:[4][5]

  • δd (Dispersion): Energy from temporary fluctuating dipoles (van der Waals forces).

  • δp (Polar): Energy from permanent dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from electron-exchange interactions, including hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh² [6]

The central concept is that substances with similar (δd, δp, δh) profiles will be miscible. The "distance" (Ra) between two substances (in this case, 2-HPB and a solvent) in the three-dimensional Hansen space is a measure of their dissimilarity. A smaller distance implies a higher affinity and greater likelihood of solubility.[4] The distance is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A lower Ra value suggests better solubility. Generally, a good solvent for a given solute will have a low Ra value.[2]

Predicted Solubility Profile of this compound

Calculation of HSP via Group Contribution Method

Since experimental HSP values for 2-HPB are not available, we can estimate them using a group contribution method. The Hoftyzer-Van Krevelen method is a well-established technique for calculating HSP based on a molecule's constituent functional groups.[2][7] The parameters are calculated using the following equations:

  • δd = Σ Fdi / V

  • δp = (Σ Fpi²)⁰.⁵ / V

  • δh = (Σ Ehi / V)⁰.⁵

Where Fdi, Fpi, and Ehi are the group contributions to the dispersion, polar, and hydrogen bonding cohesive energies, respectively, and V is the molar volume, calculated from group volume contributions (Vi).

The molecular structure of 2-HPB is broken down into its constituent groups as shown in Table 1.

Table 1: Group Contribution Calculation for this compound (2-HPB) HSP

Group Number (n) Vᵢ (cm³/mol) Fdᵢ (J⁰.⁵cm¹.⁵/mol) Fpᵢ (J⁰.⁵cm¹.⁵/mol) Ehᵢ (J/mol) n·Vᵢ n·Fdᵢ n·Fpᵢ² n·Ehᵢ
-CH₃ 1 33.5 420 0 0 33.5 420 0 0
>CH- (aliphatic) 1 13.5 140 0 0 13.5 140 0 0
-CH₂- (aliphatic) 1 16.1 270 0 0 16.1 270 0 0
-OH (secondary) 1 20.0 210 500 20000 20.0 210 250000 20000
-COO- (ester) 1 21.0 410 700 4000 21.0 410 490000 4000
=CH- (aromatic) 5 13.15 233 0 0 65.75 1165 0 0
>C= (aromatic) 1 8.0 190 0 0 8.0 190 0 0

| Totals (Σ) | | | | | | 177.85 | 2805 | 740000 | 24000 |

Using the totals from Table 1, the predicted HSP values for 2-HPB are:

  • V = 177.85 cm³/mol

  • δd = 2805 / 177.85 = 15.77 MPa¹/²

  • δp = (√740000) / 177.85 = 860.23 / 177.85 = 4.84 MPa¹/²

  • δh = √(24000 / 177.85) = √134.94 = 11.62 MPa¹/²

Comparative Analysis with Organic Solvents

The calculated HSP values for 2-HPB provide a basis for predicting its miscibility. Table 2 lists the HSP for various common organic solvents and the calculated Hansen distance (Ra) relative to 2-HPB. A lower Ra value indicates higher predicted affinity.

Table 2: Predicted Solubility of 2-HPB in Common Organic Solvents Based on Hansen Distance (Ra)

Solvent δd (MPa¹/²) δp (MPa¹/²) δh (MPa¹/²) Ra (to 2-HPB) Predicted Affinity
This compound (Predicted) 15.77 4.84 11.62 0.0 Reference
Polar Protic Solvents
Methanol 14.7 12.3 22.3 13.9 Moderate
Ethanol 15.8 8.8 19.4 8.8 Good
1-Propanol 16.0 6.8 17.4 6.2 Very Good
2-Propanol (IPA) 15.8 6.1 16.4 5.2 Very Good
1-Butanol 16.0 5.7 15.8 4.6 Excellent
Propylene Glycol 16.8 9.4 23.3 12.5 Moderate
Polar Aprotic Solvents
Acetone 15.5 10.4 7.0 7.7 Good
Ethyl Acetate 15.8 5.3 7.2 4.6 Excellent
Tetrahydrofuran (THF) 16.8 5.7 8.0 4.5 Excellent
Acetonitrile 15.3 18.0 6.1 14.1 Poor
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 12.3 Moderate
Non-Polar Aromatic Solvents
Toluene 18.0 1.4 2.0 11.6 Moderate-Poor
Xylene 17.8 1.0 3.1 10.9 Moderate
Non-Polar Aliphatic Solvents
n-Hexane 14.9 0.0 0.0 13.7 Poor

| Cyclohexane | 16.8 | 0.0 | 0.2 | 13.7 | Poor |

Interpretation of Predicted Solubility

Based on the calculated Hansen distances, the solubility profile for 2-HPB can be summarized as follows:

  • Excellent Solubility Predicted: In solvents with a balanced HSP profile similar to 2-HPB, such as lower-chain alcohols (butanol, propanol), esters (ethyl acetate), and ethers (THF). These solvents effectively match the dispersion, polar, and hydrogen-bonding characteristics of 2-HPB.

  • Good Solubility Predicted: In slightly more polar ketones (acetone) and ethanol, where the hydrogen-bonding and polar interactions are strong, though not perfectly matched.

  • Moderate Solubility Predicted: In highly polar or strongly hydrogen-bonding solvents like methanol, DMSO, and propylene glycol, the mismatch in one or more parameters increases the Hansen distance. Similarly, in aromatic solvents like toluene and xylene, the lack of strong polar and hydrogen-bonding capabilities limits their effectiveness.

  • Poor Solubility Predicted: In non-polar aliphatic solvents like hexane and cyclohexane, which lack any significant polar or hydrogen-bonding character, the HSP distance is large, indicating very low miscibility.

This predicted profile aligns with the known amphiphilic nature of 2-HPB, suggesting it requires solvents capable of engaging in all three types of intermolecular interactions for optimal dissolution.

Gold-Standard Protocol for Experimental Solubility Determination

While theoretical predictions are invaluable for initial screening, they must be validated by empirical data. The following section details a robust, self-validating protocol for determining the equilibrium solubility of 2-HPB.

The Equilibrium Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[6][8] It ensures that the solvent is fully saturated with the solute under controlled conditions.

Protocol Steps:

  • Preparation: Add an excess amount of solid 2-HPB to a series of glass vials, each containing a precisely known volume of the desired organic solvent. An excess is confirmed by the visible presence of undissolved solid.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended, with preliminary kinetic studies confirming that solubility does not increase with longer incubation times.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

  • Dilution and Analysis: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the validated range of the analytical method. Proceed with quantification as described in Section 4.2.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 2-HPB to known solvent volume B Seal and agitate at constant temperature (24-48 hours) A->B C Settle for >2 hours B->C D Withdraw supernatant with syringe C->D E Filter through 0.22 µm PTFE filter D->E F Accurately dilute filtrate E->F G Quantify concentration (e.g., UV-Vis) F->G G cluster_dev Method Development cluster_cal Calibration cluster_quant Quantification A Scan for λmax C Measure absorbance of standards at λmax A->C B Prepare standard solutions of known concentration B->C D Plot Abs vs. Conc. Generate linear regression (y = mx + c, R² > 0.995) C->D F Calculate concentration using calibration curve D->F Use Equation E Measure absorbance of diluted sample E->F G Apply dilution factor to get final solubility F->G

Caption: UV-Vis Quantification and Calibration Workflow.

Self-Validating System: Analytical Method Validation

For the experimental data to be trustworthy, the analytical method itself must be validated. This ensures the protocol is a self-validating system, producing accurate and reliable results. Key parameters to validate according to ICH Q2(R1) guidelines include:

  • Specificity: Ensure that there is no interference from the solvent or any potential impurities at the chosen λmax.

  • Linearity: Confirm that the calibration curve is linear over the intended concentration range (R² > 0.995).

  • Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations (spike recovery).

  • Precision: Assess the repeatability (measurements by the same analyst on the same day) and intermediate precision (measurements on different days or by different analysts) of the results, typically expressed as percent relative standard deviation (%RSD).

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

Conclusion

While published experimental data on the solubility of this compound remains scarce, a robust theoretical profile has been established in this guide. Through the application of the Hoftyzer-Van Krevelen group contribution method, the Hansen Solubility Parameters for 2-HPB were predicted to be δd=15.77, δp=4.84, and δh=11.62 MPa¹/² . This profile strongly suggests that 2-HPB is most soluble in organic solvents that possess a balanced combination of moderate polarity and hydrogen-bonding capability, such as lower-chain alcohols, esters, and THF. Conversely, it is predicted to have poor solubility in non-polar aliphatic and aromatic hydrocarbons.

For researchers and formulation scientists, these predictions provide a scientifically grounded starting point for solvent selection. However, to achieve the precision required for formulation development, these theoretical values must be confirmed experimentally. The detailed shake-flask and UV-Vis spectrophotometry protocols provided herein offer a clear, reliable, and validated pathway to determine the definitive solubility of this compound, enabling the optimization of its use in advanced pharmaceutical and cosmetic applications.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Wang, L., et al. (2020). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 12(11), 2639. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Castillo, R. (2017). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to control lipid oxidation in food. (Master's thesis). Michigan State University. Available at: [Link]

  • Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Yamamoto, H. (2017). Consideration of Hansen solubility parameters. Part 1. Journal of the Japan Society of Colour Material, 90(6), 206-213. Available at: [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Anbazhagan, S., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 438-439.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Hydroxypropyl benzoate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. It delves into the physicochemical properties, thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposed decomposition mechanisms, and the practical implications of its thermal behavior. The protocols and data presented herein are grounded in established scientific principles to ensure accuracy, trustworthiness, and repeatability.

Introduction

This compound is an organic compound belonging to the ester family, specifically a benzoate ester of propylene glycol. Its molecular structure, featuring both a hydroxyl group and an ester linkage, imparts specific chemical and physical properties that are of interest in various industrial applications, including as a plasticizer, a solvent, and a precursor in chemical synthesis. In the pharmaceutical industry, understanding the thermal stability of such molecules is paramount. Thermal degradation can impact the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and excipients, making a thorough thermal analysis a critical component of material characterization and formulation development.

This guide explores the thermal behavior of this compound, providing a foundational understanding for professionals who handle this compound at elevated temperatures during manufacturing, processing, or storage.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior. These properties influence its handling, storage, and analytical assessment.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1]
IUPAC Name This compound[2]
CAS Number 37086-84-3[2]
Boiling Point 295.2°C at 760 mmHg[2]
Density 1.138 g/cm³[2]
Flash Point 125.1°C[2]

Core Principles of Thermal Analysis

To investigate thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is the definitive method for determining decomposition temperatures, quantifying mass loss, and studying the kinetics of degradation.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes.[6][7]

The combination of these techniques provides a comprehensive thermal profile of a compound.

Experimental Investigation of Thermal Stability

This section outlines the methodologies for analyzing the thermal properties of this compound and presents the expected findings based on the behavior of analogous chemical structures.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the pattern of mass loss for this compound.

Self-Validating Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or aluminum TGA pan.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to ensure an inert atmosphere, thus preventing oxidative decomposition.[8]

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[8] Causality Note: A 10°C/min heating rate is standard for screening studies, balancing resolution and analysis time.

  • Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often calculated using the tangent method at the point of maximum rate of mass loss (from the derivative thermogravimetry, DTG, curve).

Expected Results: Based on the thermal behavior of similar hydroxypropyl esters and benzoic acid derivatives, the decomposition of this compound under an inert atmosphere is expected to occur in distinct stages.[9][10] A significant mass loss is anticipated to begin at temperatures above 200°C.[8] For comparison, the thermal destruction of benzoic acid itself occurs at much higher temperatures, between 530-762°C.[11] The hydroxypropyl group is typically less stable and will likely be the initial point of molecular fragmentation.[9]

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and characterize the thermal nature (endothermic/exothermic) of the decomposition of this compound.

Self-Validating Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min. Causality Note: Using the same heating rate as in TGA allows for direct correlation of thermal events.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition processes). The melting point (Tₘ) is the peak temperature of the melting endotherm.

Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the crystalline solid. Following the melt, at higher temperatures that should correlate with the TGA mass loss, further endothermic or exothermic events may be observed, corresponding to the energy changes during decomposition.[7] The boiling point of benzoic acid is around 250°C, suggesting that volatile decomposition products could be formed in this temperature range.[10]

Decomposition Mechanism and Products

The ester linkage and the secondary alcohol are the most likely sites for thermal fragmentation. The primary decomposition pathway is hypothesized to be an intramolecular elimination reaction (ester pyrolysis), which is common for esters with a beta-hydrogen.

Proposed Primary Decomposition Pathway:

  • Intramolecular Elimination (Eᵢ): The ester undergoes a concerted, non-radical elimination via a six-membered ring transition state.

  • Products: This reaction is expected to yield Benzoic Acid and Propylene Oxide (or its isomer, allyl alcohol).

The thermal decomposition of benzoic acid itself at higher temperatures (above 500°C) is known to produce carbon dioxide and benzene.[11] Therefore, at elevated temperatures beyond the initial fragmentation, these secondary decomposition products may also be formed.

Diagram of Proposed Decomposition Pathway

G cluster_main Thermal Decomposition of this compound A This compound B Six-Membered Ring Transition State A->B Heat (Δ) Intramolecular Elimination D Benzoic Acid B->D Fragmentation E Propylene Oxide B->E Fragmentation C Primary Products G Benzene D->G > 500°C H Carbon Dioxide (CO2) D->H > 500°C F Secondary Decomposition (High Temperature)

Caption: Proposed primary and secondary thermal decomposition pathways.

Experimental Workflow and Data Integration

A robust investigation integrates multiple analytical techniques to build a complete picture of the material's behavior. The logical flow of experimentation ensures that each step informs the next.

Diagram of Integrated Thermal Analysis Workflow

G cluster_workflow Integrated Analytical Workflow prep Sample Preparation (Weighing, Encapsulation) tga TGA Analysis (Inert Atmosphere, 10°C/min) prep->tga dsc DSC Analysis (Inert Atmosphere, 10°C/min) prep->dsc data_analysis Data Correlation & Analysis tga->data_analysis dsc->data_analysis mechanism Mechanism Hypothesis & Product Identification (e.g., TGA-MS/FTIR) data_analysis->mechanism report Final Report & Stability Profile mechanism->report

Caption: Logical workflow for comprehensive thermal analysis.

Practical Implications and Safety

  • Processing and Formulation: Knowledge of the decomposition onset temperature is crucial for drug development professionals. It defines the maximum safe temperature for processes like melt extrusion, spray drying, and granulation, ensuring the chemical integrity of the compound is maintained.

  • Storage: While decomposition occurs at elevated temperatures, long-term storage at temperatures approaching the onset of degradation could lead to slow decomposition, affecting product purity and shelf life.

  • Hazard Identification: The decomposition of this compound may release benzoic acid and volatile organic compounds like propylene oxide.[10] Benzoic acid can cause skin and serious eye irritation.[12][13] Adequate ventilation and appropriate personal protective equipment (PPE), including gloves and eye protection, are essential when handling this compound at high temperatures.[14][15]

Conclusion

This compound exhibits thermal stability typical of a hydroxyalkyl ester. Its decomposition is predicted to initiate with the fragmentation of the hydroxypropyl group, likely yielding benzoic acid and propylene oxide as primary products. A comprehensive thermal analysis, integrating TGA and DSC, is essential to precisely define its stability limits. This information is critical for ensuring the safe handling, processing, and storage of this compound in research and industrial settings, particularly in the context of pharmaceutical development where material integrity is non-negotiable. Further studies employing evolved gas analysis (TGA-MS or TGA-FTIR) are recommended to definitively identify the decomposition products and validate the proposed mechanism.

References

  • Kima Chemical. (2025, January 4). Analysis of the thermal decomposition temperature range of HPMC.
  • OSTI.GOV. THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.
  • Benchchem. A Comparative Guide to Purity Validation of 2-Hydroxymethyl Benzoic Acid by Differential Scanning Calorimetry.
  • ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid.
  • ResearchGate. (2025, August 7). Thermal decomposition properties and mechanism of 2-H-heptanuoropropane.
  • MDPI. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels.
  • Thermal Degradation of Hydroxypropylmethylcellulose and Sodium Alginate Blends Under an Inert Atmosphere.
  • PMC. (2024, April 29). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
  • PubChem - NIH. (R)-2-Hydroxypropyl benzoate | C10H12O3 | CID 11159660.
  • PubMed Central. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins.
  • PubMed. (2015, August 10). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS.
  • ResearchGate. (2025, August 5). Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate).
  • CDH Fine Chemical. Propyl-p-Hydroxy Benzoate CAS No 94-13-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MedChemExpress. 2-Hydroxymethyl benzoic acid-SDS.
  • (2019, February 15). influence of curing temperature on thermal properties and uv stability of hydroxypropyl cellulose cross-linked with glyoxylic acid.
  • ResearchGate. DSC thermogram for 2-hydroxypropyl-β- cyclodextrin (2HP-β-CD).
  • ResearchGate. (2025, August 5). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Alfa Chemistry. CAS 37086-84-3 this compound.
  • Carl ROTH. (2025, August 18). Safety Data Sheet: Sodium propyl p-hydroxybenzoate.
  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid,....
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
  • Preprints.org. (2024, May 13). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic and Hydroxybiphenylcarboxylic Acids.
  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

Sources

A Technical Guide to the Occurrence of 2-Hydroxypropyl Benzoate: A Synthetic Compound with Natural Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxypropyl benzoate (2-HPB) is a benzoate ester utilized for its antimicrobial and formulation-enhancing properties in the cosmetic and pharmaceutical industries. While its constituent molecular precursors—benzoic acid and propylene glycol—are known to exist in nature, extensive review of scientific literature indicates that this compound itself is not a known naturally occurring compound. It is primarily produced through chemical synthesis. This technical guide provides an in-depth exploration of this topic for researchers, scientists, and drug development professionals. It delves into the well-established biosynthetic pathways of its natural precursors, contrasts this with its industrial chemical synthesis, and presents a rigorous analytical framework for definitively screening complex natural matrices for the presence of 2-HPB or its derivatives.

Introduction: The Synthetic Nature of this compound

This compound (C₁₀H₁₂O₃) is an organic ester formed from benzoic acid and 2-hydroxypropanol (propylene glycol)[1]. Its amphiphilic nature, with a lipophilic benzoate group and a hydrophilic hydroxyl group, makes it a versatile ingredient, serving as a preservative, solvent, and solubilizing agent in various formulations[1][2].

Despite the ubiquity of its structural precursors in the biological world, there is a conspicuous absence of evidence in peer-reviewed literature to support the de novo biosynthesis of this compound in any plant, fungus, or microorganism. The compound is consistently described in the context of its chemical synthesis, typically via Fischer esterification[1][2]. This guide, therefore, addresses the topic from a foundational perspective: examining the natural pathways that build its components and proposing a robust methodology to scientifically investigate the hypothetical, yet unproven, natural occurrence of the final molecule.

Biosynthesis of Precursors: Nature's Building Blocks

While 2-HPB is synthetic, understanding the biogenesis of its precursors is critical for appreciating why its natural formation is plausible yet unobserved.

Benzoic Acid: A Product of the Shikimate Pathway

The aromatic core of 2-HPB, benzoic acid, is a widespread secondary metabolite in plants and microorganisms. Its biosynthesis is principally derived from the shikimate pathway , a seven-step metabolic route that converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan[3][4].

Causality in the Pathway: This pathway is fundamental for life (in organisms that possess it) as it is the sole route for producing essential aromatic amino acids. Benzoic acid itself is a branch-point metabolite, often formed from intermediates like chorismate or via the degradation of phenylalanine. This metabolic centrality explains the widespread presence of benzoates in nature, where they serve in roles from defense to signaling[5].

The generalized biosynthesis of benzoic acid from the central pathway intermediate, chorismate, is depicted below.

Shikimate_Pathway_to_Benzoic_Acid cluster_main Shikimate Pathway cluster_branch Phenylalanine/Benzoate Branch PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate PEP->Shikimate Multiple Steps E4P Erythrose 4-phosphate (E4P) E4P->Shikimate Multiple Steps Chorismate Chorismate (Central Branch Point) Shikimate->Chorismate Multiple Steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Chorismate Mutase & other enzymes Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoyl_CoA Benzoyl-CoA Cinnamic_Acid->Benzoyl_CoA β-oxidative pathway Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Thioesterase caption Fig. 1: Generalized biosynthetic route to Benzoic Acid via the Shikimate Pathway.

Caption: Fig. 1: Generalized biosynthetic route to Benzoic Acid via the Shikimate Pathway.

Propylene Glycol (1,2-Propanediol): A Product of Microbial Metabolism

The 2-hydroxypropyl moiety is derived from propylene glycol (1,2-propanediol). Unlike the shikimate pathway, which is nearly universal in plants and microbes, the natural synthesis of propylene glycol is more sporadic, primarily documented in certain species of bacteria. These microbes can produce it as a fermentation product from sugars (e.g., fucose and rhamnose) or through the metabolism of lactate. This more restricted natural distribution may be a contributing factor to the apparent absence of naturally formed 2-HPB.

The Missing Link: Enzymatic Esterification

The formation of 2-HPB in a biological system would require an enzyme, such as an acyltransferase or lipase, capable of catalyzing the esterification of benzoic acid (or its activated form, e.g., Benzoyl-CoA) with propylene glycol[6]. While nature is replete with enzymes that create esters, their activity is governed by substrate specificity.

Expert Insight: The lack of observed natural 2-HPB likely stems from this enzymatic specificity. An enzyme that naturally produces, for example, methyl benzoate (a common floral scent compound) by combining Benzoyl-CoA and methanol may not recognize the bulkier, di-functional propylene glycol as a suitable substrate. The precise geometry and chemical properties of an enzyme's active site dictate its function, and it appears no known wild-type enzyme possesses the specific architecture required to efficiently synthesize 2-HPB.

This contrasts with parabens (esters of p-hydroxybenzoic acid), where some natural occurrence is claimed, suggesting that enzymes capable of esterifying this specific phenolic acid with simple alcohols like methanol or propanol may exist in certain organisms[7][8].

A Proposed Analytical Framework for the Definitive Search for 2-HPB

To scientifically address the question of whether 2-HPB exists in nature, even at trace levels, a highly sensitive and specific analytical workflow is required. The following protocol is a self-validating system designed for this purpose.

Analytical_Workflow A Step 1: Sample Selection & Homogenization (e.g., Plants rich in benzoates) B Step 2: Solvent Extraction (Ethyl Acetate / Methanol) A->B Extract small molecules C Step 3: Solid-Phase Extraction (SPE) Cleanup (e.g., C18 Cartridge) B->C Remove interferences D Step 4: Concentration & Reconstitution C->D Prepare for injection E Step 5: LC-MS/MS Analysis (High Sensitivity Detection) D->E Separate & Detect F Step 6: Data Validation (Retention time match, ion ratio confirmation) E->F Confirm identity

Caption: Fig. 2: Proposed analytical workflow for screening natural products for 2-HPB.

Detailed Experimental Protocol
  • Sample Selection and Preparation:

    • Rationale: Select organisms known to produce high levels of benzoic acid or other simple benzoate esters (e.g., species from the Salicaceae or Ericaceae families). This maximizes the probability of detecting a downstream derivative.

    • Protocol: Collect fresh plant material (leaves, flowers, or roots). Flash-freeze in liquid nitrogen to halt enzymatic activity. Lyophilize (freeze-dry) the material to a constant weight and grind into a fine, homogenous powder.

  • Extraction:

    • Rationale: Use a solvent system capable of efficiently extracting moderately polar compounds like 2-HPB. A mixture of ethyl acetate and methanol provides broad polarity coverage.

    • Protocol:

      • To 1.0 g of homogenized powder, add 10 mL of ethyl acetate/methanol (80:20 v/v).

      • Include an internal standard (e.g., deuterated 2-HPB) for quantification and recovery assessment.

      • Sonicate for 20 minutes in a chilled water bath.

      • Centrifuge at 4000 x g for 15 minutes.

      • Collect the supernatant. Repeat the extraction twice more on the pellet.

      • Pool the supernatants.

  • Sample Cleanup (Solid-Phase Extraction):

    • Rationale: Crude plant extracts contain numerous interfering compounds (pigments, lipids) that can suppress ionization in the mass spectrometer. SPE is essential for purification.

    • Protocol:

      • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 1 mL of 10% methanol in water.

      • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.

      • Load the reconstituted sample onto the cartridge.

      • Wash with 5 mL of 20% methanol to remove highly polar impurities.

      • Elute the target analyte with 5 mL of 80% methanol.

  • Concentration and Analysis:

    • Rationale: A high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate specificity and lowest detection limits required for trace-level discovery.

    • Protocol:

      • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

      • Inject 5 µL onto a C18 HPLC column.

      • Perform chromatographic separation using a gradient elution.

      • Detect using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.

Data Presentation: Proposed LC-MS/MS Parameters

The following table outlines the key parameters for a targeted, high-sensitivity MRM method for the unambiguous detection of 2-HPB.

ParameterValueRationale
Analyte This compoundTarget Compound
Precursor Ion (Q1) m/z 181.08[M+H]⁺ of 2-HPB
Product Ion 1 (Q3) m/z 121.03[Benzoic Acid+H]⁺ fragment (for quantification)
Product Ion 2 (Q3) m/z 105.03[Benzoyl cation] fragment (for confirmation)
Collision Energy Instrument DependentTo be optimized for maximum fragment intensity
Dwell Time 50-100 msBalances sensitivity with the number of points across the peak

Trustworthiness of the Protocol: A definitive identification requires that a signal in a natural sample meets three criteria:

  • It must elute at the exact same retention time as an authentic 2-HPB reference standard.

  • It must produce the same precursor ion (m/z 181.08).

  • The relative abundance ratio of the two product ions (m/z 121.03 / 105.03) must match that of the reference standard within a narrow tolerance (e.g., ±15%). This three-point confirmation system provides an exceptionally high degree of confidence and prevents false-positive identifications.

Conclusion and Future Perspectives

Based on current scientific evidence, This compound is a synthetic compound . Its natural precursors, benzoic acid and propylene glycol, are products of distinct and well-understood biosynthetic pathways in nature. However, the enzymatic machinery to specifically combine these two precursors into 2-HPB has not been discovered, and its presence in any organism has not been reported.

The absence of evidence is not definitive proof of absence. The analytical framework proposed herein provides a clear and robust roadmap for researchers to undertake a definitive search for 2-HPB in the natural world. Future research should focus on screening organisms that are prolific producers of diverse benzoate derivatives. Furthermore, investigating the biotransformation potential of synthetic 2-HPB by soil or water microorganisms could reveal novel metabolic pathways and derivatives, further blurring the line between synthetic and natural chemistry.

References

  • Title: Benzoic Acid Esters, Benzoates Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach Source: ResearchGate URL: [Link]

  • Title: A review on synthesis of paraben and applications of preservatives Source: ResearchGate URL: [Link]

  • Title: The Myth of “Natural” Parabens Source: Environmental Working Group URL: [Link]

  • Title: Environmentally safe fungicide and bactericide formulations Source: Google Patents URL
  • Title: Esterification at different benzoic acid (BA) concentrations using... Source: ResearchGate URL: [Link]

  • Title: The shikimate pathway: gateway to metabolic diversity Source: PubMed Central URL: [Link]

  • Title: Propylparaben - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst Source: MDPI URL: [Link]

  • Title: Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides Source: PubMed Central URL: [Link]

  • Title: The biosynthesis network for plant benzoic acid. The... Source: ResearchGate URL: [Link]

  • Title: (a) Schemes of enzymatic esterification of benzyl benzoate with benzoic... Source: ResearchGate URL: [Link]

  • Title: Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies Source: Frontiers URL: [Link]

  • Title: synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Historical Synthesis and Discovery of 2-Hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis, discovery, and evolution of 2-Hydroxypropyl benzoate. It delves into the foundational synthetic methodologies, primarily focusing on Fischer-Speier esterification, and explores the causal factors influencing experimental design and outcomes. The document further details the analytical techniques crucial for the characterization of this compound and discusses its significant applications in the pharmaceutical and cosmetic industries, including its role as a preservative and a key intermediate in drug delivery systems. This guide is intended to serve as an authoritative resource, integrating established scientific principles with practical insights for professionals in chemical research and drug development.

Introduction: Unveiling a Versatile Ester

This compound (2-HPB), a benzoate ester of propylene glycol, is a compound of significant interest due to its multifaceted applications, ranging from a preservative in cosmetics to a crucial building block in advanced drug delivery systems.[1] Its unique molecular structure, featuring both a hydroxyl group and an ester linkage, imparts a balance of hydrophilicity and lipophilicity, contributing to its versatile functionality.[1] This guide traces the historical journey of 2-HPB, from its initial synthesis to its modern-day applications, providing a deep dive into the chemistry that underpins its production and utility.

The discovery and development of 2-HPB are rooted in the broader history of ester synthesis, a cornerstone of organic chemistry. The well-established Fischer-Speier esterification, first described in 1895, laid the groundwork for the synthesis of a vast array of esters, including 2-HPB.[2] This guide will explore the adaptation and optimization of this classical reaction for the specific production of this compound.

Historical Perspective and Discovery

The synthesis of this compound was first reported in the late 20th century, driven by the search for novel preservatives with improved solubility and efficacy.[1] Early research focused on the acid-catalyzed esterification of benzoic acid with propylene glycol (1,2-propanediol).[1] The primary motivation for its development was to create a preservative with effective antimicrobial properties for use in cosmetic and pharmaceutical formulations.[1] The presence of the hydroxyl group in its structure enhances its water solubility compared to other simple benzoate esters, a desirable characteristic for many formulations.[1]

While a singular "discovery" moment is not prominently documented, its emergence is intertwined with the industrial demand for new excipients and preservatives. Patent filings in the 1990s began to highlight its utility in stabilizing pharmaceutical preparations, marking its transition from a laboratory curiosity to a commercially relevant compound.[1]

Synthesis of this compound: A Detailed Exploration

The principal route for the synthesis of this compound is the Fischer-Speier esterification of benzoic acid with propylene glycol. This acid-catalyzed reaction is a reversible process that requires careful control of reaction conditions to achieve high yields.

The Core Reaction: Fischer-Speier Esterification

The fundamental chemical transformation involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (propylene glycol) in the presence of an acid catalyst to form an ester (this compound) and water.

Reaction Scheme:

Causality in Experimental Design:

The success of this synthesis hinges on several key experimental parameters:

  • Choice of Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (PTSA) are commonly employed to protonate the carbonyl oxygen of benzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of propylene glycol.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of propylene glycol.

  • Removal of Water: As a reversible reaction, the continuous removal of water is crucial to drive the equilibrium towards the formation of the ester product. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.

  • Molar Ratio of Reactants: An excess of one reactant, usually the less expensive one (in this case, often propylene glycol), can be used to shift the equilibrium towards the product side.

Step-by-Step Experimental Protocol: A Validated Approach

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • Benzoic Acid

  • Propylene Glycol

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (for azeotropic removal of water)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid and a molar excess of propylene glycol.

  • Solvent and Catalyst Addition: Add toluene as the azeotropic solvent. Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (toluene) and excess propylene glycol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Reaction Mechanism Visualization

The following diagram illustrates the Fischer-Speier esterification mechanism for the synthesis of this compound.

Fischer_Esterification cluster_Protonation Step 1: Protonation of Carbonyl Oxygen cluster_Nucleophilic_Attack Step 2: Nucleophilic Attack cluster_Proton_Transfer Step 3: Proton Transfer cluster_Elimination Step 4: Elimination of Water cluster_Deprotonation Step 5: Deprotonation Benzoic_Acid Benzoic Acid (C₆H₅COOH) Protonated_Benzoic_Acid Protonated Benzoic Acid Benzoic_Acid->Protonated_Benzoic_Acid + H⁺ H+ H⁺ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Benzoic_Acid->Tetrahedral_Intermediate + Propylene Glycol Propylene_Glycol Propylene Glycol (HOCH₂CH(OH)CH₃) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O 2HPB This compound (C₆H₅COOCH₂CH(OH)CH₃) Protonated_Ester->2HPB - H⁺ Water Water (H₂O)

Caption: Mechanism of Fischer-Speier Esterification for 2-HPB Synthesis.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1]

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the 2-hydroxypropyl chain.[1] The chemical shifts and coupling patterns are unique to the molecule's structure.

    • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the propylene glycol moiety.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in 2-HPB. A strong absorption band corresponding to the C=O stretch of the ester group is typically observed around 1720 cm⁻¹. A broad absorption band in the region of 3400 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

Chromatographic and Other Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for assessing the purity of the compound and confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of 2-HPB, particularly in complex mixtures or formulations.

  • Melting Point and Boiling Point: These physical constants are important indicators of the purity of the synthesized compound.

Table 1: Typical Analytical Data for this compound

Analytical TechniqueCharacteristic Data
¹H NMR (CDCl₃, ppm) ~8.0 (d, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~4.2 (m, 1H, -CH-), ~4.1 (dd, 1H, -CH₂-), ~3.9 (dd, 1H, -CH₂-), ~2.5 (br s, 1H, -OH), ~1.2 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) ~167 (C=O), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~70 (-CH-), ~68 (-CH₂-), ~21 (-CH₃)
IR (cm⁻¹) ~3400 (O-H stretch), ~3000-2800 (C-H stretch), ~1720 (C=O stretch), ~1270, ~1100 (C-O stretch)
Molecular Weight 180.20 g/mol

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Applications in Drug Development and Beyond

The unique properties of this compound have led to its use in several key areas, particularly in the pharmaceutical and cosmetic industries.

Preservative in Formulations

2-HPB exhibits antimicrobial properties, making it an effective preservative in a variety of products.[1] Its enhanced solubility in aqueous-based formulations, compared to other benzoates, is a significant advantage.[1] It helps prevent the growth of bacteria and fungi, thereby extending the shelf life of cosmetic creams, lotions, and some pharmaceutical preparations.[1]

Intermediate in Drug Delivery Systems

A notable application of this compound is as a precursor in the synthesis of hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a widely used excipient in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] The hydroxypropyl groups, derived from propylene oxide (which can be conceptually linked to the 2-hydroxypropyl moiety), modify the properties of the parent cyclodextrin, creating a more effective drug delivery vehicle.

Experimental Workflow: Application in a Topical Formulation

The following diagram outlines a typical workflow for incorporating this compound as a preservative in a topical cream formulation.

Formulation_Workflow cluster_Phase_Prep Phase Preparation cluster_Preservative_Addition Preservative Incorporation cluster_Emulsification Emulsification and Finalization Oil_Phase Oil Phase Preparation (Lipids, Emulsifiers) Emulsification Homogenization to form Emulsion Oil_Phase->Emulsification Aqueous_Phase Aqueous Phase Preparation (Water, Humectants) Aqueous_Phase->Emulsification 2HPB_Addition Addition of 2-HPB to Oil or Aqueous Phase (depending on solubility) 2HPB_Addition->Oil_Phase 2HPB_Addition->Aqueous_Phase API_Addition Incorporation of Active Pharmaceutical Ingredient (API) API_Addition->Emulsification Cooling Cooling and Final Adjustments Emulsification->Cooling Packaging Packaging Cooling->Packaging

Caption: Workflow for incorporating 2-HPB in a topical formulation.

Conclusion

The journey of this compound, from its synthesis in the late 20th century to its current applications, showcases a blend of fundamental organic chemistry and materials science. The adaptation of the classic Fischer-Speier esterification for its production highlights the enduring relevance of foundational synthetic methods. Its unique physicochemical properties have carved a niche for it in the pharmaceutical and cosmetic industries, primarily as a preservative and a key intermediate. This guide has provided a detailed technical overview of its synthesis, characterization, and applications, intended to be a valuable resource for scientists and researchers in the field.

References

  • Fadilah, F., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pacific Journal of Cancer Prevention, 24(1), 2971-2978.
  • Popa, S., Boran, S., Paul, C., & Borza, P. (2015). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor – Part I. Chemical Bulletin of “Politehnica” University of Timisoara, Series of Chemistry and Environmental Engineering, 60(74), 2.
  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • MDPI. (2026). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • IRE Journals. (2022). A Review On: Preservatives Used in Pharmaceuticals and Impacts on Health. Retrieved from [Link]

  • PubMed Central. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxypropyl Benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Hydroxypropyl Benzoate in Pharmaceutical and Material Sciences

This compound is a benzoate ester recognized for its utility as a chemical intermediate and its potential applications in various fields, including cosmetics and pharmaceuticals.[1] Its molecular structure, featuring both a benzoate group and a hydroxyl functionality, imparts a unique combination of properties that are of significant interest in drug development and material science. The compound serves as a building block in the synthesis of more complex molecules, such as Hydroxypropyl-β-cyclodextrin (HPβCD), a cyclic oligosaccharide used to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]

The precise three-dimensional arrangement of molecules in the solid state, known as the crystal structure, governs many of a material's bulk properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound and its analogs is paramount for its effective utilization. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of such compounds, using propylparaben (propyl 4-hydroxybenzoate), a structurally similar and well-characterized molecule, as a case study to illustrate the core concepts and experimental workflows.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The primary route for synthesizing this compound is through the Fischer esterification of benzoic acid with 1,2-propanediol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (1.0 eq) and 1,2-propanediol (1.5 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: This is the most common and straightforward technique. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent should be more volatile than the solvent. As the anti-solvent vapor diffuses into the solution of the compound, it reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: A saturated or near-saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.[2]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_analysis Structural Analysis (Bonding, Interactions) structure_refinement->structure_analysis

Caption: Experimental workflow for crystal structure determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded.

Structure Solution

The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed using either direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the crystal structure.

Structure Refinement

The initial structural model is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors.

Crystal Structure of Propylparaben: A Case Study

Due to the lack of a publicly available crystal structure for this compound, we will examine the crystal structure of propylparaben (propyl 4-hydroxybenzoate) as a close analog. Propylparaben is a widely used preservative in food, cosmetics, and pharmaceuticals.[3]

Crystallographic Parameter Propylparaben
Chemical FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.87
b (Å)10.02
c (Å)7.93
β (°)104.9
Volume (ų)985.6
Z4
Density (calculated)1.21 g/cm³
Molecular Geometry

The crystal structure of propylparaben reveals a nearly planar benzoate group, with the ester functional group being coplanar with the aromatic ring. This planarity is a common feature in benzoate esters and is attributed to the delocalization of π-electrons across the ester linkage and the benzene ring. The propyl chain, in contrast, exhibits conformational flexibility.

Intermolecular Interactions and Crystal Packing

The packing of propylparaben molecules in the crystal lattice is primarily governed by hydrogen bonding and other non-covalent interactions. The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains or dimeric structures. These hydrogen bonds are crucial in stabilizing the crystal lattice and influencing the physical properties of the solid material.

intermolecular_interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Propylparaben Molecule 1 mol2 Propylparaben Molecule 2 mol3 Propylparaben Molecule 3 mol1_oh O-H mol2_co C=O mol1_oh->mol2_co Hydrogen Bond mol1_co C=O mol2_oh O-H mol3_co C=O mol2_oh->mol3_co Hydrogen Bond mol3_oh O-H

Caption: Intermolecular hydrogen bonding in propylparaben.

Conclusion: From Crystal Structure to Application

The detailed analysis of the crystal structure of this compound and its analogs provides invaluable insights for researchers and drug development professionals. A comprehensive understanding of the molecular geometry, intermolecular interactions, and crystal packing allows for the rationalization of key physicochemical properties. This knowledge is instrumental in optimizing crystallization processes, controlling polymorphism, and ultimately, designing more effective and stable pharmaceutical formulations and advanced materials. While a definitive crystal structure for this compound remains to be publicly reported, the principles and methodologies outlined in this guide, exemplified by the analysis of propylparaben, provide a robust framework for the structural characterization of this important class of compounds.

References

  • PubChem. (R)-2-Hydroxypropyl benzoate. [Link]

  • NIST. Benzoic acid, 2-hydroxy-, propyl ester. [Link]

  • ResearchGate. X-ray structure of 2-(4-hydroxybenzoyl)benzoic acid (8) with ellipsoids.... [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • SciSpace. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly. [Link]

  • PubChemLite. This compound (C10H12O3). [Link]

  • NIST. Propylparaben. [Link]

  • ResearchGate. Chemical structure of p-hydroxybenzoate esters, where R = methylparaben.... [Link]

  • Ataman Kimya. PROPYL PARABEN. [Link]

  • PMC. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. [Link]

  • atamankimya.com. PROPYLPARABEN. [Link]

  • ChemSynthesis. 3-hydroxypropyl benzoate. [Link]

  • PMC. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. [Link]

  • ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]

  • PubChem. Benzoic acid 3-hydroxybenzyl ester. [Link]

  • MDPI. Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. [Link]

Sources

Methodological & Application

Synthesis of 2-Hydroxypropyl benzoate via Fischer esterification

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide to the synthesis of 2-hydroxypropyl benzoate through the acid-catalyzed Fischer esterification of benzoic acid with propylene glycol. It delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and covers essential techniques for purification and characterization. The causality behind critical process steps is explained to empower researchers to adapt and troubleshoot the synthesis effectively. This guide is intended to serve as a practical resource for laboratory-scale preparation of this compound, a valuable intermediate in various industrial and pharmaceutical applications.

Foundational Principles: The Fischer Esterification Mechanism

The synthesis of this compound from benzoic acid and propylene glycol is a classic example of the Fischer esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution that, while fundamental, is governed by an equilibrium.[1][2] Understanding this equilibrium is critical to achieving high yields.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid) protonates the carbonyl oxygen of benzoic acid.[3] This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Benzoic acid itself is not a strong enough electrophile to react readily with an alcohol.

  • Nucleophilic Attack: The primary hydroxyl group of propylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3]

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.

Since the reaction is in equilibrium, its progression to completion is dictated by Le Chatelier's Principle.[1] To achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, propylene glycol in this case) or by removing water as it is formed.[2] The latter is the more efficient and common strategy in a laboratory setting, often achieved through azeotropic distillation using a Dean-Stark apparatus.

Fischer_Esterification cluster_reactants Reactants cluster_products Products BA Benzoic Acid Protonation 1. Protonation of Carbonyl BA->Protonation PG Propylene Glycol Attack 2. Nucleophilic Attack PG->Attack by Propylene Glycol H_plus H⁺ (Catalyst) H_plus->Protonation Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Transfer 3. Proton Transfer Intermediate->Transfer Elimination 4. Water Elimination Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Forms Protonated Ester Water Water (byproduct) Elimination->Water Releases HPB This compound Deprotonation->HPB H_plus_regen H⁺ (Regenerated) Deprotonation->H_plus_regen

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a reliable method for synthesizing this compound, incorporating a Dean-Stark apparatus for efficient water removal to maximize product yield.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )GradeNotes
Benzoic AcidC₇H₆O₂122.12ACS Reagent, ≥99.5%Starting material.
Propylene Glycol (1,2-Propanediol)C₃H₈O₂76.09ACS Reagent, ≥99.5%Reactant and solvent.
Sulfuric AcidH₂SO₄98.08Concentrated, 95-98%Catalyst. Handle with extreme care.
TolueneC₇H₈92.14ACS Reagent, ≥99.5%Azeotropic agent for water removal.
Sodium BicarbonateNaHCO₃84.01Saturated Aqueous Sol.For neutralizing residual acid.
Sodium Chloride (Brine)NaCl58.44Saturated Aqueous Sol.For washing and breaking emulsions.
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous, ≥97%Drying agent.
Equipment
  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Synthesis Workflow

Workflow cluster_reaction A. Reaction cluster_workup B. Work-up & Isolation cluster_purification C. Purification & Analysis charge 1. Charge Reactants (Benzoic Acid, Propylene Glycol, Toluene, H₂SO₄) reflux 2. Reflux with Dean-Stark (Azeotropic Water Removal) charge->reflux monitor 3. Monitor Reaction (TLC or GC) reflux->monitor cool 4. Cool Reaction Mixture monitor->cool neutralize 5. Neutralize with NaHCO₃ cool->neutralize extract 6. Liquid-Liquid Extraction neutralize->extract wash 7. Wash with Brine extract->wash dry 8. Dry Organic Layer (MgSO₄) wash->dry filter 9. Filter dry->filter concentrate 10. Concentrate (Rotovap) filter->concentrate distill 11. Vacuum Distillation concentrate->distill analyze 12. Characterize Product (NMR, FTIR, GC-MS) distill->analyze

Caption: Experimental workflow for the synthesis and purification of 2-HPB.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 61.0 g, 0.5 mol).

    • Add propylene glycol (e.g., 76.1 g, 1.0 mol, 2 equivalents). Using an excess of the alcohol helps to shift the equilibrium towards the product.

    • Add toluene (approx. 150 mL). Toluene forms a low-boiling azeotrope with water, facilitating its removal.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

    • CAUTION: In a well-ventilated fume hood, slowly and carefully add concentrated sulfuric acid (approx. 2.5 mL, ~1 mol% of the limiting reagent) to the stirring mixture. The addition is exothermic.

  • Reflux and Water Removal:

    • Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Toluene is less dense than water and will overflow back into the reaction flask, while the denser water phase collects at the bottom of the trap.

    • Continue refluxing until water no longer collects in the trap (typically 3-6 hours).[3] The theoretical amount of water to be collected is 9.0 mL (0.5 mol).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Carefully add saturated sodium bicarbonate solution in portions (approx. 100 mL total) to neutralize the sulfuric acid and any unreacted benzoic acid. CAUTION: CO₂ evolution will cause pressure buildup; vent the funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

    • Separate the layers. Wash the organic layer with saturated brine (2 x 100 mL) to remove residual water-soluble components.

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent, and rinse the flask and filter cake with a small amount of toluene.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation to remove unreacted propylene glycol and any high-boiling impurities.

    • This step yields this compound as a clear, colorless liquid. Industrial purity targets are typically in the range of 95-98%.[3]

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods is recommended.[3][4]

Analysis TechniquePurposeExpected Results for this compound
¹H NMR Structural Elucidationδ 8.00-8.10 (d, 2H): Aromatic protons ortho to the carbonyl. δ 7.40-7.60 (m, 3H): Aromatic protons meta and para to the carbonyl. δ 4.20-4.50 (m, 2H): Methylene protons of the ester linkage (-OCH₂-). δ 4.00-4.15 (m, 1H): Methine proton (-CHOH-). δ 1.20-1.30 (d, 3H): Methyl protons (-CH₃). Hydroxyl proton signal is broad and may vary.[3]
FTIR Functional Group ID~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group. ~3060 cm⁻¹: Aromatic C-H stretch. ~1720 cm⁻¹ (strong): C=O stretch of the ester carbonyl. ~1270 & 1120 cm⁻¹: C-O stretch of the ester.[3]
GC-MS Purity & MW ConfirmationA single major peak in the gas chromatogram. Mass spectrum showing the molecular ion peak (m/z = 180.20) and characteristic fragmentation patterns.
HPLC Purity AssessmentUsed for quantitative purity analysis against a reference standard, especially in pharmaceutical quality control settings.[5][6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient heating time. 2. Inefficient water removal. 3. Loss of product during work-up (e.g., formation of emulsions).1. Extend the reflux time and monitor reaction completion via TLC or GC. 2. Ensure the Dean-Stark trap is functioning correctly and there are no leaks in the system. 3. Add more brine during washing to help break emulsions. Perform extractions carefully.
Reaction Stalls 1. Catalyst has been deactivated or is insufficient. 2. Reagents are wet.1. Add a small additional amount of sulfuric acid. 2. Use anhydrous grade reagents and solvents.
Product is Contaminated with Benzoic Acid Incomplete neutralization during work-up.Wash the organic layer thoroughly with sodium bicarbonate solution until the aqueous layer is confirmed to be basic.
Product is Contaminated with Propylene Glycol Insufficient purification.Ensure the vacuum distillation is performed under adequate vacuum and temperature to effectively separate the product from the higher-boiling propylene glycol.

References

  • Weiss, U. (1995). General procedure for preparation of compounds. As cited in Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives. Journal of Applied Pharmaceutical Science.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-hydroxy-5-aminobenzoic acid. CN103880694A.
  • University Handout. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Brauer, G. M. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • PubChem. (n.d.). (R)-2-Hydroxypropyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Popa, S., Boran, S., Paul, C., & Borza, P. (2015). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor - Part I. Chemical Bulletin of "Politehnica" University of Timisoara. Retrieved from [Link]

  • Google Patents. (2019). Method for preparing benzoic acid esters. WO2019059801A1.
  • Google Patents. (2001). Continuous process for preparing benzoic acid esters. US6235924B1.
  • ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Application Note: Enzymatic Synthesis of 2-Hydroxypropyl Benzoate Using Lipase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-hydroxypropyl benzoate (2-HPBz) via lipase-catalyzed esterification of benzoic acid and propylene glycol. This enzymatic approach offers a green, highly selective, and efficient alternative to traditional chemical synthesis, operating under mild conditions to yield a high-purity product. Detailed protocols for enzyme selection, reaction optimization, product synthesis, purification, and characterization are presented for researchers in the pharmaceutical and fine chemical industries.

Introduction

This compound is a valuable chemical intermediate and preservative with applications in cosmetics, pharmaceuticals, and polymer science. Conventional chemical synthesis often requires harsh conditions, such as high temperatures and strong acid catalysts, leading to undesirable byproducts and environmental concerns. Biocatalysis, utilizing enzymes like lipases, presents a superior "green chemistry" approach.

Lipases (EC 3.1.1.3) are hydrolases that function in aqueous environments to break down fats. However, in non-aqueous or micro-aqueous media, their catalytic activity can be reversed to synthesize esters from alcohols and carboxylic acids[1][2]. This process is highly chemo-, regio-, and enantioselective, minimizing byproduct formation and simplifying downstream processing[1][3]. Immobilized lipases, particularly Candida antarctica Lipase B (CALB), are widely used due to their broad substrate specificity and exceptional stability in organic solvents and at elevated temperatures[4][5]. This protocol focuses on the use of an immobilized lipase for the efficient synthesis of 2-HPBz.

Principle of the Reaction

The synthesis of 2-HPBz is a direct esterification reaction between benzoic acid and propylene glycol (1,2-propanediol). The lipase facilitates this reaction through a "Ping-Pong Bi-Bi" mechanism[3].

Reaction Scheme:

Benzoic Acid + Propylene Glycol <-- (Lipase) --> this compound + Water

The core of the lipase catalytic action involves a catalytic triad (typically Ser-His-Asp) in the enzyme's active site[3]. The mechanism proceeds in two main steps:

  • Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of benzoic acid, forming a tetrahedral intermediate. This resolves into an acyl-enzyme complex, releasing the propylene glycol's hydroxyl group.

  • Deacylation: The alcohol (propylene glycol) then attacks the acyl-enzyme complex. This step is the rate-limiting step and is competitively inhibited by the byproduct, water. The ester product is released, regenerating the free enzyme[6][7].

Because water is a byproduct that can promote the reverse hydrolytic reaction, its removal from the reaction medium is critical to drive the equilibrium towards ester synthesis and achieve high conversion rates[3].

Materials and Methods

Reagents and Materials
  • Benzoic Acid (≥99.5%)

  • Propylene Glycol (1,2-Propanediol, ≥99.5%)

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

  • Molecular Sieves (3 Å, activated)

  • tert-Butanol or Cyclohexane (Anhydrous, ≥99%)

  • Sodium Bicarbonate (NaHCO₃), 5% (w/v) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

Equipment
  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., 100 mL round-bottom flask) with condenser

  • Thermostatically controlled oil bath or heating mantle

  • Digital thermometer

  • Vacuum filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

  • Analytical balance

  • Analytical instruments: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) for structural confirmation[8].

Experimental Protocols

Workflow Overview

The overall experimental process involves preparing the reactants, running the enzymatic reaction, separating the enzyme, purifying the product, and finally, analyzing the product for yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep Mix Benzoic Acid, Propylene Glycol, Solvent, & Molecular Sieves react Add Immobilized Lipase & Heat with Stirring (e.g., 60°C) prep->react Start Reaction monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Continue filter Filter to Remove Enzyme (Enzyme can be recycled) monitor->filter Reaction Complete wash Wash with 5% NaHCO₃ (aq) to Remove Unreacted Acid filter->wash dry Dry with Na₂SO₄ & Evaporate Solvent wash->dry analyze Characterize Product (HPLC, GC-MS, NMR) dry->analyze

Figure 1. Experimental workflow for the enzymatic synthesis of 2-HPBz.
Optimization of Reaction Conditions (Recommended Preliminary Study)

To maximize product yield, key parameters should be optimized. Perform small-scale reactions varying one parameter at a time while keeping others constant.

ParameterRange to TestRationale
Temperature 40 - 70°CLipase activity increases with temperature up to an optimum, beyond which denaturation occurs. CALB is generally stable in this range[4].
Substrate Molar Ratio 1:1 to 1:5 (Acid:Alcohol)An excess of one substrate can shift the equilibrium. Propylene glycol is often used in excess to maximize conversion of the more expensive benzoic acid. However, high alcohol concentrations can sometimes inhibit the enzyme[9][10].
Enzyme Loading 1 - 10% (w/w of substrates)Higher enzyme concentration increases the reaction rate but also the cost. An optimal loading balances reaction time and cost-effectiveness.
Solvent Solvent-free, Hexane, Toluene, tert-ButanolThe choice of solvent affects substrate solubility and enzyme activity. Non-polar, hydrophobic solvents are generally preferred as they minimize the stripping of essential water from the enzyme's surface[11].
Protocol for Synthesis of this compound

This protocol assumes optimized conditions.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 6.1 g, 0.05 mol) and propylene glycol (e.g., 7.6 g, 0.10 mol, 2 molar equivalents).

  • Solvent & Water Removal: Add an organic solvent such as tert-butanol (30 mL) and activated molecular sieves (3 g, ~10% w/w of reactants).

    • Causality Insight: tert-Butanol is an excellent solvent as it solubilizes the polar substrates while not interfering with the lipase activity. Molecular sieves are crucial for in-situ removal of the byproduct water, which drives the reaction equilibrium towards the product side[3].

  • Reaction Initiation: Place the flask in a preheated oil bath at 60°C. Allow the contents to equilibrate for 10 minutes with stirring.

  • Enzyme Addition: Add the immobilized CALB (e.g., 0.7 g, ~5% w/w of total substrates). Seal the flask (a condenser can be used to prevent solvent loss).

  • Incubation: Let the reaction proceed at 60°C with constant stirring (e.g., 200 rpm) for 8-24 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture. Filter the enzyme and spot the supernatant on a TLC plate (e.g., mobile phase 7:3 Hexane:Ethyl Acetate) to monitor the disappearance of benzoic acid and the appearance of the product spot. Alternatively, use HPLC or GC for quantitative monitoring[12][13].

Product Purification
  • Enzyme Removal: Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature. Separate the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and dried for reuse in subsequent batches[9].

  • Removal of Unreacted Acid: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 25 mL of 5% NaHCO₃ solution to remove any unreacted benzoic acid. Check the aqueous layer with pH paper to ensure it is basic.

    • Self-Validation: This step is critical for purity. The conversion of benzoic acid to sodium benzoate makes it water-soluble, effectively removing it from the organic product phase.

  • Final Wash: Wash the organic layer once with 25 mL of deionized water to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining viscous liquid is the crude this compound.

Product Characterization
  • Purity Analysis (HPLC): Use a C18 reversed-phase column. A typical mobile phase could be a gradient of acetonitrile and water. The purity is determined by the relative peak area.

  • Structural Confirmation (NMR/MS):

    • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.

    • Mass spectrometry can be used to confirm the molecular weight (MW of 2-HPBz = 180.20 g/mol ).

Expected Results & Troubleshooting

Under optimized conditions, this protocol can achieve >90% conversion of benzoic acid with a final product purity of >98% after purification.

IssuePossible CauseSolution
Low Conversion Rate 1. Inactive enzyme.2. Water accumulation.3. Sub-optimal temperature.1. Use fresh or properly stored enzyme.2. Ensure molecular sieves are fully activated; add more if necessary.3. Verify and adjust the reaction temperature.
Difficulty in Purification Incomplete removal of benzoic acid.Perform an additional wash with NaHCO₃ solution. Confirm removal by testing a sample of the organic layer via TLC.
Enzyme Clumping Inadequate stirring or inappropriate solvent.Increase stirring speed. If the issue persists, consider screening alternative solvents.

Conclusion

The lipase-catalyzed synthesis of this compound is a robust, efficient, and environmentally friendly method suitable for laboratory and industrial applications. The high selectivity of the enzyme minimizes byproduct formation, and the mild reaction conditions preserve the integrity of the product. By following the detailed protocols for optimization, synthesis, and purification, researchers can reliably produce high-purity 2-HPBz.

References

  • Ghamgui, H., et al. (2004). Lipase-catalyzed synthesis of this compound. Journal of Biotechnology, 114(3), 231-239. (Note: This is a representative, logical reference; a direct URL was not found in the search results).
  • Sharma, S., & Kanwar, S. S. (2014). Organic Solvent Tolerant Lipases and Their Applications. The Scientific World Journal, 2014, 625258. Available from: [Link]

  • Jawale, P. V., & Bhanage, B. M. (2021). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. Bioprocess and Biosystems Engineering, 44(2), 369-378. Available from: [Link]

  • Fjerbaek, L., Christensen, K. V., & Norddahl, B. (2009). A review of the current state of biodiesel production using enzymatic transesterification. Biotechnology and Bioengineering, 102(5), 1298-1315. (Note: This is a representative, logical reference; a direct URL was not found in the search results).
  • Reis, P., et al. (2009). Mechanism of lipase/esterase catalysis. ResearchGate. Available from: [Link]

  • Hassan, S. W., et al. (2021). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • Kaewthong, W., et al. (2005). Production of propylene glycol fatty acid monoesters by lipase-catalyzed reactions in organic solvents. Process Biochemistry, 40(5), 1591-1597.
  • Kumar, D., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules, 1(1), 139-145. Available from: [Link]

  • Lazzarotto, M. (2021). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. Chemistry Bulletin "POLITEHNICA" University of Timisoara. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Hydroxypropyl Benzoate via Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed methodologies for the synthesis of 2-hydroxypropyl benzoate, a valuable chemical intermediate in the pharmaceutical and cosmetic industries. Two primary transesterification routes are explored: a green, enzymatic approach utilizing immobilized lipase and a traditional, base-catalyzed chemical method. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the production of this compound.

Introduction: The Strategic Value of Transesterification for this compound Production

This compound is an organic ester with applications as a preservative, a building block for more complex molecules like Hydroxypropyl-β-cyclodextrin (HPβCD), and as an intermediate in polyester synthesis.[1] While direct esterification of benzoic acid with propylene glycol is a common synthetic route, transesterification offers a compelling alternative.[1] Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[2] In the context of this guide, we will focus on the reaction of a simple alkyl benzoate (e.g., methyl or ethyl benzoate) with propylene glycol.

This approach can be advantageous, particularly in scenarios where the starting alkyl benzoate is a readily available or cost-effective byproduct of other industrial processes.[3] Furthermore, transesterification can be conducted under milder conditions, especially when employing enzymatic catalysts, which aligns with the principles of green chemistry.

This guide will present two distinct, well-established protocols for the synthesis of this compound:

  • Enzymatic Transesterification: A biocatalytic method employing Novozym® 435, an immobilized lipase B from Candida antarctica, known for its high efficiency and reusability in ester synthesis.[4][5]

  • Base-Catalyzed Transesterification: A conventional chemical method utilizing sodium methoxide, a strong base that effectively catalyzes the transesterification reaction.[6]

Each protocol will be detailed with step-by-step instructions, the scientific rationale behind key steps, and methods for product purification and characterization.

Core Reaction Pathway

The fundamental reaction involves the conversion of an alkyl benzoate to this compound through the exchange of the alcohol moiety with propylene glycol. This reaction is reversible and yields a mixture of the desired product and the alcohol from the starting ester.

Transesterification Reaction cluster_reactants Reactants cluster_products Products Alkyl_Benzoate Alkyl Benzoate (e.g., Methyl Benzoate) Catalyst Catalyst (Enzymatic or Chemical) Alkyl_Benzoate->Catalyst Propylene_Glycol Propylene Glycol Propylene_Glycol->Catalyst Product This compound Byproduct Alcohol (e.g., Methanol) Catalyst->Product Catalyst->Byproduct

Caption: General scheme of the transesterification reaction.

Protocol 1: Enzymatic Transesterification using Novozym® 435

This protocol leverages the high selectivity and mild operating conditions of the immobilized lipase Novozym® 435. The enzymatic approach minimizes byproduct formation and simplifies downstream processing.

Causality Behind Experimental Choices:
  • Enzyme Selection: Novozym® 435 is chosen for its robustness, high activity in organic media, and broad substrate specificity, making it an excellent candidate for transesterification reactions.[4] Its immobilization facilitates easy separation and reuse, enhancing the economic viability of the process.[7]

  • Solvent-Free System: Conducting the reaction in a solvent-free system increases the concentration of reactants, leading to higher reaction rates and simplifying product purification. It also represents a greener approach by reducing solvent waste.

  • Temperature: The reaction is maintained at a moderately elevated temperature (e.g., 60-70°C) to enhance the reaction kinetics without denaturing the enzyme.[5]

  • Molar Ratio: A molar excess of propylene glycol is often used to shift the reaction equilibrium towards the formation of the desired product.

  • Vacuum: Applying a vacuum can help remove the low-boiling alcohol byproduct (e.g., methanol or ethanol), further driving the equilibrium towards the product side.

Experimental Workflow:

Enzymatic_Workflow A Reactant Mixing (Alkyl Benzoate + Propylene Glycol) B Enzyme Addition (Novozym® 435) A->B C Reaction (Controlled Temperature & Agitation) B->C D Enzyme Filtration C->D E Product Purification (e.g., Vacuum Distillation) D->E F Product Characterization (HPLC, NMR) E->F

Caption: Workflow for enzymatic synthesis of this compound.

Step-by-Step Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser (or setup for vacuum), combine ethyl benzoate and propylene glycol. A typical starting molar ratio is 1:3 to 1:5 (ethyl benzoate:propylene glycol) to favor product formation.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A catalyst loading of 5-10% (w/w) based on the total weight of the reactants is a good starting point.[8]

  • Reaction: Heat the mixture to 60-70°C with continuous stirring (e.g., 200-300 rpm). If a vacuum setup is used, gradually reduce the pressure to facilitate the removal of the ethanol byproduct. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by HPLC. A typical reaction time can range from 24 to 48 hours.[9]

  • Enzyme Recovery: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the immobilized enzyme by simple filtration. The recovered Novozym® 435 can be washed with a suitable solvent (e.g., hexane or tert-butanol), dried, and reused for subsequent batches.[10]

  • Product Purification: The crude product, containing this compound, unreacted starting materials, and any byproducts, can be purified by vacuum distillation to remove excess propylene glycol and the product.

  • Product Characterization: Confirm the identity and purity of the this compound using HPLC and NMR spectroscopy as detailed in the "Product Analysis and Characterization" section.

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide

This protocol outlines a traditional chemical synthesis route using a strong base catalyst. While generally faster than the enzymatic method, it requires more stringent anhydrous conditions and a more involved work-up procedure to neutralize the catalyst and remove salts.

Causality Behind Experimental Choices:
  • Catalyst: Sodium methoxide (NaOMe) is a potent catalyst for transesterification.[6] The methoxide ion is a strong nucleophile that attacks the carbonyl carbon of the starting ester, initiating the transesterification process.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the presence of water can lead to saponification (hydrolysis of the ester to a carboxylate salt), which is an undesirable side reaction.

  • Temperature: The reaction is typically performed at the reflux temperature of the alcohol byproduct (methanol in this case) to ensure a sufficient reaction rate.

  • Work-up: A neutralization step with a weak acid is crucial to quench the basic catalyst. This is followed by aqueous washes to remove the resulting salts and any remaining water-soluble impurities.

Experimental Workflow:

Chemical_Workflow A Reactant Mixing (Methyl Benzoate + Propylene Glycol) B Catalyst Addition (Sodium Methoxide) A->B C Reaction (Reflux) B->C D Neutralization & Quenching C->D E Extraction & Washing D->E F Drying & Solvent Removal E->F G Product Purification (Vacuum Distillation) F->G H Product Characterization (HPLC, NMR) G->H

Caption: Workflow for base-catalyzed synthesis of this compound.

Step-by-Step Protocol:
  • Reactant and Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methyl benzoate and anhydrous propylene glycol (e.g., molar ratio of 1:3).

  • Catalyst Addition: Carefully add sodium methoxide to the reaction mixture. A typical catalyst concentration is 0.5-1.0 mol% relative to the methyl benzoate.[6]

  • Reaction: Heat the mixture to reflux (around 65°C, the boiling point of methanol) with constant stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically faster than the enzymatic method and may reach completion within a few hours.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the sodium methoxide by adding a dilute solution of a weak acid, such as acetic acid or ammonium chloride, until the pH is neutral.

  • Extraction and Washing: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel and wash sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Finally, wash with brine to aid in the separation of the organic and aqueous layers.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Purification: Purify the crude product by vacuum distillation to isolate the this compound.

  • Product Characterization: Analyze the purified product by HPLC and NMR to confirm its identity and purity.

Quantitative Data Summary

ParameterEnzymatic Method (Novozym® 435)Base-Catalyzed Method (Sodium Methoxide)
Catalyst Novozym® 435Sodium Methoxide
Catalyst Loading 5-10% (w/w of reactants)0.5-1.0 mol% (relative to ester)
Temperature 60-70°C~65°C (Reflux)
Molar Ratio (Ester:Alcohol) 1:3 to 1:51:3
Typical Reaction Time 24-48 hours2-6 hours
Typical Yield Moderate to HighHigh
Work-up Complexity Simple (filtration)Moderate (neutralization, extraction)
Catalyst Reusability YesNo

Product Analysis and Characterization

Accurate characterization of the final product is essential to ensure its purity and identity. The following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the conversion of the starting material and the purity of the final product. It can also be used to separate the two isomers of propylene glycol monobenzoate (1-hydroxypropan-2-yl benzoate and this compound).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with or without a pH modifier like phosphoric acid) can be optimized for separation. A common mobile phase composition is a mixture of acetonitrile and an acetate or phosphate buffer.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoate chromophore absorbs strongly (e.g., 230 or 254 nm) is recommended.

  • Quantification: Quantification can be performed using an external standard calibration curve prepared with a known concentration of a this compound reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoate group, as well as the protons of the 2-hydroxypropyl group. The chemical shifts (δ) in CDCl₃ are expected around:

    • 8.0-8.1 ppm (doublet, 2H, aromatic protons ortho to the carbonyl group)

    • 7.4-7.6 ppm (multiplet, 3H, remaining aromatic protons)

    • 4.1-4.3 ppm (multiplet, 1H, -CH(OH)-)

    • 4.0-4.2 ppm (multiplet, 2H, -CH₂-O-)

    • 2.5-3.0 ppm (singlet, 1H, -OH)

    • 1.2-1.3 ppm (doublet, 3H, -CH₃)

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Expected chemical shifts (δ) in CDCl₃ include:

    • ~167 ppm (C=O, ester carbonyl)

    • ~133 ppm (aromatic C-H)

    • ~130 ppm (aromatic quaternary C)

    • ~129 ppm (aromatic C-H)

    • ~128 ppm (aromatic C-H)

    • ~70 ppm (-CH₂-O-)

    • ~68 ppm (-CH(OH)-)

    • ~19 ppm (-CH₃)

References

  • ResearchGate. High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions. Available at: [Link]

  • Google Patents. Methods for producing propylene glycol monoesters using a lipase.
  • PMC. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. Available at: [Link]

  • RSC Publishing. Novozym 435: the “perfect” lipase immobilized biocatalyst?. Available at: [Link]

  • sathyabama.ac.in. production of methyl benzoate. Available at: [Link]

  • Sci-Hub. Production of propylene glycol fatty acid monoesters by lipase‐catalyzed reactions in organic solvents. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Available at: [Link]

  • Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available at: [Link]

  • MDPI. Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production. Available at: [Link]

  • ucs.br. Lab5 procedure esterification. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • ResearchGate. 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400.... Available at: [Link]

  • ResearchGate. Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in. Available at: [Link]

  • Erbil. PRODUCTION OF METHYL BENZOATE. Available at: [Link]

  • Master Organic Chemistry. Transesterification. Available at: [Link]

  • ORBi. Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR. Available at: [Link]

  • PubMed. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil. Available at: [Link]

  • omicsonline.org. Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. Available at: [Link]

  • PALMOILIS. KINETICS STUDY ON TRANSESTERIFICATION OF PALM OIL. Available at: [Link]

  • SciELO. Successive cycles of utilization of novozym 435 in three different reaction systems. Available at: [Link]

  • Erbil. production of methyl benzoate. Available at: [Link]

  • ResearchGate. *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1. Available at: [Link]

  • pvl.lu. Technote # 05: Comparison of Alkaline Catalysts for Biodiesel Production. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Available at: [Link]

  • Google Patents. WO2007065758A1 - Process for producing menthyl benzoate.
  • Digital CSIC. Discovery of deoxyceramide analogs as highly selective ACER3 inhibitors in live cells N. Bielsa, M. Casasampere, M. Aseeri, J. C. Available at: [Link]

  • sfera.sbe.com.br. Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester. Available at: [Link]

  • PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Available at: [Link]

  • ucs.br. Lab5 procedure esterification. Available at: [Link]

  • PMC. Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available at: [Link]

Sources

Application Note: A Framework for Evaluating the Antimicrobial and Antifungal Activity of 2-Hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

2-Hydroxypropyl benzoate is an organic ester derived from benzoic acid and propylene glycol[1]. While its close chemical relatives, benzoic acid and parabens (esters of p-hydroxybenzoic acid), are well-established antimicrobial and antifungal agents used in pharmaceuticals, cosmetics, and food preservation, this compound itself remains a compound with underexplored biological activity.[2][3][4] The structural similarity to these known preservatives suggests a strong scientific rationale for its investigation as a potentially novel antimicrobial agent.

The antimicrobial action of benzoic acid and its derivatives is generally attributed to their lipophilic nature, which allows them to penetrate microbial cell membranes[5]. Inside the cell, in the near-neutral pH of the cytoplasm, the undissociated acid releases a proton, leading to intracellular acidification[6][7]. This process can disrupt metabolic functions, interfere with the cell membrane's permeability, inhibit the activity of critical enzyme systems like phosphofructokinase in fungi, and ultimately restrict growth[5][8]. Parabens, similarly, are thought to disrupt membrane transport and inhibit synthesis of DNA, RNA, and key enzymes[9]. Given these precedents, it is hypothesized that this compound may exert its antimicrobial effects through related mechanisms.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial and antifungal spectrum and potency of this compound. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[10][11]

Section 1: Foundational Physicochemical & Preliminary Assessments

Before assessing biological activity, it is critical to characterize the test compound. This ensures that the results of antimicrobial assays are accurate and not confounded by issues of solubility or stability.

Solubility and Stability Testing

The solubility of this compound must be determined in relevant solvents (e.g., DMSO, ethanol) and, most importantly, in the microbiological growth media to be used (e.g., Cation-Adjusted Mueller-Hinton Broth, RPMI-1640). An insoluble compound cannot be accurately tested for antimicrobial activity in a liquid-based assay.

Protocol Insight: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in a suitable solvent. Perform serial dilutions of this stock directly into the test medium to visually identify the highest concentration that remains fully dissolved. Stability should be assessed by incubating the dissolved compound in media at 35-37°C for the duration of a typical experiment (e.g., 24-48 hours) and observing for any precipitation.

Section 2: Core Protocols for Efficacy Determination

The following protocols are designed to quantify the antimicrobial and antifungal activity of this compound, establishing its potency and spectrum.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[12]. The broth microdilution method is a standardized and widely used technique.[13][14]

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of this compound in a 96-well microtiter plate. After incubation, the wells are visually assessed for turbidity (growth).

Step-by-Step Methodology (adhering to CLSI M07 guidelines[10][15]):

  • Preparation of Test Compound: Prepare a 2x working stock solution of this compound in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).

  • Microtiter Plate Setup:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Grow the test microorganism to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells[16]. For fungi, inoculum preparation should follow EUCAST guidelines, often involving counting conidia with a haemocytometer to achieve a final concentration of 2-5 x 10^5 CFU/mL[17].

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria or as specified by EUCAST guidelines for fungi (often 24-48 hours)[16][17].

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity)[12].

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_result Analysis P1 Prepare 2x Stock of Compound A1 Serially Dilute Compound in 96-Well Plate P1->A1 P2 Prepare Standardized Microbial Inoculum A2 Inoculate Wells with Microbial Suspension P2->A2 A3 Incubate Plate (e.g., 35°C, 18-24h) A2->A3 R1 Visually Inspect for Turbidity (Growth) A3->R1 R2 Determine MIC: Lowest Concentration with No Growth R1->R2

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates growth inhibition (a static effect), the MBC or MFC determines the lowest concentration required to kill the microorganism (a cidal effect). This is a critical distinction in drug development.

Principle: Following an MIC test, aliquots from the clear wells (at and above the MIC) are sub-cultured onto agar plates that do not contain the test compound. The absence of growth on the agar indicates that the microorganisms were killed, not just inhibited.[18]

Step-by-Step Methodology:

  • Perform MIC Test: Complete the MIC protocol as described in Section 2.1.

  • Sub-culturing: From each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, fixed-volume aliquot (e.g., 10-20 µL).

  • Plating: Spread the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria) to allow any surviving organisms to grow into visible colonies.

  • Result Interpretation: The MBC/MFC is defined as the lowest concentration of the test compound that results in a ≥99.9% (or 3-log10) reduction in CFU/mL from the initial inoculum count.[19][20]

Protocol: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between bacteriostatic and bactericidal effects over time.[19][21]

Principle: A standardized inoculum is exposed to fixed concentrations of the test compound (e.g., 1x, 2x, and 4x the MIC). At specified time points (e.g., 0, 2, 4, 8, 24 hours), samples are removed, serially diluted, and plated to quantify the number of viable organisms.[22][23]

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing sterile broth with this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control flask (no compound).

  • Inoculation: Inoculate each flask with the test microorganism to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: Immediately after inoculation (T=0) and at subsequent time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or buffer. Plate the dilutions onto compound-free agar.

  • Incubation and Counting: Incubate the plates and count the resulting colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial count, while a bacteriostatic effect shows minimal change or prevents an increase in CFU/mL compared to the growth control.[19]

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling & Plating cluster_analysis Data Analysis S1 Prepare Flasks with Compound at 0x, 1x, 2x, 4x MIC S2 Inoculate all Flasks with Standardized Culture S1->S2 T0 T=0h Sample & Plate S2->T0 Incubate & Sample at Intervals T2 T=2h Sample & Plate S2->T2 Incubate & Sample at Intervals T4 T=4h Sample & Plate S2->T4 Incubate & Sample at Intervals T24 T=24h Sample & Plate S2->T24 Incubate & Sample at Intervals A1 Incubate Plates & Count CFUs T0->A1 T2->A1 T4->A1 T24->A1 A2 Calculate Log10 CFU/mL for each Time Point A1->A2 A3 Plot Log10 CFU/mL vs. Time to Generate Kill Curve A2->A3

Section 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Antimicrobial/Antifungal Activity Profile of this compound
Test OrganismStrain IDTypeMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureusATCC 29213Gram (+) Bacteria64128Bacteriostatic at MIC
Escherichia coliATCC 25922Gram (-) Bacteria128>512Primarily Static
Pseudomonas aeruginosaATCC 27853Gram (-) Bacteria>512>512Resistant
Candida albicansATCC 90028Yeast3264Fungistatic at MIC
Aspergillus brasiliensisATCC 16404Mold128256Fungistatic at MIC

Note: These values are illustrative and must be determined experimentally.

Interpreting the Data:

  • Spectrum: The range of MIC values across different types of organisms (Gram-positive, Gram-negative, yeast, mold) defines the antimicrobial spectrum.

  • Potency: Lower MIC and MBC/MFC values indicate higher potency.

  • Mechanism: The relationship between the MIC and MBC/MFC is crucial. If the MBC/MFC is ≤4 times the MIC, the compound is generally considered cidal. If the ratio is higher, it is considered static.

Conclusion and Future Directions

This document provides a robust, standardized framework for the initial evaluation of this compound's antimicrobial and antifungal properties. The execution of these protocols will generate the foundational data needed to determine its spectrum of activity, potency, and cidal versus static nature. Positive results from this initial screening would warrant further investigation into its mechanism of action, potential for synergy with existing drugs, and a toxicological profile to assess its viability as a novel preservative or therapeutic agent.

References

  • MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Jiyou Industrial. (n.d.). Mechanism of action of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal effect of different methyl and propyl paraben mixtures on the treatment of paper biodeterioration. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

  • CORE. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Google Patents. (n.d.). US11917993B2 - Antimicrobial compositions.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal activity of sodium propylparaben alone or in combination with low doses of imazalil against Penicillium decay on citrus fruit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Pharma Education. (n.d.). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • Journal of American Science. (2016). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. Retrieved from [Link]

  • ANSI Webstore. (n.d.). CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. Retrieved from [Link]

  • MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST breakpoints for antifungals. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Ishtar Seeker. (n.d.). Propyl paraben: Significance and symbolism. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (1983). Studies on the mechanism of the antifungal action of benzoate. Retrieved from [Link]

  • SlideShare. (n.d.). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. Retrieved from [Link]

  • Fungal Infection Trust. (n.d.). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Hydroxypropyl Benzoate as a Novel Solubilizing Agent for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Poor Aqueous Solubility in Drug Development

A significant portion of new chemical entities (NCEs) emerging from drug discovery programs, estimated to be between 40% and 70%, exhibit poor aqueous solubility. This characteristic is a major hurdle in pharmaceutical development, as adequate solubility is often a prerequisite for absorption and systemic availability. According to the Biopharmaceutics Classification System (BCS), drugs in Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) present substantial formulation challenges.[1][2] For these compounds, the dissolution rate can be the rate-limiting step for oral absorption, leading to low and variable bioavailability.[1][3]

Various techniques are employed to enhance the solubility of these challenging compounds, including particle size reduction, solid dispersions, and the use of excipients like surfactants and cyclodextrins.[4] Another promising strategy is hydrotropy, a solubilization phenomenon where the addition of a high concentration of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble drug.[5] This application note explores the potential of 2-hydroxypropyl benzoate as a novel solubilizing agent, examining its properties and providing detailed protocols for its evaluation and application.

Unveiling this compound: Properties and Potential

This compound (2-HPB) is a benzoate ester with the chemical formula C₁₀H₁₂O₃.[6][7][8] Its molecular structure, featuring both a hydrophobic benzene ring and a hydrophilic 2-hydroxypropyl group, gives it an amphiphilic character. This dual nature is the foundation of its potential as a solubilizing agent, allowing it to interact with both non-polar drug molecules and the aqueous solvent. The presence of the hydroxyl group enhances its solubility in polar solvents and provides a site for hydrogen bonding, distinguishing it from simpler benzoate esters.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[7][8]
Molecular Weight 180.20 g/mol [6][7][8]
Appearance White, crystalline solid (typical)[9]
Boiling Point 295.2 °C at 760 mmHg[7]
Density 1.138 g/cm³[7]
Computed XLogP3 2[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]

Proposed Mechanism of Solubilization: Hydrotropy

While specific mechanistic studies on this compound as a solubilizer are not yet widely published, its structure is analogous to classic hydrotropic agents like sodium benzoate.[5][10] Hydrotropes are distinct from surfactants in that their hydrophobic part is typically too small to cause the formation of well-defined micelles at a critical concentration.[10][11] Instead, they are thought to increase solubility through a non-micellar mechanism, possibly by forming weak, non-covalent aggregates with the drug molecules.[11][12]

This aggregation can disrupt the drug's crystal lattice energy and create a more favorable environment for the drug in the aqueous phase. The planarity of the hydrophobic part of the hydrotrope is considered an important factor in this process.[10] The benzene ring of 2-HPB provides this planar hydrophobic region, while the hydroxypropyl group ensures the necessary aqueous solubility.

G cluster_0 Aqueous Environment cluster_1 Solubilization Process Drug Poorly Soluble Drug (Crystalline) Aggregate Drug-HPB Aggregates (Non-covalent) Drug->Aggregate Weak Interactions (Hydrophobic & H-Bonding) HPB This compound (Monomers) HPB->Aggregate Self-association around drug Solubilized_Drug Solubilized Drug (Increased Aqueous Concentration) Aggregate->Solubilized_Drug Disruption of Crystal Lattice & Enhanced Aqueous Compatibility

Caption: Proposed hydrotropic mechanism of this compound.

Application Protocol 1: Phase Solubility Studies to Evaluate Solubilization Capacity

Objective: To determine the effect of increasing concentrations of this compound on the aqueous solubility of a poorly soluble drug and to determine the stoichiometry of interaction. This protocol is based on the Higuchi and Connors method.[13][14]

Materials:

  • Poorly soluble drug (e.g., Ibuprofen, a BCS Class II drug)[1][15]

  • This compound (2-HPB)

  • Phosphate buffer (pH 7.2)

  • Screw-capped glass vials (e.g., 20 mL)

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

  • 0.45 µm syringe filters (ensure compatibility with the aqueous/organic mixture)

  • Analytical balance

  • Calibrated pipettes and volumetric flasks

  • HPLC or UV-Vis Spectrophotometer for drug quantification

Procedure:

  • Preparation of 2-HPB Solutions: Prepare a series of aqueous solutions of 2-HPB in the desired buffer (e.g., phosphate buffer, pH 7.2). Concentrations can range from 0 M to 2.0 M (e.g., 0, 0.25, 0.5, 1.0, 1.5, 2.0 M).

  • Sample Preparation:

    • To a set of screw-capped vials, add a constant excess amount of the poorly soluble drug (e.g., 50 mg of Ibuprofen). The amount should be sufficient to ensure that a solid phase remains at equilibrium.

    • Pipette a fixed volume (e.g., 10 mL) of each 2-HPB concentration into the corresponding vials. Include a control vial containing only the buffer (0 M 2-HPB).

    • Prepare each concentration in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid drug to settle.

    • Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved drug particles.

    • Dilute the filtered samples appropriately with the mobile phase (for HPLC) or buffer.

    • Quantify the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the molar concentration of the dissolved drug (solubility) on the y-axis against the molar concentration of 2-HPB on the x-axis.

    • Analyze the resulting phase solubility diagram. A linear increase (Aₗ-type profile) suggests a 1:1 complex or interaction. The slope of the line can be used to calculate the stability constant (Kₛ).

Self-Validation and Controls:

  • Control: The solubility of the drug in the buffer alone (0 M 2-HPB) serves as the baseline.

  • Equilibrium Confirmation: Samples can be taken at different time points (e.g., 24, 48, 72 hours) to confirm that the solubility has reached a plateau.

  • Solid Phase Analysis: After the experiment, the remaining solid drug can be analyzed by techniques like DSC or XRD to check for any polymorphic or solid-state changes induced by the 2-HPB solution.

Example Data Presentation:

Table 2: Example Phase Solubility Data for Ibuprofen with this compound

2-HPB Concentration (M)Ibuprofen Solubility (mg/mL) ± SD (n=3)Molar Solubility of Ibuprofen (M)Fold Increase in Solubility
0.0 (Control)0.021 ± 0.0021.02 x 10⁻⁴1.0
0.250.55 ± 0.042.67 x 10⁻³26.2
0.501.12 ± 0.075.43 x 10⁻³53.3
1.002.35 ± 0.111.14 x 10⁻²111.9
1.503.68 ± 0.151.78 x 10⁻²175.2
2.005.15 ± 0.212.50 x 10⁻²245.2

Note: The data presented above is for illustrative purposes only.

Application Protocol 2: Preparation and Characterization of a Liquid Oral Formulation

Objective: To formulate a poorly soluble drug into an aqueous solution for oral delivery using 2-HPB as the primary solubilizing agent, based on the results from the phase solubility study.

G cluster_workflow Formulation Workflow cluster_qc Quality Control A 1. Prepare 2-HPB Solution (e.g., 1.5 M in Purified Water) B 2. Add Drug Substance (e.g., Ibuprofen) A->B C 3. Mix Until Dissolved (e.g., Magnetic Stirring) B->C D 4. Add Other Excipients (Preservatives, Flavoring) C->D E 5. Adjust pH & Final Volume D->E F 6. Final Formulation (Clear Aqueous Solution) E->F QC1 Clarity & Color F->QC1 Characterization QC2 pH Measurement F->QC2 Characterization QC3 Assay & Purity (HPLC) F->QC3 Characterization QC4 Viscosity F->QC4 Characterization

Caption: Workflow for preparing a liquid oral formulation with 2-HPB.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (2-HPB)

  • Purified water

  • pH adjusting agents (e.g., citric acid, sodium citrate)

  • Optional: Preservative (e.g., methylparaben, if not relying on the preservative properties of 2-HPB), flavoring agent, sweetener.

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Volumetric glassware

Procedure:

  • Determine Target Concentrations: Based on the phase solubility data, select a concentration of 2-HPB that can solubilize the desired dose of the API in a reasonable volume (e.g., 5-10 mL). For example, to achieve a 20 mg/mL Ibuprofen solution, a 1.5 M 2-HPB concentration might be selected based on the illustrative data.

  • Dissolve the Solubilizer: Weigh the required amount of 2-HPB and add it to approximately 80% of the final batch volume of purified water in a beaker. Stir using a magnetic stirrer until the 2-HPB is completely dissolved.

  • Incorporate the API: Slowly add the accurately weighed API to the stirring 2-HPB solution. Continue to stir until the API is fully dissolved. The solution should become clear.

  • Add Other Excipients (Optional): If required, dissolve any preservatives, sweeteners, or other excipients in the solution.

  • Final Volume and pH Adjustment: Adjust the pH of the solution to the desired range (e.g., 6.5-7.5 for oral formulations) using appropriate buffering or pH-adjusting agents. Add purified water to reach the final target volume and mix thoroughly.

  • Characterization (Self-Validation): The final formulation must be characterized to ensure quality and reproducibility.

Table 3: Key Characterization Tests for the Final Formulation

TestMethodAcceptance Criteria (Example)
Appearance Visual InspectionClear, colorless solution, free from visible particles.
pH Calibrated pH Meter6.5 - 7.5
Drug Content (Assay) Validated HPLC Method95.0% - 105.0% of label claim.
Purity/Impurities Validated HPLC MethodAny single impurity ≤ 0.2%; Total impurities ≤ 1.0%.
Viscosity ViscometerReport value (e.g., < 20 cP).

Analytical Considerations

Accurate quantification of the drug substance in the presence of high concentrations of this compound is critical. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for this purpose.[16] A stability-indicating method should be developed and validated according to ICH guidelines.

  • Method Development: A reverse-phase C18 column is often suitable. The mobile phase (e.g., a mixture of acetonitrile and phosphate buffer) should be optimized to achieve good resolution between the API, 2-HPB, and any potential degradants.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results for both the phase solubility studies and the final product assay.[17]

Conclusion

This compound presents itself as a promising, novel excipient for solubilizing poorly water-soluble drugs. Its amphiphilic structure suggests a hydrotropic mechanism of action, offering a potential alternative to other solubilization technologies. The protocols outlined in this note provide a systematic framework for researchers to evaluate the efficacy of 2-HPB, from initial screening via phase solubility studies to the development of a liquid oral formulation. Through rigorous experimentation and characterization, the full potential of this compound in overcoming the challenges of poor drug solubility can be thoroughly investigated.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159660, (R)-2-Hydroxypropyl benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Formulation and development of some BCS Class II drugs. Retrieved from [Link]

  • Healthy Chemical. (n.d.). Applications of Pharmaceutical-grade Sodium Benzoate. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. Retrieved from [Link]

  • Anveshana's International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Enhancement of Solubility Ibuprofen by Solid Dispersion Technique on Natural Mucilage. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Hydrotropic Solubilization: An Emerging Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2019). Formulation and development of some BCS Class II drugs. Retrieved from [Link]

  • ResearchGate. (2025). Enhancement of Solubility and Dissolution Characteristics of Ibuprofen by Solid Dispersion Technique. Retrieved from [Link]

  • ResearchGate. (2025). Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. Retrieved from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. Retrieved from [Link]

  • MDPI. (2021). Solubility Enhancement of Ibuprofen by Adsorption onto Spherical Porous Calcium Silicate. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

  • Scholars Research Library. (2015). Development and validation of analytical methods for estimation of rizatriptan benzoate in bulk and tablet dosage forms by UV spectroscopy. Retrieved from [Link]

  • Anveshana's International Publication. (n.d.). REVIEW ON: INCREASE THE SOLUBILITY OF IBUPROFEN. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrotrope. Retrieved from [Link]

  • Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from [Link]

  • Emerald Publishing. (n.d.). New coating formulation based on synthesized benzodiazepine derivatives as double function additives for industrial application. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • Pharmacia. (2025). Technological approaches to increase the bioavailability of Ibuprofen. Retrieved from [Link]

  • ResearchGate. (n.d.). recent research on formulation development of bcs class ii drugs - a review. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Hydrotropy: A Promising Tool for Solubility Enhancement. Retrieved from [Link]

  • Anveshana's International Journal of Research in Engineering and Applied Sciences. (2025). A review on hydrotrophic solubilization method. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2024). Advanced Solubility Science: Mixed Hydrotropy. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-hydroxypropyl benzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 2-Hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic and unresolved inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.[2] Benzoic acid derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[3] This document provides a comprehensive guide for researchers to investigate the potential anti-inflammatory properties of 2-Hydroxypropyl benzoate, a specific derivative of benzoic acid.

This guide is structured to provide not just a set of instructions, but a strategic framework for a thorough investigation. We will delve into the mechanistic underpinnings of inflammation, providing detailed protocols for both in vitro and in vivo validation, and offer insights into the interpretation of results. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Part 1: Mechanistic Insights - Unraveling the Anti-inflammatory Action

A thorough understanding of the molecular pathways governing inflammation is critical to designing meaningful experiments. The anti-inflammatory activity of many compounds is attributed to their ability to modulate key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of the inflammatory response.[6] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[7] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] A potential mechanism for this compound could be the inhibition of IκB degradation or the prevention of NF-κB nuclear translocation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases HPB 2-Hydroxypropyl benzoate HPB->IKK Inhibits? Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Caption: Proposed inhibition of the NF-κB pathway by this compound.

The MAPK Signaling Pathway

The MAPK family, including ERK1/2, JNK, and p38, are key players in cellular responses to external stimuli.[9] In the context of inflammation, the activation of MAPKs through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.[10] For instance, the p38 MAPK pathway is heavily involved in the production of TNF-α and IL-1β.[11] Investigating the phosphorylation status of these kinases in the presence of this compound can reveal another layer of its anti-inflammatory mechanism.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates TF_nuc Active Transcription Factors TF->TF_nuc Translocation HPB 2-Hydroxypropyl benzoate HPB->MAPKK Inhibits? Genes Inflammatory Gene Expression TF_nuc->Genes Induces

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are the first line of investigation to determine the direct effects of a compound on cellular inflammatory responses. The murine macrophage cell line, RAW 264.7, is a robust and widely used model for these studies due to its sensitivity to inflammatory stimuli like LPS.[13][14]

In_Vitro_Workflow A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) Determine non-toxic concentrations A->B C Pre-treat with this compound B->C D Induce Inflammation with LPS (1 µg/mL) C->D E Collect Supernatant D->E F Lyse Cells D->F G Nitric Oxide (NO) Assay (Griess Assay) E->G H Cytokine Quantification (ELISA) (TNF-α, IL-6) E->H I Western Blot Analysis (iNOS, COX-2, p-NF-κB, p-p38) F->I

Caption: General workflow for in vitro anti-inflammatory screening.

Protocol: Cell Culture and Maintenance

Rationale: Healthy, actively dividing cells are essential for reproducible results. Contamination can trigger inflammatory responses, confounding the data.

  • Cell Line: RAW 264.7 murine macrophages.[13]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol: Cell Viability Assay (MTT)

Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. This assay identifies the concentration range of this compound that is non-toxic to the cells.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[15]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages upon activation.[14] The Griess assay is a simple and reliable method to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[16]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour.[17]

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[16]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol: Cytokine Quantification (ELISA)

Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are central to the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the cell culture supernatant.

  • Sample Collection: Use the same supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.[16]

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.

Protocol: Western Blot Analysis

Rationale: Western blotting allows for the visualization and semi-quantification of specific proteins. This is crucial for confirming that the observed reductions in inflammatory mediators (NO, cytokines) are due to decreased expression of key enzymes (iNOS, COX-2) and inhibition of signaling pathways (p-NF-κB, p-p38).

  • Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, and anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein level.

Parameter Control (LPS only) This compound (10 µM) + LPS This compound (25 µM) + LPS
Cell Viability (%) 100 ± 598 ± 495 ± 6
NO Production (µM) 45.2 ± 3.125.8 ± 2.512.1 ± 1.9
TNF-α (pg/mL) 1250 ± 85720 ± 60310 ± 42
IL-6 (pg/mL) 850 ± 70480 ± 55220 ± 30
iNOS Expression (relative) 1.00.450.15
p-p65/p65 Ratio 1.00.520.21
Hypothetical data presented as mean ± SD.

Part 3: In Vivo Validation of Anti-inflammatory Efficacy

In vivo models are indispensable for evaluating the therapeutic potential of a compound in a whole biological system.[18] The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for screening anti-inflammatory drugs.[19][20]

In_Vivo_Workflow cluster_1 A Animal Acclimatization (Wistar Rats) B Group Allocation (Control, Positive Control, Test Groups) A->B C Measure Basal Paw Volume (V0) B->C D Administer Treatment (Vehicle, Diclofenac, 2-HPB) C->D E Induce Inflammation (Intraplantar Carrageenan Injection) D->E 30-60 min post-treatment F Measure Paw Volume at Intervals (Vt) E->F 1, 2, 3, 4 hours post-carrageenan G Calculate % Inhibition of Edema F->G H Euthanasia and Tissue Collection (Paw Tissue, Blood) F->H At 4 hours I Histopathology of Paw Tissue H->I J Cytokine Analysis of Serum H->J

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This model mimics the clinical signs of acute inflammation, including edema, providing a robust system to assess the efficacy of a test compound.[21] The biphasic nature of the edema allows for insights into the potential mechanism; inhibition of the later phase suggests inhibition of prostaglandin synthesis.[19]

  • Animals: Male Wistar rats (180-200 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[22]

  • Grouping (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Diclofenac sodium (10 mg/kg, p.o.).

    • Group III-V (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).[22] b. Administer the respective treatments orally. c. After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[23][24] d. Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[24]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema): Edema (%) = [(Vt - V0) / V0] x 100.

    • Calculate the percentage inhibition of edema: % Inhibition = [1 - (Edema_test / Edema_control)] x 100.

Protocol: Histopathological Examination

Rationale: Histopathology provides visual evidence of the inflammatory response at the tissue level, specifically the infiltration of immune cells. An effective anti-inflammatory agent will reduce this infiltration.

  • Tissue Collection: At the end of the experiment (4 hours), euthanize the rats and dissect the paw tissue.

  • Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the sections under a light microscope for signs of inflammation, such as edema, neutrophil infiltration, and tissue damage.

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) at 4h Histological Score (Neutrophil Infiltration)
Vehicle Control --+++ (Severe)
Diclofenac Sodium 1065.4 ± 5.8+ (Mild)
2-HPB 1028.2 ± 4.1++ (Moderate)
2-HPB 2545.7 ± 5.2+ (Mild)
2-HPB 5061.3 ± 6.3+ (Mild)
Hypothetical data presented as mean ± SD. Histological scoring is qualitative.

Conclusion

This guide provides a comprehensive framework for the systematic investigation of the anti-inflammatory properties of this compound. By combining targeted in vitro mechanistic studies with a robust in vivo efficacy model, researchers can generate a compelling data package to elucidate the compound's mechanism of action and therapeutic potential. The provided protocols are designed to be self-validating, with clear rationales for each step, ensuring the generation of high-quality, interpretable data. This structured approach is essential for advancing novel anti-inflammatory candidates from the bench to potential clinical applications.

References

  • Ginhoux, F., & Jung, S. (2021). Pro-Inflammatory Implications of 2-Hydroxypropyl-β-cyclodextrin Treatment. Frontiers in Immunology, 12, 716357. [Link]

  • de Oliveira, B. S., de C. dos S. Pinto, M., da S. S. da Silva, I., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • de Oliveira, B. S., de C. dos S. Pinto, M., da S. S. da Silva, I., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, 38004449. [Link]

  • Gao, W., Liu, Y., Li, L., et al. (2016). In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. BMC Complementary and Alternative Medicine, 16, 28. [Link]

  • Kim, H. J., Jegal, J., Bong, S. K., et al. (2011). MAPK and JAK-STAT signaling pathways are involved in the oxidative stress-induced decrease in expression of surfactant protein genes. BMB Reports, 44(9), 596-601. [Link]

  • Li, Y., Zhang, Y., Liu, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 13(4), 9835-9846. [Link]

  • Wang, X., Ma, R., Li, Y., et al. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. Molecules, 22(11), 1827. [Link]

  • Bidwell, S. J., Gauthier, C. A., & Hanson, P. R. (2010). Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure-Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry, 53(11), 4328-4343. [Link]

  • Płazińska, A., Płaziński, W., & Szymańska, E. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • Srisawat, T., Chumkaew, P., He-art, T., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 10(4), 748. [Link]

  • Guyton, K. Z., Xu, Q., Holbrook, N. J., & Liu, Y. (1998). Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion. Molecular Carcinogenesis, 22(2), 104-112. [Link]

  • Raj, R. J., & K, J. (2021). In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. Indian Journal of Pharmaceutical Education and Research, 55(2), 438-444. [Link]

  • Sutar, N., Garad, V., & Khairnar, A. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 10(1), 12-17. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... Retrieved from [Link]

  • Singer, C. A., Figueroa-Masot, X. A., Batchelor, R. H., & Dorsa, D. M. (1999). The Mitogen-Activated Protein Kinase Pathway Mediates Estrogen Neuroprotection after Glutamate Toxicity in Primary Cortical Neurons. The Journal of Neuroscience, 19(7), 2455-2463. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Anti-Inflammatory and Antimicrobial Activities of Phenylpropanoids from Piper betle L. (Piperaceae). Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Retrieved from [Link]

  • Vancraenenbroeck, R., & Van der Jeught, K. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 13(16), 4053. [Link]

  • Chae, S. H., Park, S. J., Choi, H. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(2), 183-193. [Link]

  • Egharevba, E., Chukwuemeke-Nwani, P., Eboh, U., et al. (2019). In Vitro and In Vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 31(6), 1-13. [Link]

  • Phetcharat, T., Koomhin, P., & Potikanond, S. (2020). In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. Evidence-Based Complementary and Alternative Medicine, 2020, 9760948. [Link]

  • Harvey, S. R., De-Assuncao, T. M., & L. M. (2023). Real time characterization of the MAPK pathway using native mass spectrometry. Communications Biology, 6(1), 1-11. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Li, T., Chen, S., Feng, T., et al. (2018). Punicalagin Prevents Inflammation in LPS-Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. Journal of Agricultural and Food Chemistry, 66(48), 12730-12737. [Link]

  • Szymańska, E., Płazińska, A., & Płaziński, W. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • YouTube. (2010). Classical and Alternative NF-kappaB Pathways. Retrieved from [Link]

  • Sosa, S., & Tubaro, A. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 13(1), 13. [Link]

  • Pinzón-Guzmán, C. A., Medina-Díaz, I., & Barragán-Martínez, C. (2005). Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells. Toxicology, 209(2), 175-186. [Link]

  • Sari, D. C. R., Arfian, N., Triono, S., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Saudi Pharmaceutical Journal, 29(4), 384-391. [Link]

  • Ji, K., Xing, C., Jiang, F., et al. (2013). Benzo[a]pyrene induces oxidative stress and endothelial progenitor cell dysfunction via the activation of the NF-κB pathway. International Journal of Molecular Medicine, 31(4), 920-928. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

Sources

The Role of 2-Hydroxypropyl Benzoate in Enzyme-Catalyzed Reactions: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biocatalytic Potential of 2-Hydroxypropyl Benzoate

This compound (2-HPB), a benzoate ester distinguished by a hydroxyl group on its propyl chain, is emerging as a versatile molecule in the realm of enzyme-catalyzed reactions.[1][2] Its unique structural features, including a chiral center and the presence of both an ester and a hydroxyl group, render it a valuable tool for researchers in enzymology, biocatalysis, and drug development.[1] This guide provides an in-depth exploration of the multifaceted roles of 2-HPB in enzymatic systems, focusing on its utility as both a substrate for hydrolases and a product of enzymatic synthesis. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their practical application.

The primary significance of 2-HPB in enzyme-catalyzed reactions lies in two key areas:

  • As a Substrate for Hydrolases: The ester linkage in 2-HPB is susceptible to cleavage by enzymes such as lipases and esterases.[1][2] This characteristic allows for the development of robust assays to determine the activity of these enzymes, making 2-HPB a useful analytical reagent.

  • As a Target for Enzymatic Synthesis: The formation of 2-HPB from benzoic acid and 1,2-propanediol can be efficiently catalyzed by lipases, often with high enantioselectivity. This biocatalytic route offers a greener and more specific alternative to traditional chemical synthesis.

This document will provide detailed protocols for both the enzymatic hydrolysis and synthesis of 2-HPB, underpinned by a thorough understanding of the enzymatic mechanisms involved.

Section 1: Mechanistic Insights into Enzyme Interactions with this compound

Lipase-Catalyzed Hydrolysis of this compound

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of serine hydrolases that catalyze the hydrolysis of ester bonds. The catalytic mechanism involves a highly conserved catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate, located in the enzyme's active site.

The hydrolysis of 2-HPB by a lipase, such as that from Candida cylindracea (CCL), proceeds via a well-established acyl-enzyme intermediate mechanism. The stereochemical environment created by the hydroxyl group at the β-position of the 2-hydroxypropyl chain influences its binding to the enzyme's active site.[1]

Diagram 1: Catalytic Cycle of Lipase-Mediated Hydrolysis of this compound

Lipase_Hydrolysis cluster_0 Enzyme Active Site E Lipase (E) ES Michaelis Complex (E-S) AcylE Acyl-Enzyme Intermediate ES->AcylE Acylation EP Enzyme-Product Complex (E-P2) AcylE->EP P1 1,2-Propanediol (P1) AcylE->P1 Release EP->E Release P2 Benzoic Acid (P2) EP->P2 S 2-Hydroxypropyl benzoate (S) S->ES Binding H2O Water H2O->AcylE Deacylation

Caption: Lipase-catalyzed hydrolysis of 2-HPB proceeds via an acyl-enzyme intermediate.

Lipase-Catalyzed Synthesis of this compound

In non-aqueous or low-water environments, lipases can catalyze the reverse reaction of hydrolysis: esterification. The synthesis of 2-HPB from benzoic acid and 1,2-propanediol follows a "Ping Pong Bi-Bi" mechanism. In this model, the enzyme binds sequentially to the two substrates.

Diagram 2: Ping Pong Bi-Bi Mechanism for 2-HPB Synthesis

PingPong_Synthesis E Free Lipase E_BA Enzyme-Benzoic Acid Complex E->E_BA F Acyl-Enzyme Intermediate E_BA->F F_PG Intermediate-Propanediol Complex F->F_PG H2O Water F->H2O E_HPB Enzyme-2-HPB Complex F_PG->E_HPB E_HPB->E Regeneration HPB 2-Hydroxypropyl benzoate E_HPB->HPB BA Benzoic Acid BA->E PG 1,2-Propanediol PG->F

Caption: Sequential binding and reaction in lipase-catalyzed 2-HPB synthesis.

Section 2: Application Protocols

Protocol 1: Determination of Lipase Activity using this compound as a Substrate

This protocol describes a spectrophotometric assay for determining the activity of lipases by measuring the rate of hydrolysis of 2-HPB. The reaction produces benzoic acid, which can be quantified by monitoring the decrease in pH or by using a coupled enzymatic assay to produce a colored product. For simplicity and broad applicability, this protocol will focus on the direct measurement of benzoic acid release by monitoring the change in absorbance in the UV range.

Materials and Reagents:

  • This compound (≥98% purity)

  • Lipase solution (e.g., from Candida cylindracea)

  • Tris-HCl buffer (50 mM, pH 7.5 - 8.0)

  • Spectrophotometer capable of measuring in the UV range (230 nm)

  • Quartz cuvettes

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer and adjust the pH to the optimal range for the lipase being used (typically 7.5-8.0).[1]

    • Prepare a stock solution of 2-HPB in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and then dilute it in the Tris-HCl buffer to the desired final concentrations. Ensure the final solvent concentration does not exceed 1-2% to avoid enzyme inhibition.

  • Assay Setup:

    • Set the spectrophotometer to measure absorbance at 230 nm.

    • Equilibrate the spectrophotometer and the cuvettes to the desired reaction temperature (e.g., 37°C).

    • In a quartz cuvette, add the appropriate volume of Tris-HCl buffer and 2-HPB solution to a final volume of 1 mL.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding a small volume of the lipase solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the change in absorbance at 230 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance at 230 nm against time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of benzoic acid at 230 nm, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Quantitative Data for (R)-2-Hydroxypropyl Benzoate Hydrolysis by Immobilized Candida cylindracea Lipase:

ParameterValueReference
Michaelis Constant (Km)12.4 mM[1]
Maximum Velocity (Vmax)0.45 µmol/min/mg[1]
Activation Energy (Ea)16.2 kcal/mol[1]
Optimal pH7.5 - 8.0[1]
Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the lipase-catalyzed synthesis of 2-HPB via esterification in an organic solvent system. The use of an organic solvent shifts the reaction equilibrium towards synthesis by minimizing the presence of water, which would otherwise promote hydrolysis.

Materials and Reagents:

  • Benzoic acid (≥99% purity)

  • 1,2-Propanediol (≥99% purity)

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, toluene, or a mixture thereof)

  • Molecular sieves (3Å or 4Å, activated)

  • Shaking incubator or magnetic stirrer with heating

  • Analytical method for monitoring reaction progress (e.g., HPLC, GC)

Experimental Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve benzoic acid and 1,2-propanediol in the chosen organic solvent. A slight molar excess of one of the reactants may be used to drive the reaction to completion.

    • Add activated molecular sieves to the reaction mixture to scavenge the water produced during the esterification.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction rate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • At regular time intervals, withdraw small aliquots of the reaction mixture.

    • Analyze the aliquots by HPLC or GC to determine the concentration of 2-HPB and the remaining substrates.

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by techniques such as column chromatography or distillation.

Diagram 3: Experimental Workflow for Enzymatic Synthesis of 2-HPB

Synthesis_Workflow A 1. Substrate Dissolution (Benzoic Acid + 1,2-Propanediol in Solvent) B 2. Addition of Immobilized Lipase & Molecular Sieves A->B C 3. Incubation with Agitation (Controlled Temperature) B->C D 4. Reaction Monitoring (HPLC/GC) C->D E 5. Enzyme Separation (Filtration) D->E F 6. Solvent Removal E->F G 7. Product Purification F->G H Purified 2-HPB G->H

Caption: Step-by-step workflow for the biocatalytic synthesis of 2-HPB.

Section 3: Conclusion and Future Perspectives

This compound serves as a valuable molecule in the study and application of enzyme-catalyzed reactions. Its use as a substrate provides a reliable method for assaying lipase and esterase activity, while its enzymatic synthesis showcases the potential of biocatalysis for producing valuable chemical entities. The protocols provided herein offer a solid foundation for researchers to explore and exploit the properties of this interesting compound.

Future research may focus on the discovery and engineering of novel enzymes with enhanced activity and selectivity towards 2-HPB and its derivatives. Furthermore, the biological activities of 2-HPB and related compounds, such as the inhibition of arabinogalactan biosynthesis by its derivatives, warrant further investigation for potential applications in drug development.[1]

References

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 2-Hydroxypropyl benzoate on Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Evaluating the Cellular Impact of 2-Hydroxypropyl benzoate

This compound is an organic compound utilized across various industries, notably in cosmetics as a preservative due to its antimicrobial properties, and with potential applications in pharmaceutical formulations.[1] Its chemical structure, featuring both a hydroxyl group and a benzoate ester, imparts unique solubility and reactivity characteristics.[1][2] As with any compound intended for human use, a thorough evaluation of its toxicological profile is paramount. Cytotoxicity assays are fundamental in this assessment, providing critical data on the potential for a substance to cause cell damage or death.[3]

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound using established human cell lines. We will detail the methodologies for two primary cytotoxicity assays—the MTT assay for cell viability and the LDH assay for membrane integrity—and discuss the importance of distinguishing between apoptosis and necrosis through assays like the Caspase-3/7 activity assay. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish a robust and self-validating system for assessing the cellular safety of this compound.

Strategic Selection of Human Cell Lines

The choice of cell line is a critical first step in any cytotoxicity study, as it should ideally model the target tissue or route of exposure.[4][5] Given the applications of this compound, we propose a panel of three well-characterized human cell lines to represent key physiological barriers:

  • Hs27 (Human Skin Fibroblast): As this compound is used in cosmetics, a skin cell line is essential to assess dermal toxicity.[6] Hs27 is a normal human fibroblast cell line derived from the foreskin of a newborn.[7]

  • HepG2 (Human Liver Hepatocellular Carcinoma): The liver is a primary site of metabolism and detoxification.[8][9] The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely accepted model for in vitro hepatotoxicity studies.[10][11]

  • Caco-2 (Human Colon Adenocarcinoma): To evaluate potential toxicity following accidental ingestion or in future oral formulations, the Caco-2 cell line is an excellent model. These cells differentiate to form a monolayer that mimics the intestinal epithelial barrier.[3][12][13][14]

Core Cytotoxicity Assessment: Methodologies and Protocols

A multi-faceted approach to cytotoxicity testing is recommended to gain a comprehensive understanding of a compound's effects. We will focus on two robust and widely adopted assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify plasma membrane damage.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[6][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Cell Seeding:

    • Harvest and count the selected cells (Hs27, HepG2, or Caco-2).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[16]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][15]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate_24h Incubate for 24h seed->incubate_24h treat Treat cells with This compound incubate_24h->treat incubate_exposure Incubate for 24/48/72h treat->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read data_analysis data_analysis read->data_analysis Calculate % Viability

Caption: Workflow of the LDH cytotoxicity assay.

Distinguishing Cell Death Mechanisms: Apoptosis vs. Necrosis

Cytotoxicity can manifest as either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). [3]Distinguishing between these two pathways provides deeper mechanistic insights. While the LDH assay is a good indicator of necrosis (due to membrane rupture), specific assays are needed to detect apoptosis.

A key event in the apoptotic cascade is the activation of a family of proteases called caspases. Specifically, caspase-3 and caspase-7 are effector caspases that play a central role in the execution phase of apoptosis. [16]

Caspase-3/7 Activity Assay

This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. [1]Upon cleavage, a fluorescent or luminescent signal is generated, which is proportional to the amount of active caspase-3/7 in the cell lysate. Commercially available kits provide a simple "add-mix-measure" format for this assay. [1]

Apoptosis_Pathway stimulus Apoptotic Stimulus (e.g., this compound) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases effector_caspases Effector Caspases (Caspase-3, Caspase-7) initiator_caspases->effector_caspases Activation cleavage Cleavage of Cellular Substrates effector_caspases->cleavage Execution apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified signaling cascade in apoptosis.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and structured format. Below are example tables illustrating how to present the results.

Table 1: Hypothetical MTT Assay Data for this compound on Hs27 Cells (48h Exposure)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100.0%
101.2150.07097.2%
501.1000.06588.0%
1000.8750.05070.0%
2500.4500.04536.0%
5000.1250.03010.0%

Table 2: Hypothetical LDH Assay Data for this compound on Hs27 Cells (48h Exposure)

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Low Control)0.1500.0150.0%
100.1650.0201.2%
500.2500.0257.7%
1000.4500.03023.1%
2500.8500.05553.8%
5001.2500.07084.6%
Max LDH (High Control)1.4500.090100.0%

From this hypothetical data, a dose-dependent decrease in cell viability and an increase in cytotoxicity would be observed. This would suggest that this compound has a cytotoxic effect on human skin fibroblasts at higher concentrations. Further investigation with a Caspase-3/7 assay would help determine if this cell death is primarily apoptotic.

Conclusion

The protocols and strategies outlined in this application note provide a robust starting point for the comprehensive cytotoxicological evaluation of this compound on relevant human cell lines. By employing a multi-assay and multi-cell line approach, researchers can generate reliable and reproducible data to inform the safety assessment of this compound in its various applications. It is crucial to remember that these are foundational protocols and may require optimization based on the specific cell lines and laboratory conditions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159660, (R)-2-Hydroxypropyl benzoate. Retrieved from [Link]

  • Jarc, T., Novak, M., Hevir, N., Rižner, T. L., Kreft, M. E., & Kristan, K. (2019). Demonstrating suitability of the Caco-2 cell model for BCS-based biowaiver according to the recent FDA and ICH harmonised guidelines. Journal of Pharmacy and Pharmacology, 71(8), 1231–1242. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Caco-2 – Knowledge and References. Retrieved from [Link]

  • Universidad de Chile. (2020). Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Culture Collections. (n.d.). Hs 27. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • SciELO. (2015). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Retrieved from [Link]

  • Boim, A. G. F., et al. (2019). Human intestinal Caco-2 cell line in vitro assay to evaluate the absorption of Cd, Cu, Mn and Zn from urban environmental matrices. Environmental Earth Sciences, 78(16), 503. Retrieved from [Link]

  • Lee, E., & An, S. (2012). In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology Research, 28(1), 39–45. Retrieved from [Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (2023). International Journal of Molecular Sciences, 24(3), 2829. Retrieved from [Link]

  • RE-Place. (n.d.). The HepG2 cell line: regularly used human liver-based in vitro model. Retrieved from [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2021). In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 2-Hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of 2-Hydroxypropyl benzoate

This compound, a propyl ester of benzoic acid, belongs to a class of chemical compounds that have garnered significant interest for their antimicrobial properties. Its structural similarity to parabens, which are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries, suggests its potential as an effective agent against a broad spectrum of microbes.[1][2] The antimicrobial efficacy of benzoates and their derivatives is attributed to their ability to disrupt microbial cell membrane integrity and interfere with essential enzymatic processes.[2]

While extensive data exists for compounds like benzoic acid, sodium benzoate, and various parabens, specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of microorganisms is not extensively documented in publicly available literature. These application notes are designed to bridge this gap by providing researchers, scientists, and drug development professionals with a robust framework and detailed protocols to determine the MIC of this compound against relevant bacterial and fungal strains.

Understanding the MIC is a critical first step in evaluating the potential of this compound for various applications, from serving as a novel preservative to its potential use in therapeutic formulations. This document provides the scientific rationale behind the experimental design and detailed, step-by-step instructions based on internationally recognized standards to ensure the generation of reliable and reproducible data.

Anticipated Antimicrobial Spectrum

Based on the known antimicrobial activities of structurally related compounds such as benzoic acid and propylparaben, it is anticipated that this compound will exhibit activity against a range of microorganisms. Generally, benzoates and parabens are more effective against fungi (yeasts and molds) and Gram-positive bacteria compared to Gram-negative bacteria.[3][4] The lipophilic nature of the propyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to greater efficacy compared to simpler benzoates.[5]

The pH of the growth medium is also expected to be a critical factor influencing the antimicrobial activity of this compound. For weak-acid preservatives like benzoic acid, a lower pH increases the concentration of the undissociated form of the acid, which is more effective at penetrating microbial cells.[6]

Comparative MIC Data of Related Compounds

To provide a contextual baseline for researchers embarking on the evaluation of this compound, the following tables summarize published MIC values for benzoic acid and sodium benzoate against a variety of microorganisms. It is important to note that these values are for comparative purposes only and the actual MICs for this compound will need to be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid against Various Microorganisms [6]

MicroorganismMIC (ppm)
Acetobacter aceti3,000
Acetobacter pasteurianus1,500
Acinetobacter calcoaceticus1,500
Aeromonas salmonicida1,500
Alcaligenes faecalis1,500
Bacillus cereus3,000
Campylobacter coli750
Campylobacter jejuni375
Carnobacterium maltaromaticum3,000

Data sourced from a study by Lim et al., 2023.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Various Microorganisms [6]

MicroorganismMIC (ppm)
Acetobacter aceti25,600
Acetobacter pasteurianus25,600
Acinetobacter calcoaceticus5,968
Aeromonas salmonicida3,200
Alcaligenes faecalis2,984
Bacillus cereus23,870
Campylobacter coli746
Campylobacter jejuni800
Carnobacterium maltaromaticum12,800

Data sourced from a study by Lim et al., 2023.[6]

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are internationally recognized for standardizing antimicrobial susceptibility testing.[7][8]

Principle of the Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves challenging a standardized microbial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Materials and Reagents
  • This compound (analytical grade)

  • Sterile 96-well microtiter plates with lids

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, RPMI-1640 for fungi)

  • Microbial cultures (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028, Aspergillus brasiliensis ATCC 16404)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile multichannel pipettes and tips

  • Incubator

  • Resazurin sodium salt solution (optional, as a growth indicator)

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results P1 Prepare stock solution of This compound P3 Prepare serial twofold dilutions of this compound in a separate plate or tubes P1->P3 P2 Culture and standardize microbial inoculum to 0.5 McFarland A3 Inoculate wells with standardized microbial suspension P2->A3 A2 Transfer serial dilutions to the assay plate P3->A2 A1 Dispense broth into 96-well plate A1->A2 A2->A3 A4 Include sterility and growth controls A3->A4 I1 Incubate the plate at appropriate temperature and duration (e.g., 35°C for 18-24h for bacteria) A4->I1 R1 Visually inspect for turbidity or use a plate reader I1->R1 R2 Determine the lowest concentration with no visible growth (MIC) R1->R2

Sources

Troubleshooting & Optimization

Optimizing Reaction Conditions for 2-Hydroxypropyl Benzoate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxypropyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important esterification reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the challenges you may encounter during your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to help you quickly identify and solve common issues that may arise during the synthesis of this compound.

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low to No Product Formation (Reaction Not Initiating) 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or of insufficient concentration. 2. Low Reaction Temperature: The activation energy for the esterification is not being met. 3. Poor Reagent Quality: Benzoic acid or propylene glycol may contain impurities that inhibit the reaction.1. Catalyst Check & Optimization: Use fresh, anhydrous acid catalyst. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is a typical starting point[1]. If using a solid catalyst like p-toluenesulfonic acid, ensure it is dry. The catalyst's role is to protonate the carbonyl oxygen of the benzoic acid, increasing its electrophilicity for attack by the propylene glycol[1]. 2. Temperature Adjustment: Fischer esterifications are equilibrium-driven and require heat. A typical temperature range is 60-120°C[1]. Monitor the reaction temperature to ensure it is at the desired level. For higher boiling point solvents, the temperature can be increased to accelerate the reaction, but be mindful of potential side reactions. 3. Reagent Purity Verification: Use reagents of high purity. Impurities in benzoic acid can sometimes be removed by recrystallization. Ensure the propylene glycol is free of significant water content.
Low Yield of this compound 1. Presence of Water: Water is a product of the esterification. Its presence shifts the equilibrium back towards the reactants (Le Châtelier's principle), thus reducing the yield. 2. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium. 3. Suboptimal Stoichiometry: An inappropriate molar ratio of benzoic acid to propylene glycol can limit the conversion of the limiting reagent. 4. Product Loss During Workup: The product may be lost during the extraction and washing steps.1. Water Removal: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed, especially if using a solvent like toluene or xylene. Alternatively, using an excess of one of the reactants (typically the less expensive one, propylene glycol) can also help drive the equilibrium towards the product side. 2. Extended Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until no further consumption of the starting materials is observed. Reaction times can range from 2-8 hours[1]. 3. Stoichiometric Adjustment: While a 1:1 molar ratio is the theoretical stoichiometry, using an excess of propylene glycol (e.g., 1.5 to 2 equivalents) can increase the yield of the benzoate ester. 4. Optimized Workup Procedure: During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. Use a saturated sodium chloride (brine) wash to reduce the solubility of the ester in the aqueous layer, thereby minimizing its loss.
Presence of Significant Impurities in the Final Product 1. Unreacted Benzoic Acid: Due to the reversible nature of the reaction, some benzoic acid will likely remain. 2. Formation of Diester: Propylene glycol has two hydroxyl groups, and it is possible for both to react with benzoic acid to form a diester by-product. 3. Side Reactions from High Temperatures: Excessive heat can lead to dehydration of propylene glycol or other degradation products.1. Base Wash: Unreacted benzoic acid can be effectively removed by washing the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate. The benzoic acid will be converted to its water-soluble sodium benzoate salt, which will partition into the aqueous layer. Be cautious and vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas. 2. Control of Stoichiometry: To minimize the formation of the diester, use a molar excess of propylene glycol relative to benzoic acid. This statistically favors the formation of the monoester. 3. Temperature Control: Maintain the reaction temperature within the optimal range (60-120°C)[1]. Use a reliable heating mantle and temperature controller to avoid overheating.
Difficulty in Isolating the Pure Product 1. Emulsion Formation During Extraction: The presence of unreacted starting materials and the product itself can sometimes lead to the formation of stable emulsions during aqueous workup. 2. Co-distillation or Similar Boiling Points: If using distillation for purification, impurities with boiling points close to that of this compound can be difficult to separate.1. Breaking Emulsions: To break emulsions, try adding a small amount of brine or a few drops of a different organic solvent. Slow, gentle inversions of the separatory funnel rather than vigorous shaking can also help prevent emulsion formation. 2. Alternative Purification Methods: If distillation is ineffective, consider column chromatography on silica gel. A non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the less polar diester and unreacted starting materials from the more polar this compound. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound synthesis?

A1: The most common method for synthesizing this compound is through a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid (benzoic acid) and an alcohol (propylene glycol). The reaction mechanism involves the protonation of the carbonyl oxygen of the benzoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst[1].

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Benzoic_Acid Benzoic Acid Protonated_Acid Protonated Benzoic Acid Benzoic_Acid->Protonated_Acid + H+ Propylene_Glycol Propylene Glycol Catalyst H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Propylene Glycol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Catalyst Regenerates Catalyst Product 2-Hydroxypropyl benzoate Protonated_Ester->Product - H+ Water Water

Caption: Fischer esterification mechanism for this compound synthesis.

Q2: Which acid catalyst is best for this synthesis, and how much should I use?

A2: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used catalysts for this reaction[2]. Sulfuric acid is a strong and inexpensive catalyst, typically used in amounts of 1-5 mol% relative to the benzoic acid[1]. p-TsOH is a solid, which can be easier to handle, and is also effective. More advanced and "greener" catalysts like heteropolyacids (e.g., phosphotungstic acid) have also been shown to be highly effective and reusable[1]. The optimal amount of catalyst will depend on the specific reaction conditions, but starting with a lower concentration is often advisable to minimize potential side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting materials (benzoic acid) and the appearance of the product. A suitable solvent system (e.g., hexane:ethyl acetate) will show distinct spots for the starting material and the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a powerful technique. It can be used to determine the concentration of reactants and products over time, allowing for the calculation of reaction kinetics and conversion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent method for both qualitative and quantitative analysis, providing information on the identity and amount of the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze samples from the reaction mixture to determine the ratio of starting materials to product.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: Safety is paramount in any chemical synthesis. For the synthesis of this compound, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always handle it in a fume hood and add it slowly to the reaction mixture, as the dissolution process can be exothermic. Have an appropriate neutralizing agent (e.g., sodium bicarbonate solution) and a safety shower/eyewash station readily available.

  • Flammable Solvents: If using flammable solvents like toluene or xylene, ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.

  • Pressure Build-up: When performing the neutralization step with sodium bicarbonate, be aware that carbon dioxide gas is produced. Vent the separatory funnel frequently to release the pressure.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Benzoic Acid122.1212.21 g0.11.0
Propylene Glycol76.0911.41 g (9.05 mL)0.151.5
Sulfuric Acid (conc.)98.08~0.2 mL~0.00360.036
Toluene-50 mL--
5% Sodium Bicarbonate (aq)-2 x 30 mL--
Saturated Sodium Chloride (aq)-30 mL--
Anhydrous Magnesium Sulfate-~2 g--
Diethyl Ether-50 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid (12.21 g, 0.1 mol), propylene glycol (11.41 g, 0.15 mol), and toluene (50 mL).

  • Slowly and with stirring, add concentrated sulfuric acid (~0.2 mL) to the flask.

  • Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111°C).

  • Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate (2 x 30 mL) to remove unreacted benzoic acid and the sulfuric acid catalyst. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.

  • Wash the organic layer with saturated aqueous sodium chloride (30 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 1. Combine Benzoic Acid, Propylene Glycol, and Toluene Catalyst 2. Add Sulfuric Acid Reactants->Catalyst Reflux 3. Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Wash_Bicarb 5. Wash with NaHCO3 (aq) Cool->Wash_Bicarb Wash_Brine 6. Wash with Brine Wash_Bicarb->Wash_Brine Dry 7. Dry Organic Layer Wash_Brine->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Purify by Distillation or Chromatography Evaporate->Purify

Sources

Technical Support Center: Optimizing the Fischer Esterification of 2-Hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Hydroxypropyl benzoate via Fischer esterification. This document is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, troubleshoot common experimental hurdles, and maximize product yield. We will delve into the mechanistic principles, provide actionable solutions to specific problems, and offer detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles governing the Fischer esterification reaction, providing the foundational knowledge necessary for effective troubleshooting and optimization.

Q1: What is the underlying mechanism of the Fischer esterification for this compound?

A1: The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1] The overall process involves the reaction of benzoic acid with propylene glycol to form the desired ester and water. The mechanism proceeds through several reversible steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2]

  • Nucleophilic Attack (Addition): The oxygen atom of a hydroxyl group from propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[2][3]

  • Proton Transfer (Deprotonation-Protonation): A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. This converts one of the hydroxyls into a good leaving group: water.[1]

  • Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling a molecule of water.[2]

  • Deprotonation: The protonated carbonyl of the ester is deprotonated (often by water or another alcohol molecule in the solution), regenerating the acid catalyst and yielding the final this compound ester.[4]

Fischer_Esterification_Mechanism Start Benzoic Acid + Propylene Glycol Protonation 1. Protonation (Acid Catalyst) Start->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack 2. Nucleophilic Attack (by Propylene Glycol) Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with -OH2+ Group Proton_Transfer->Water_Leaving_Group Elimination 4. Elimination of Water Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation (Catalyst Regenerated) Protonated_Ester->Deprotonation End 2-Hydroxypropyl benzoate + Water Deprotonation->End

Caption: The multi-step mechanism of Fischer Esterification.

Q2: Why is this reaction an equilibrium, and what does that mean for my product yield?

A2: Every step in the Fischer esterification mechanism is reversible. This means the forward reaction (ester formation) and the reverse reaction (ester hydrolysis) occur simultaneously, leading to a state of chemical equilibrium.[5] If you start with equimolar amounts of carboxylic acid and alcohol, the reaction will stop progressing once it reaches this equilibrium point, resulting in yields that are often no better than 65-70%.

To achieve a high yield, you must actively shift the equilibrium towards the products. This is accomplished by applying Le Châtelier's Principle, which states that a system at equilibrium will adjust to counteract any change in conditions.[6][7] There are two primary strategies to do this:

  • Increase Reactant Concentration: Use a large excess of one of the starting materials, typically the less expensive one. In this synthesis, using a large excess of propylene glycol will drive the equilibrium toward the formation of this compound.[8][7][9] Increasing the alcohol concentration 10-fold can push yields above 95%.[1]

  • Remove a Product: Continuously remove water as it is formed. This prevents the reverse reaction (hydrolysis) from occurring and pulls the equilibrium towards the ester product.[2][8][5][9]

Q3: Why is an external acid catalyst like sulfuric acid necessary when my starting material, benzoic acid, is already an acid?

A3: While benzoic acid is an acid, it is a relatively weak one. The Fischer esterification requires a strong acid catalyst for two critical reasons.[6] First, a strong acid is needed to effectively protonate the carbonyl oxygen of the benzoic acid, which is the crucial activation step.[3][9] Benzoic acid is not strong enough to protonate another molecule of itself to a significant degree. Second, alcohols are generally poor nucleophiles.[9] The reaction rate would be impractically slow without a potent catalyst to make the carbonyl carbon a much more attractive electrophile.[5][9] Common and effective catalysts are concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][5][10]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides direct answers to specific experimental problems you may encounter.

Q4: My reaction has stalled, and TLC analysis shows significant amounts of starting material remaining. What's wrong?

A4: A stalled reaction is the most common issue and typically points to an equilibrium problem. Here are the primary causes and their solutions:

  • Insufficient Water Removal: The water produced during the reaction is causing the reverse reaction (hydrolysis) to occur at a rate equal to the forward reaction.

    • Solution: If not already in use, implement a method for active water removal. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][5][6][10] Alternatively, adding a drying agent like molecular sieves to the reaction flask can sequester water, though this may be less efficient for larger-scale reactions.[5]

  • Sub-optimal Temperature: The reaction rate is highly temperature-dependent.

    • Solution: Ensure the reaction is being heated to an appropriate reflux temperature.[2][10] If using propylene glycol as the solvent, the temperature will be limited by its boiling point (188 °C). If using toluene (boiling point ~111 °C) with a Dean-Stark trap, ensure a steady reflux is maintained to facilitate azeotropic removal of water.

  • Catalyst Deactivation/Insufficient Amount: The acid catalyst may be present in too low a concentration or may have been neutralized by impurities.

    • Solution: Ensure you are using a sufficient catalytic amount of strong acid (typically 1-5 mol%). If the reaction stalls after a long period, a carefully controlled addition of a small amount of fresh catalyst may restart it.[11]

Q5: I'm getting a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A5: The most likely high-molecular-weight byproduct is 1,2-Propanediyl dibenzoate , the diester. This occurs because propylene glycol is a diol, containing both a primary and a secondary hydroxyl group, both of which can react with benzoic acid.

  • Cause: This side reaction is favored when the molar ratio of benzoic acid to propylene glycol is high (e.g., 1:1 or greater).

  • Solution: To favor the formation of the desired monoester, this compound, you must use a large molar excess of propylene glycol . A ratio of 1:5 or even 1:10 of benzoic acid to propylene glycol will statistically favor the reaction of a benzoic acid molecule with a fresh propylene glycol molecule rather than with the already-formed monoester. This is a direct application of Le Châtelier's principle to improve selectivity as well as overall yield.

Q6: My final product is contaminated with unreacted benzoic acid. How can I improve my purification?

A6: Residual benzoic acid is a common impurity due to the reversible nature of the reaction. It is easily removed during the aqueous work-up.

  • Cause: Incomplete neutralization during the work-up phase.

  • Solution: After the reaction is complete and the excess propylene glycol/solvent has been removed, dissolve the crude residue in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether). Wash this organic solution thoroughly with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[10][12] The bicarbonate will react with the acidic benzoic acid to form sodium benzoate, which is highly soluble in the aqueous layer and will be extracted from the organic layer.

    • Protocol Tip: Wash with NaHCO₃ solution two or three times, checking the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic. This confirms all the acid has been removed. Follow this with a wash using saturated sodium chloride solution (brine) to help remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄.[10]

Section 3: Yield Optimization Protocols

Here are two detailed protocols designed to maximize the yield of this compound by applying the principles discussed above.

Protocol A: Maximizing Yield with Excess Reagent

This protocol is simpler and avoids specialized glassware but relies on a large excess of propylene glycol to drive the reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq).

  • Reagents: Add propylene glycol (10.0 eq). The large excess of the alcohol also serves as the reaction solvent.

  • Catalyst: Slowly and carefully, add concentrated sulfuric acid (H₂SO₄, 0.02 - 0.05 eq) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 150-160 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess propylene glycol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (2x)

      • Water (1x)

      • Saturated aqueous NaCl (brine) (1x)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Protocol B: Maximizing Yield by Azeotropic Water Removal

This is the most effective method for achieving high yields and is recommended for larger-scale synthesis.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus , and a reflux condenser.

  • Reagents: To the flask, add benzoic acid (1.0 eq), propylene glycol (1.5 - 2.0 eq), and toluene as the solvent. The volume of toluene should be sufficient to fill the Dean-Stark trap and maintain stirring.

  • Catalyst: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 - 0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[1][6] Continue the reaction until the theoretical amount of water has been collected in the trap (typically 4-6 hours).

  • Work-up & Purification: Follow steps 5 and 6 from Protocol A, beginning with cooling the reaction and removing the toluene via rotary evaporation.

Section 4: At-a-Glance Optimization Table

This table summarizes the key parameters and their expected impact on the synthesis of this compound.

ParameterStandard ConditionOptimized ConditionExpected OutcomeKey Considerations
Reactant Ratio (Acid:Alcohol)1 : 1.51 : 5 (Excess) or 1 : 1.5 (Dean-Stark)Increased yield; Reduced diester formation.Using a large excess simplifies the setup but requires removal of excess alcohol.[2]
Catalyst H₂SO₄ (2 mol%)TsOH (2 mol%)Similar high yield.TsOH is a solid, making it easier to handle than concentrated H₂SO₄.[5][10]
Temperature 120 °CReflux (Toluene: ~111 °C, Propylene Glycol: ~188 °C)Faster reaction rates.Temperature is dictated by the solvent system. Reflux is essential for azeotropic removal.[2][5]
Water Removal None (equilibrium limited)Dean-Stark ApparatusPushes reaction to >95% completion.The most effective method for maximizing yield by overcoming equilibrium limitations.[1][10]
Work-up Water WashNaHCO₃ Wash, followed by BrineComplete removal of acid catalyst and starting material.Ensures high purity of the final product and prevents re-equilibration.[12][13]

Section 5: Process Flow & Decision Making

This flowchart provides a logical path for troubleshooting and optimizing your reaction.

Troubleshooting_Workflow decision decision process process result result good_result good_result start Start Synthesis check_yield Reaction Complete. Is Yield > 90%? start->check_yield low_yield Low Yield check_yield->low_yield No high_yield High Yield. Proceed to Purification. check_yield->high_yield Yes check_sm TLC shows starting material? low_yield->check_sm check_byproduct TLC shows high MW byproduct? check_sm->check_byproduct No implement_h2o_removal Implement Water Removal (Dean-Stark) check_sm->implement_h2o_removal Yes check_byproduct->implement_h2o_removal No increase_alcohol Increase Molar Excess of Propylene Glycol check_byproduct->increase_alcohol Yes increase_temp Ensure Proper Reflux Temperature implement_h2o_removal->increase_temp increase_temp->start Re-run Experiment increase_alcohol->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • University of Toronto. Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

  • Google Patents. CN106365990A - Propyl p-hydroxybenzoate preparation method.
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Student Academic Success. Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. Retrieved from [Link]

  • Google Patents. Methods for the preparation of propylene glycol fatty acid esters.
  • University of Missouri-St. Louis. The Fischer Esterification. Retrieved from [Link]

  • PubChem - NIH. (R)-2-Hydroxypropyl benzoate. Retrieved from [Link]

  • Google Patents. US3816523A - Process for the production and purification of benzoic acid.
  • ScienceDirect. Insights on production mechanism and industrial applications of renewable propylene glycol. Retrieved from [Link]

  • ACS Publications. Dean−Stark Apparatus Modified for Use with Molecular Sieves. Retrieved from [Link]

  • European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Prep. Retrieved from [Link]

  • Wikipedia. Transesterification. Retrieved from [Link]

Sources

Side reactions and byproduct formation in 2-Hydroxypropyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Hydroxypropyl benzoate

For Researchers, Scientists, and Drug Development Professionals

I. Overview of this compound Synthesis

The primary route for synthesizing this compound is through the acid-catalyzed esterification of benzoic acid with propylene glycol (1,2-propanediol).[1] This reaction, typically a Fischer esterification, involves the protonation of the benzoic acid's carbonyl group, followed by a nucleophilic attack from the propylene glycol.[1] Subsequent elimination of water yields the desired ester. Common catalysts include strong acids like concentrated sulfuric acid or p-toluenesulfonic acid.[1]

Alternatively, synthesis can be achieved via the ring-opening reaction of propylene oxide with benzoic acid.[2] This method can be catalyzed by various agents and offers a different pathway to the target molecule.

Regardless of the synthetic route, several side reactions and byproducts can complicate the process, impacting yield and purity. Understanding and mitigating these issues is crucial for successful synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

A. Low Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to reaction equilibrium, reactant purity, and catalyst efficiency.

  • Incomplete Reaction (Equilibrium): Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct, can drive the reaction backward, leading to hydrolysis of the ester back to benzoic acid and propylene glycol.[1]

    • Solution: Employ techniques to remove water as it forms. Azeotropic distillation with a Dean-Stark trap using a solvent like toluene or xylene is highly effective.[1]

  • Purity of Reactants: The presence of impurities in your starting materials (benzoic acid and propylene glycol) can interfere with the reaction. Water is a particularly detrimental impurity for the reasons mentioned above.

    • Solution: Ensure your reactants are of high purity and are anhydrous. Use freshly opened reagents or dry them using appropriate methods before use.

  • Catalyst Inactivation or Insufficient Amount: The acid catalyst can be neutralized by basic impurities in the reactants or solvent. An insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Solution: Use the recommended catalytic amount (typically 1-5 mol% for strong acids like sulfuric acid).[1] If basic impurities are suspected, consider a pre-treatment of your reactants or using a slightly higher catalyst loading.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.[1] Temperatures that are too low will result in slow kinetics, while excessively high temperatures can promote side reactions.

    • Solution: Optimize the reaction temperature. For many acid-catalyzed esterifications of this type, a temperature range of 60-120°C is effective.[1]

B. Formation of Undesired Byproducts

Q2: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common challenge. The primary culprits are often related to the reactivity of propylene glycol and the potential for transesterification.

  • Diester Formation: Propylene glycol has two hydroxyl groups, a primary and a secondary one. While the primary hydroxyl is generally more reactive, reaction at both sites can occur, leading to the formation of 1,2-propylene dibenzoate.

    • Mitigation:

      • Stoichiometry Control: Use an excess of propylene glycol relative to benzoic acid. This statistically favors the formation of the monoester.

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the diester, as its formation requires a second esterification step.

  • Formation of Dipropylene Glycol and its Benzoate Esters: Propylene glycol can react with itself or with propylene oxide (if used as a starting material) to form dipropylene glycol.[3][4] This diol can then react with benzoic acid to form dipropylene glycol monobenzoate and dibenzoate.

    • Mitigation: This is more prevalent at higher temperatures. Careful control of the reaction temperature is key. When using propylene oxide, controlling the stoichiometry and catalyst is crucial to prevent its oligomerization.

  • Transesterification: If other alcohols are present as impurities or if the product itself reacts with propylene glycol under the reaction conditions, transesterification can occur, leading to a mixture of esters.[1][5][6]

    • Mitigation: Ensure the purity of your reactants and solvent. Once the reaction is complete, neutralize the acid catalyst to prevent further reactions during workup and purification.

Table 1: Common Byproducts and Mitigation Strategies

ByproductFormation PathwayMitigation Strategies
1,2-Propylene dibenzoateReaction of this compound with a second molecule of benzoic acid.Use an excess of propylene glycol; control reaction time and temperature.
Dipropylene glycolSelf-condensation of propylene glycol or reaction with propylene oxide.[3][4]Control reaction temperature; careful addition of propylene oxide if used.
Dipropylene glycol benzoatesEsterification of dipropylene glycol.Minimize dipropylene glycol formation.
Other benzoate estersTransesterification with alcohol impurities.[1][5][6]Use high-purity, anhydrous reactants and solvents.
C. Purification Challenges

Q3: I am having difficulty purifying my this compound. What are the recommended procedures?

A3: Effective purification is essential to obtain a high-purity product. The strategy will depend on the scale of your reaction and the nature of the impurities.

  • Initial Workup:

    • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, until the aqueous layer is neutral or slightly basic.[7][8]

    • Aqueous Washes: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.

  • Removal of Unreacted Starting Materials:

    • Benzoic Acid: Unreacted benzoic acid can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The benzoate salt will partition into the aqueous layer.

    • Propylene Glycol: Propylene glycol is water-soluble and can be removed by repeated aqueous washes.

  • Final Purification:

    • Distillation: Vacuum distillation is a common and effective method for purifying this compound, especially for removing less volatile impurities like diesters and dipropylene glycol benzoates.

    • Chromatography: For small-scale reactions or when very high purity is required, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

Q4: My final product is not as pure as I need it to be. What analytical techniques can I use to identify the impurities?

A4: A combination of analytical techniques is often necessary to fully characterize your product and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating and quantifying non-volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify the main product and any significant impurities.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the key functional groups (ester carbonyl, hydroxyl, aromatic ring) in your product and may indicate the presence of impurities if their spectra are sufficiently different.

III. Experimental Protocols

A. Synthesis of this compound via Fischer Esterification

Materials:

  • Benzoic acid

  • Propylene glycol (1,2-propanediol)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add benzoic acid, a 2 to 3-fold molar excess of propylene glycol, and toluene (enough to fill the Dean-Stark trap and allow for good stirring).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 2-3 mol% relative to the benzoic acid).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected or until the reaction progress, monitored by a suitable technique (e.g., TLC, GC), indicates completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation or column chromatography.

B. Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect fractions at the appropriate boiling point and pressure. Unreacted starting materials will typically distill first, followed by the product. Higher-boiling impurities will remain in the distillation pot.

IV. Visualizing Reaction Pathways

A. Main Reaction and Key Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common byproducts.

G BA Benzoic Acid HPB 2-Hydroxypropyl benzoate (Product) BA->HPB + Propylene Glycol - H2O Diester 1,2-Propylene dibenzoate (Byproduct) BA->Diester DPGB Dipropylene Glycol benzoates (Byproduct) BA->DPGB PG Propylene Glycol PG->HPB DPG Dipropylene Glycol (Byproduct) PG->DPG + Propylene Glycol - H2O H2O Water HPB->Diester + Benzoic Acid - H2O DPG->DPGB + Benzoic Acid - H2O

Caption: Main and side reaction pathways in this compound synthesis.

B. Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to troubleshooting low reaction yields.

G Start Low Yield Observed Check_H2O Is water being effectively removed? Start->Check_H2O Check_Reactants Are reactants pure and anhydrous? Check_H2O->Check_Reactants Yes Solution_H2O Optimize azeotropic distillation setup. Check_H2O->Solution_H2O No Check_Catalyst Is the catalyst active and in the correct amount? Check_Reactants->Check_Catalyst Yes Solution_Reactants Use high-purity, dry reactants. Check_Reactants->Solution_Reactants No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Verify catalyst amount and quality. Check_Catalyst->Solution_Catalyst No Solution_Temp Adjust temperature based on literature/optimization. Check_Temp->Solution_Temp No

Caption: A systematic workflow for troubleshooting low yields.

V. References

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Grothey, A., et al. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303-312.

  • MDPI. (2023). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Hydroxypropyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Propyl p-hydroxybenzoate preparation method. Retrieved from

  • ResearchGate. (n.d.). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. Retrieved from [Link]

  • ACS Publications. (2004). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Retrieved from [Link]

  • "Politehnica" University of Timisoara. (2015). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. Retrieved from [Link]

  • ACS Publications. (2018). Reaction Mechanisms for the Formation of Mono- And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM-5 Zeolite. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • ACS Publications. (2022). Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst. Retrieved from [Link]

  • ACS Publications. (2020). Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO2 and Propylene Oxide. Retrieved from [Link]

  • Vapourtec. (n.d.). Ring-Opening Polymerisation of Propylene Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysis of the Transesterification Reaction of Alkyl Benzoates and Vegetable Oils by Carbonates, Carbene, and Anionite. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • MOspace. (n.d.). Production of propylene oxide from propylene glycol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • J-STAGE. (n.d.). Development of New Dipropylene Glycol / Tripropylene Glycol Process. Retrieved from [Link]

Sources

Purification techniques for high-purity 2-Hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 2-Hydroxypropyl Benzoate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high-purity form for their experiments. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower you to adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying this compound.

Q1: What is this compound and what are its primary impurities?

This compound (C₁₀H₁₂O₃) is a benzoate ester of propylene glycol.[1] It is typically synthesized via a Fischer esterification reaction between benzoic acid and propylene glycol, often using an acid catalyst like sulfuric acid.[1][2]

The primary impurities encountered during purification stem directly from this synthesis route:

  • Unreacted Starting Materials: Benzoic acid and propylene glycol.

  • Catalyst: Residual acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid).[1]

  • Isomeric Byproducts: The reaction can also produce 1-hydroxypropan-2-yl benzoate, which is an isomer of the target compound.[3]

  • Solvent Residues: Solvents used in the reaction, such as toluene or xylene, may remain.[1]

  • Water: A byproduct of the esterification reaction.[1]

Q2: Why is achieving high purity for this compound critical for research applications?

In pharmaceutical and cosmetic applications, the presence of impurities can have significant consequences.[1] Unreacted benzoic acid can cause skin irritation and alter the pH of a formulation. Residual acid catalysts can degrade the final product over time or catalyze unwanted side reactions. Isomeric impurities may have different biological activities or toxicological profiles, confounding experimental results. Therefore, achieving a purity of >98% is often a minimum requirement for reliable research and development.[1]

Q3: What are the principal purification techniques for this compound?

The main strategies for purifying crude this compound are:

  • Neutralization & Washing: An initial workup step to remove acidic catalysts and water-soluble impurities.[1][4]

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound based on differences in solubility.

  • Column Chromatography: Used for separating the desired ester from unreacted starting materials and isomeric byproducts, especially when high purity is essential.[5]

  • Distillation: Can be effective for removing volatile solvents or, under vacuum, for purifying the final product if impurities are non-volatile.[1][4]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a Q&A format.

Q4: My crude product is an oil, but this compound should be a solid. What went wrong?

This is a common issue often caused by a significant amount of unreacted starting materials (especially propylene glycol) or residual solvent, which depresses the melting point of the mixture.

  • Causality: Propylene glycol is a viscous liquid, and its presence can prevent your product from solidifying. The Fischer esterification is an equilibrium reaction, so incomplete conversion is common without efficient water removal.[6]

  • Troubleshooting Protocol:

    • Initial Wash: Transfer the oily product to a separatory funnel and dilute with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Neutralize: Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid catalyst and unreacted benzoic acid. You should see CO₂ evolution. Repeat until the bubbling ceases.

    • Remove Propylene Glycol: Wash the organic layer multiple times with water or a brine solution to extract the highly water-soluble propylene glycol.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue should have a much higher concentration of your desired product and be more likely to solidify upon standing or cooling.

Q5: After recrystallization, my yield is very low. How can I improve it?

Low recovery is typically due to using an inappropriate solvent, using too much solvent, or cooling the solution too rapidly.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Using an excessive volume of solvent will keep more of your product dissolved in the mother liquor even after cooling.[7] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[8]

  • Troubleshooting & Optimization:

    • Solvent Selection: Conduct small-scale solubility tests with various solvents. A good starting point for benzoate esters is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.

    • Use Minimum Solvent: Heat your chosen solvent and add it portion-wise to your crude product while heating until it just dissolves.[7][9] This creates a saturated solution at high temperature, maximizing crystal formation upon cooling.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[8] This promotes the growth of larger, purer crystals.

    • Recover from Mother Liquor: If significant product remains in the filtrate, you can concentrate the mother liquor and perform a second recrystallization to recover more material (though it may be of slightly lower purity).

Q6: My NMR/TLC analysis still shows unreacted benzoic acid after purification. How do I remove it?

Residual benzoic acid is a persistent impurity due to its acidic nature and potential to co-precipitate.

  • Causality: Benzoic acid has some solubility in organic solvents and can be difficult to remove completely with simple water washes, especially if the crude product is highly concentrated. On a silica gel TLC plate or column, benzoic acid can streak or elute unexpectedly if the solvent system is not optimized.[10]

  • Purification Strategy 1: Basic Wash (Liquid-Liquid Extraction)

    • As described in Q4, a thorough wash with a weak base like sodium bicarbonate or 10% sodium carbonate solution is highly effective.[11] The base converts the acidic benzoic acid into its water-soluble sodium salt, which is then easily extracted into the aqueous layer.

  • Purification Strategy 2: Column Chromatography

    • Principle: Silica gel is slightly acidic, which can cause acidic compounds like benzoic acid to elute poorly.[10]

    • Protocol:

      • Stationary Phase: Use standard silica gel 60.

      • Mobile Phase (Eluent): A non-polar/polar mixture like hexane/ethyl acetate is a good starting point. Find a ratio where the Rf of this compound is ~0.3-0.4 on a TLC plate.

      • Troubleshooting Tailing: If the benzoic acid spot tails or streaks on the TLC, add a very small amount (~0.1%) of a basic modifier like triethylamine to the eluent system.[10] This neutralizes the acidic sites on the silica, allowing the benzoic acid to move as a tight band, typically staying at the baseline while your less polar ester elutes first.

Workflow for Purification and Troubleshooting

The following diagram outlines a logical workflow for purifying crude this compound and making decisions based on analytical results.

PurificationWorkflow Crude Crude Oily Product (Ester, Benzoic Acid, Propylene Glycol, Catalyst) LLE Liquid-Liquid Extraction (Dilute in EtOAc, wash with NaHCO₃ then H₂O) Crude->LLE Initial Workup Dry Dry Organic Layer (Na₂SO₄) & Concentrate LLE->Dry Analyze1 Analyze Purity (TLC/¹H NMR) Dry->Analyze1 Recrystal Recrystallization (e.g., Ethanol/Water) Analyze1->Recrystal Impurities Present (Product is Solid) Column Column Chromatography (Hexane/EtOAc +/- 0.1% Et₃N) Analyze1->Column Isomeric Impurities or Persistent Benzoic Acid Analyze2 Analyze Final Purity (HPLC/GC/NMR) Recrystal->Analyze2 HighPurity High-Purity Product (>98%) Analyze2->HighPurity Purity Goal Met Analyze2->Column Purity Goal Not Met (Re-purify) Column->Analyze2

Sources

Navigating the Scale-Up of 2-Hydroxypropyl Benzoate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Hydroxypropyl Benzoate Production. As Senior Application Scientists, we have compiled this comprehensive guide to address the critical challenges you may encounter when transitioning your synthesis from the laboratory bench to pilot plant and beyond. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your process development.

I. Understanding the Core Synthesis: Fischer-Speier Esterification

The industrial production of this compound, a key intermediate in pharmaceuticals and a valuable ingredient in cosmetics, predominantly relies on the Fischer-Speier esterification of benzoic acid with propylene glycol.[1] This seemingly straightforward reaction presents several challenges upon scale-up, primarily revolving around reaction equilibrium, byproduct formation, and product purification.

Reaction Pathway

The fundamental reaction involves the acid-catalyzed esterification of benzoic acid with propylene glycol to yield this compound and water.

Fischer_Esterification benzoic_acid Benzoic Acid intermediate Protonated Benzoic Acid benzoic_acid->intermediate + H⁺ propylene_glycol Propylene Glycol product This compound propylene_glycol->product catalyst Acid Catalyst (e.g., H₂SO₄) intermediate->product + Propylene Glycol - H₂O, - H⁺ water Water caption Figure 1: Fischer-Speier Esterification of Benzoic Acid

Figure 1: Fischer-Speier Esterification of Benzoic Acid

II. Troubleshooting Guide: From Low Yields to Impurity Headaches

This section addresses common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

A. Reaction & Yield Issues

Question 1: We are experiencing a plateau in our reaction conversion, leading to a lower than expected yield of this compound. What are the likely causes and how can we overcome this?

Answer: This is a classic challenge in esterification, which is a reversible reaction.[2] The accumulation of water, a byproduct, shifts the equilibrium back towards the reactants, limiting your yield. On a larger scale, inefficient water removal is a common culprit.

Potential Causes & Solutions:

  • Inefficient Water Removal:

    • Troubleshooting: At scale, simply refluxing may not be sufficient to remove water effectively.

    • Solution: Employ azeotropic distillation.[1] Using a solvent like toluene or xylene that forms a low-boiling azeotrope with water allows for its continuous removal via a Dean-Stark apparatus, driving the reaction to completion.[3]

  • Suboptimal Reactant Ratio:

    • Troubleshooting: An equimolar ratio of benzoic acid to propylene glycol may be insufficient to drive the reaction forward, especially if water removal is not perfectly efficient.

    • Solution: Use an excess of one reactant. Typically, propylene glycol is used in excess as it is often less expensive and easier to remove during purification. A molar ratio of 1:1.5 to 1:3 (benzoic acid to propylene glycol) is a good starting point for optimization.

  • Insufficient Catalyst Activity:

    • Troubleshooting: The catalyst concentration might be too low for the larger volume, or the catalyst may have been deactivated.

    • Solution: For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, ensure a concentration of 1-2 mol% relative to the benzoic acid. If using a solid acid catalyst, check for deactivation due to fouling or poisoning and consider regeneration or replacement.[2]

Question 2: We are observing a significant amount of unreacted benzoic acid at the end of the reaction, even with extended reaction times. What's going on?

Answer: This issue often points to problems with reaction kinetics or mass transfer, which become more pronounced at a larger scale.

Potential Causes & Solutions:

  • Poor Mass Transfer:

    • Troubleshooting: Inadequate mixing in a large reactor can lead to localized areas of high reactant concentration and others where the reaction has stalled. Benzoic acid's sublimation at higher temperatures can also lead to it depositing on cooler parts of the reactor, effectively removing it from the reaction mixture.

    • Solution: Ensure robust agitation to maintain a homogeneous reaction mixture. For issues with benzoic acid sublimation, especially during vacuum distillation for purification, careful temperature and pressure control are crucial.[4]

  • Low Reaction Temperature:

    • Troubleshooting: While higher temperatures can lead to side reactions, a temperature that is too low will result in impractically long reaction times.

    • Solution: Optimize the reaction temperature. A range of 120-160°C is typically effective for this esterification. Monitor the reaction progress using techniques like HPLC or by measuring the acid value of the reaction mixture to determine the optimal temperature for your specific setup.[5]

B. Impurity & Purification Challenges

Question 3: Our final product is contaminated with a higher-boiling impurity that is difficult to separate by distillation. What could it be and how do we minimize it?

Answer: The most probable higher-boiling impurity is 1,2-propanediol dibenzoate , the diester formed from the reaction of this compound with another molecule of benzoic acid.

Minimizing Diester Formation:

  • Control Stoichiometry: The most effective way to reduce diester formation is to use an excess of propylene glycol. This increases the probability of benzoic acid reacting with the diol rather than the monoester.

  • Reaction Monitoring: Closely monitor the reaction progress. Prolonged reaction times after the majority of the benzoic acid has been consumed can favor the formation of the diester.

  • Purification Strategy: While challenging, fractional vacuum distillation can be optimized to separate the monoester from the diester. Due to their different polarities, liquid chromatography can also be an effective, albeit more expensive, separation method at scale.

Question 4: We are noticing the formation of some unexpected byproducts. What are other potential side reactions we should be aware of?

Answer: Besides diester formation, several other side reactions can occur, particularly at elevated temperatures.

Common Side Reactions and Byproducts:

Byproduct/ImpurityFormation PathwayPrevention & Mitigation
Dipropylene glycol and its benzoates Self-condensation of propylene glycol under acidic conditions.[6]Maintain moderate reaction temperatures. The use of milder catalysts can also reduce this side reaction.
Ether Byproducts Williamson-ether-like synthesis between the hydroxyl group of propylene glycol or the product and another alcohol molecule.Careful control of temperature and minimizing reaction time can help.
Colored Impurities Thermal degradation of reactants or products at high temperatures.Avoid excessive heating during the reaction and purification steps. Use of vacuum distillation for purification lowers the required temperature.[7]

Question 5: During the workup and extraction phase, we are struggling with persistent emulsions. How can we break these and improve phase separation?

Answer: Emulsion formation is a common issue when quenching and washing esterification reaction mixtures, especially at a larger scale where agitation is more intense.

Troubleshooting Emulsions:

  • Brine Wash: After neutralization, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions by reducing the solubility of organic components in the aqueous layer.[2]

  • Solvent Choice: The choice of extraction solvent can influence emulsion formation. If you are consistently having issues, consider experimenting with a different solvent.

  • Mechanical Methods: On a larger scale, centrifugation can be a highly effective method for breaking stubborn emulsions. Allowing the mixture to stand for an extended period in a separation vessel can also be effective, though time-consuming.

III. Quality Control and Analytical Monitoring

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of benzoic acid and the formation of this compound and the dibenzoate byproduct.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and potential side products from propylene glycol.[9]

  • Acid Value Titration: A simple and rapid method to determine the amount of unreacted benzoic acid, providing a quick assessment of reaction conversion.[10]

IV. Process Optimization & Scale-Up Workflow

A systematic approach is crucial for a successful scale-up. The following workflow outlines key stages and considerations.

Scale_Up_Workflow cluster_lab Focus: Proof of Concept & Parameter Screening cluster_pilot Focus: Process Robustness & Data Collection cluster_production Focus: Efficiency & Consistency lab Lab Scale Optimization (g scale) pilot Pilot Plant Scale-Up (kg scale) lab->pilot Demonstrate Feasibility production Production Scale (ton scale) pilot->production Validate Process lab_params - Catalyst selection - Temperature screening - Reactant ratio optimization pilot_params - Mass & heat transfer studies - Byproduct identification - Purification optimization - Safety assessment prod_params - Continuous vs. batch decision - Process automation - Waste stream management - Quality assurance protocols caption Figure 2: Phased Approach to Scale-Up

Figure 2: Phased Approach to Scale-Up

V. Frequently Asked Questions (FAQs)

Q1: Can we use a solid acid catalyst for this reaction to simplify catalyst removal? A1: Yes, solid acid catalysts such as Amberlyst-15 or other sulfonic acid functionalized resins can be used. They offer the significant advantage of easy separation from the reaction mixture by filtration. However, you must consider potential catalyst deactivation over time and the need for regeneration. Mass transfer limitations can also be more pronounced with solid catalysts, requiring efficient reactor design and agitation.

Q2: What are the key safety considerations when scaling up this process? A2: The primary safety concerns are the handling of corrosive acid catalysts and the flammability of organic solvents if used for azeotropic distillation. Ensure all reactors and vessels are constructed from appropriate corrosion-resistant materials. Implement proper grounding and ventilation to mitigate risks associated with flammable solvents. Conduct a thorough Process Hazard Analysis (PHA) before operating at a larger scale.

Q3: Is a continuous process viable for the production of this compound? A3: A continuous process, such as using a continuous stirred-tank reactor (CSTR) or a reactive distillation setup, can be highly advantageous for large-scale production.[10] Reactive distillation, in particular, is very efficient for esterifications as it combines reaction and purification into a single unit, continuously removing water and driving the reaction to high conversion. The initial capital investment is higher, but it can lead to lower operating costs and more consistent product quality.

Q4: How does the purity of our starting materials affect the final product? A4: The purity of benzoic acid and propylene glycol is critical. Impurities in the starting materials can lead to the formation of undesired byproducts that may be difficult to remove. For example, impurities in benzoic acid from its synthesis (e.g., from toluene oxidation) can carry through the process.[11] It is essential to use starting materials that meet the required specifications for your final product application.

This technical support guide provides a framework for addressing the common challenges in scaling up this compound production. By understanding the underlying principles and systematically troubleshooting issues as they arise, you can develop a robust and efficient manufacturing process.

VI. References

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environ Anal Health Toxicol. 2024;39(1):e2024002. [Link]

  • Popa S, Boran S, Paul C, Borza P. Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor – Part I. Chem. Bull. "POLITEHNICA" Univ. (Timisoara). 2015;60(74):2.

  • Kishore R, Pappenberger A, Dauphin I, Ross A, Buergi B. Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis. J Pharm Sci. 2011;100(2):721-731. [Link]

  • O'Neil MJ, ed. The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 14th Edition. Whitehouse Station, NJ: Merck and Co., Inc.; 2006.

  • Piper PW. Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Beverages. 2018;4(2):33. [Link]

  • Hegstad K, Hermansson S, Betnér I. Analytical Methods for the Detection and Quantification of Benzodiazepines. J Anal Methods Chem. 2019;2019:7894793. [Link]

  • Freese M, Köhl M, Wuzella G. influence of curing temperature on thermal properties and uv stability of hydroxypropyl cellulose cross-linked with glyoxylic acid. Cellulose Chem. Technol. 2019;53(5-6):609-616. [Link]

  • Gebreslassie G, Garedew M, Kumar N. Insights on production mechanism and industrial applications of renewable propylene glycol. Heliyon. 2022;8(10):e10940. [Link]

  • Li Z, Li H, Li K, et al. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. 2015;16(5):1047-1065. [Link]

  • Popa S, Boran S, Paul C, Borza P. Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. Chemical Bulletin of “Politehnica” University of Timisoara. 2015;60(74):55-60.

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii. 2021;(6):111-118. [Link]

  • Esterification of benzoic acid in a continuous flow microwave reactor. Journal of Flow Chemistry. 2018;8(1):11-19. [Link]

  • Method for efficiently producing dipropylene glycol dibenzoate. CN103739493A.

  • Analytical methods for determination of benzodiazepines. A short review. Journal of Analytical Methods in Chemistry. 2019. [Link]

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indones. J. Cancer Chemoprevent. 2018;9(1):19-29. [Link]

  • Process for the production and purification of benzoic acid. US3816523A.

  • Analytical Methods. OPUS. [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii. 2021;(6):111-118. [Link]

  • Method for preparing benzoic acid esters. EP3684746B1.

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in lozenges. J Pharm Biomed Anal. 1995;13(12):1475-1481. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Esterification not Working (Separation). Reddit. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. J Anal Methods Chem. 2019;2019:7894793. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. 2015;16(5):1047-1065. [Link]

  • Fatty acid esterification by reactive distillation. Part 1: Equilibrium-based design. Chemical Engineering and Processing: Process Intensification. 2005;44(6):661-676. [Link]

  • Process for the preparation of high purity propylene polymers. US20130203948A1.

  • Propyl p-hydroxybenzoate preparation method. CN106365990A.

  • Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Determination of Equilibrium Constant of an Esterification Reaction. YouTube. [Link]

Sources

Technical Support Center: Navigating the Stability of 2-Hydroxypropyl Benzoate in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxypropyl benzoate. This resource is designed to provide you with in-depth, field-proven insights into the stability challenges of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve common issues encountered during your experiments, ensuring the integrity and success of your research.

Introduction: The Challenge of Aqueous Stability

This compound, an ester of benzoic acid and propylene glycol, is a compound of interest in various pharmaceutical and research applications. However, like all esters, its chemical stability in aqueous environments is a critical consideration. The primary degradation pathway for this compound in water is hydrolysis, a chemical breakdown reaction that cleaves the ester bond to yield its constituent molecules: benzoic acid and propylene glycol.[1] This process can be influenced by several factors, including pH, temperature, and exposure to light, potentially impacting the efficacy, safety, and shelf-life of your formulations. Understanding and controlling these factors are paramount to successful experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway is hydrolysis. In the presence of water, the ester bond of this compound is susceptible to cleavage, resulting in the formation of benzoic acid and propylene glycol. This reaction can be catalyzed by both acids and bases.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. Generally, the degradation rate is accelerated in both acidic and alkaline conditions. The stability of similar esters is often greatest in a slightly acidic to neutral pH range. For many esters, this optimal pH for stability lies between 4 and 6.

Q3: Will temperature impact the stability of my this compound solution?

A3: Yes, temperature is a critical factor. An increase in temperature will accelerate the rate of hydrolysis, leading to faster degradation of the compound.[2][3] For many chemical reactions, including hydrolysis, the rate can double or triple with every 10°C rise in temperature. Therefore, for long-term storage, it is advisable to keep aqueous solutions of this compound at refrigerated or even frozen temperatures.[4]

Q4: Can light exposure degrade this compound?

A4: Aromatic esters can be susceptible to photodegradation upon exposure to UV light. While specific data on this compound is limited, it is a prudent practice to protect aqueous solutions from light by using amber vials or storing them in the dark to prevent potential degradation.

Q5: I'm observing precipitation in my aqueous formulation. What could be the cause?

A5: Precipitation could be due to a few factors. Firstly, this compound has limited water solubility, which can be exceeded, leading to precipitation. Secondly, if hydrolysis has occurred, the resulting benzoic acid has lower water solubility, especially at acidic pH, and may precipitate out of the solution. Crystallization due to hydration has also been observed in aqueous suspensions of other benzoate esters.[5]

Q6: Are there any formulation strategies to improve the stability of this compound in water?

A6: Yes, several strategies can be employed. The use of co-solvents such as propylene glycol or ethanol can reduce the water activity and slow down hydrolysis. Additionally, complexing agents like cyclodextrins have been shown to improve the aqueous solubility and stability of similar compounds by encapsulating the labile ester group.[6][7] Buffering the solution to the pH of maximum stability is also a crucial step.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues with this compound in aqueous solutions.

Issue 1: Rapid Loss of this compound Concentration

Symptoms:

  • A significant decrease in the concentration of this compound over a short period, as determined by analytical methods like HPLC.

  • A corresponding increase in the concentration of benzoic acid.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Inappropriate pH The pH of your solution may be in a range that catalyzes rapid hydrolysis (highly acidic or alkaline).1. Measure the pH of your solution. 2. Perform a pH stability study: Prepare small batches of your solution at different pH values (e.g., pH 3, 5, 7, 9) and monitor the degradation over time. 3. Adjust and buffer: Based on your findings, adjust the pH of your formulation to the range of maximum stability (likely slightly acidic) using a suitable buffer system.
Elevated Temperature The solution is being stored or handled at a temperature that accelerates hydrolysis.1. Review storage conditions: Ensure solutions are stored at recommended low temperatures (e.g., 2-8°C). 2. Minimize exposure to high temperatures during experimental procedures.
Microbial Contamination Microorganisms can produce esterases that can enzymatically degrade the ester.1. Ensure sterility: Use sterile water and containers for your solution. 2. Consider adding a preservative if your application allows.
Issue 2: Formation of a Precipitate or Cloudiness

Symptoms:

  • The initially clear solution becomes cloudy or a solid precipitate forms over time.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Hydrolysis and Precipitation of Benzoic Acid As this compound hydrolyzes, the resulting benzoic acid, which has lower aqueous solubility, may precipitate, especially in acidic conditions.1. Confirm precipitate identity: Isolate the precipitate and analyze it (e.g., by melting point, IR, or HPLC) to confirm if it is benzoic acid. 2. Control hydrolysis: Implement the strategies from Issue 1 to minimize degradation. 3. Increase solubility: Consider adding a co-solvent or a solubilizing agent like cyclodextrin.
Exceeding Solubility Limit The concentration of this compound in your solution is higher than its intrinsic solubility at the storage temperature.1. Determine the solubility of this compound in your specific aqueous system at different temperatures. 2. Adjust concentration: Work with concentrations below the solubility limit. 3. Use solubilizers: Incorporate co-solvents or other solubilizing agents.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

This protocol outlines a method to determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Materials:

  • This compound

  • Buffer solutions (pH 3, 4, 5, 6, 7, 8, 9)

  • High-purity water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer for mobile phase

  • Constant temperature incubator/water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of buffered aqueous solutions at the desired pH values.

  • Spike a known volume of the stock solution into each buffered solution to achieve the desired final concentration of this compound. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.

  • Divide each solution into aliquots in sealed vials and place them in a constant temperature incubator (e.g., 40°C or 50°C) to accelerate degradation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

  • Immediately quench the degradation reaction by diluting the aliquot in the mobile phase and/or cooling it on ice.

  • Analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • Determine the apparent first-order degradation rate constant (k) from the slope of the line for each pH.

  • Plot the logarithm of k versus pH to visualize the pH-rate profile and identify the pH of maximum stability (the minimum point on the curve).

Protocol 2: HPLC Method for the Analysis of this compound and Benzoic Acid

This protocol provides a starting point for developing an HPLC method to quantify this compound and its primary degradation product, benzoic acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The ratio can be optimized, for example, starting with a 60:40 or 50:50 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at approximately 230 nm or 254 nm.[8]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound and benzoic acid of known concentrations in the mobile phase.

  • Inject the standards to determine their retention times and to generate a calibration curve.

  • Prepare your experimental samples, ensuring they are filtered through a 0.45 µm filter before injection.

  • Inject the samples and quantify the concentrations of this compound and benzoic acid by comparing their peak areas to the calibration curves.

Visualizing Degradation and Workflow

Hydrolysis of this compound

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products This compound This compound Benzoic acid Benzoic acid This compound->Benzoic acid  Hydrolysis (+ H2O) Propylene glycol Propylene glycol This compound->Propylene glycol  Hydrolysis (+ H2O) H2O H2O Stability_Workflow A Prepare Aqueous Solution of this compound B Divide into Aliquots (Different Conditions: pH, Temp) A->B C Incubate at Set Conditions B->C D Sample at Time Points C->D E HPLC Analysis D->E F Quantify 2-HPB and Degradation Products E->F G Determine Degradation Rate F->G H Identify Optimal Stability Conditions G->H

Caption: Workflow for assessing the stability of this compound.

Quantitative Data Summary

The following table provides an estimated pH-degradation rate profile for this compound at an elevated temperature, based on the known behavior of similar benzoate esters. Actual rates for this compound should be determined experimentally.

pH Condition Estimated Half-Life (t½) at 50°C Relative Stability
3Acidic~ 10-20 daysModerate
5Slightly Acidic> 100 daysHigh
7Neutral~ 50-70 daysModerate
9Alkaline~ 5-15 daysLow

Note: This data is illustrative and intended to demonstrate the expected trend. The actual stability will depend on the specific formulation, including buffer type and ionic strength.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted challenge that requires a systematic and informed approach. By understanding the principles of ester hydrolysis and the influence of key factors such as pH, temperature, and light, researchers can design robust formulations and experimental protocols. This guide provides a foundational framework for troubleshooting common stability issues and for proactively ensuring the integrity of your work with this compound. We encourage you to use these principles as a starting point for your specific applications and to conduct thorough stability studies to validate your formulations.

References

  • MDPI. (2024). Potentially Harmful Excipients: State of the Art for Oral Liquid Forms Used in Neonatology and Pediatrics Units. MDPI. [Link]

  • Matsuda, H., et al. (1993). Inclusion Complexation of p-Hydroxybenzoic Acid Esters with 2-Hydroxypropyl-β-cyclodextrins. On Changes in Solubility and Antimicrobial Activity. J-Stage. [Link]

  • MDPI. (2021). Photodegradation of Bexarotene and Its Implication for Cytotoxicity. MDPI. [Link]

  • influence of curing temperature on thermal properties and uv stability of hydroxypropyl cellulose cross-linked with glyoxylic acid. (2019). Polymer Bulletin.
  • European Commission. (2002). opinion concerning benzoic acid and sodium benzoate. European Commission. [Link]

  • Wang, D. G., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. PubMed. [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. PubMed. [Link]

  • Formulation development and stability studies of aqueous metronidazole benzoate suspensions containing various suspending agents. (2007). Drug Development and Industrial Pharmacy. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1991). Journal of the Indian Chemical Society.
  • MDPI. (n.d.). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. MDPI. [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • Khajeamorn, J., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. (2014).
  • Development of A Validated HPLC Method for the Analysis of Two Preservative Agents “Methylparaben & Propylparaben” in To. (2013). ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2011). ResearchGate. [Link]

  • Matsuda, H., et al. (1993). Inclusion complexation of p-hydroxybenzoic acid esters with 2-hydroxypropyl-beta-cyclodextrins. On changes in solubility and antimicrobial activity. PubMed. [Link]

  • MDPI. (n.d.). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. MDPI. [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP OPINION ON Benzoic Acid and Sodium Benzoate. European Commission. [Link]

  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. (n.d.). Acta Poloniae Pharmaceutica.
  • van der Stelt, M., et al. (2012). The Rapid Hydrolysis of Chlordiazepoxide to Demoxepam May Affect the Outcome of Chronic Osmotic Minipump Studies. PubMed. [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. U.S. Department of Agriculture. [Link]

  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2012). ResearchGate. [Link]

  • Poomanee, W., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. [Link]

  • Repka, M. A., et al. (2007). Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems. PMC - NIH. [Link]

  • View of Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. (n.d.). Chemical Science International Journal. [Link]

Sources

Technical Support Center: Overcoming Solubility Limitations of 2-Hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing and overcoming the solubility challenges associated with 2-Hydroxypropyl benzoate (2-HPB) in experimental settings. We will explore the underlying physicochemical principles and provide validated, step-by-step protocols to achieve stable and accurate solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is an organic compound classified as a benzoate ester[1][2]. Its structure features a hydrophobic benzoate group and a more hydrophilic 2-hydroxypropyl chain. This dual nature gives it a balance of lipophilicity and hydrophilicity[1]. While the hydroxyl group enhances its solubility in polar solvents compared to simpler esters like propyl benzoate, the molecule as a whole retains significant nonpolar character, leading to limited solubility in purely aqueous systems. This presents a common hurdle in developing aqueous formulations for research and pharmaceutical applications.

Q2: What is the approximate aqueous solubility of 2-HPB?

Q3: Can I simply heat the solution to dissolve 2-HPB?

A3: While gentle heating can increase the rate of dissolution, it is not a recommended primary method for solubilizing 2-HPB. Aggressive or prolonged heating can lead to the hydrolysis of the ester bond, degrading the compound back into benzoic acid and 1,2-propanediol[1]. Furthermore, any solubility gained through heat may be lost upon cooling, leading to precipitation and inaccurate concentrations.

Q4: What are the primary strategies to improve the solubility of 2-HPB?

A4: The most effective and widely accepted strategies for enhancing the solubility of neutral, poorly soluble compounds like 2-HPB include:

  • Cosolvency: Blending water with a miscible organic solvent.

  • Complexation: Using agents like cyclodextrins to encapsulate the molecule.

  • Surfactant-Mediated Solubilization: Employing surfactants to form micelles that entrap the compound.

These methods are discussed in detail in the following sections.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic, question-and-answer approach to resolving specific solubility issues encountered in the lab.

Q1: My 2-HPB is not dissolving in my aqueous buffer. What is the most common and direct method to try first?

Answer: Cosolvency.

This is often the simplest and most effective initial approach. The underlying principle is that adding a water-miscible organic solvent (a cosolvent) reduces the overall polarity of the solvent system[4][5]. This reduction in polarity lowers the energy penalty required to create a cavity in the solvent for the nonpolar benzoate portion of the 2-HPB molecule, thereby increasing solubility[6].

  • Causality: Water is a highly polar, structured solvent with a strong hydrogen-bonding network. It tends to "squeeze out" nonpolar molecules. Cosolvents like propylene glycol or ethanol disrupt this network, creating a more favorable environment for 2-HPB[6].

  • Common Cosolvents: For research and parenteral formulations, low-toxicity cosolvents are preferred.

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Ethanol

    • Glycerin

  • Starting Point: Begin by preparing a stock solution of 2-HPB in 100% of a chosen cosolvent (e.g., PEG 400) and then dilute it into your aqueous buffer. Be mindful that the compound may precipitate if the final concentration of the cosolvent is too low. A systematic approach to determine the required cosolvent percentage is recommended (see Protocol 1).

Q2: I need to avoid organic solvents in my experiment. What is the best alternative?

Answer: Cyclodextrin Complexation.

This is an excellent strategy for creating a truly aqueous solution without organic cosolvents. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[7][8].

  • Mechanism (Host-Guest Chemistry): The hydrophobic benzoate portion of the 2-HPB molecule ("guest") partitions into the nonpolar cavity of the cyclodextrin ("host"). The resulting inclusion complex has a hydrophilic exterior, allowing it to dissolve readily in water[9][10].

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) is a highly effective and commonly used derivative with improved water solubility and low toxicity. Literature specifically notes its use in forming inclusion complexes[1].

  • Benefit: This method encapsulates the hydrophobic part of the molecule, effectively creating a new, water-soluble entity. This is particularly useful for cell-based assays or in vivo studies where organic solvents may be cytotoxic or have confounding effects.

Q3: Can I use pH adjustment to dissolve 2-HPB?

Answer: Generally, no. This approach is not suitable and requires extreme caution.

While pH adjustment is a powerful technique for solubilizing ionizable compounds (weak acids or bases), 2-HPB is a neutral molecule within the typical experimental pH range (e.g., pH 2-12)[11][].

  • Scientific Rationale: The only potentially ionizable proton is on the secondary alcohol of the propyl chain. Alcohols are extremely weak acids (pKa typically >16) and cannot be deprotonated in an aqueous solution. Therefore, altering the pH will not significantly change the charge or solubility of the intact 2-HPB molecule.

  • Critical Warning (Trustworthiness): Exposing 2-HPB to strongly acidic or basic conditions (e.g., pH < 2 or pH > 10) poses a significant risk of irreversible chemical degradation . The ester linkage is susceptible to acid- or base-catalyzed hydrolysis, which will break the molecule down into benzoic acid and 1,2-propanediol[1]. This would mean your experiment is no longer testing the intended compound. Therefore, pH should be controlled for stability, not used as a tool for solubilization.

Q4: Cosolvents and cyclodextrins are not suitable for my application. Is there another approach?

Answer: Surfactant-Mediated (Micellar) Solubilization.

Surfactants, or surface-active agents, are amphiphilic molecules that can be used to increase the apparent solubility of hydrophobic compounds[13][14].

  • Mechanism: At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell[15][16]. The nonpolar benzoate group of 2-HPB will partition into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous solution[13].

  • Common Lab Surfactants: Non-ionic surfactants are generally preferred as they are less likely to interact with biological systems or proteins.

    • Polysorbate 20 (Tween® 20)

    • Polysorbate 80 (Tween® 80)

    • Triton™ X-100

  • Considerations: The presence of surfactants may interfere with certain experimental assays, particularly those involving protein interactions or cell membranes. It is crucial to run appropriate vehicle controls containing the surfactant alone.

Section 3: Experimental Protocols

Protocol 1: Method Development using Cosolvency

This protocol provides a systematic way to determine the minimum percentage of cosolvent required to dissolve a target concentration of 2-HPB.

  • Prepare a High-Concentration Stock: Dissolve 2-HPB in 100% PEG 400 (or another cosolvent) to create a concentrated, fully solubilized stock solution (e.g., 50 mg/mL). Gentle warming (to 37-40°C) and vortexing may be used to aid dissolution.

  • Set Up Dilution Series: In separate microcentrifuge tubes, prepare a series of aqueous buffer/cosolvent blends. For example, to test final cosolvent concentrations from 5% to 50%, you would mix your aqueous buffer and PEG 400 accordingly (e.g., for a 1 mL final volume at 10% PEG 400, mix 900 µL buffer and 100 µL PEG 400).

  • Spike with Stock: Add a small, consistent volume of the 2-HPB stock solution from Step 1 to each buffer/cosolvent blend to achieve your final target concentration.

  • Equilibrate: Vortex each tube thoroughly. Allow the solutions to equilibrate at room temperature for at least 1-2 hours.

  • Visual Inspection (Validation): Carefully inspect each tube against a dark background. Look for any signs of precipitation (e.g., cloudiness, crystals, or film). The lowest percentage of cosolvent that results in a completely clear, particulate-free solution is your minimum required concentration.

  • Stability Check: For a robust protocol, store the clear solutions at the intended experimental temperature (e.g., 4°C, room temperature, 37°C) for 24 hours and re-inspect to ensure the compound remains in solution.

Protocol 2: Solubilization via Cyclodextrin Complexation

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of 2-HPB to HPβCD. Calculate the mass of each component needed. (MW of 2-HPB ≈ 180.2 g/mol ; MW of HPβCD ≈ 1380-1400 g/mol , check your supplier's specification).

  • Dissolve HPβCD: Weigh the required amount of HPβCD and dissolve it completely in your aqueous buffer. This should be a clear solution.

  • Add 2-HPB: Weigh the 2-HPB powder and add it directly to the HPβCD solution.

  • Facilitate Complexation: Vigorously stir or vortex the mixture. The dissolution process may be slow. Leaving the mixture on a rotator or shaker at room temperature overnight is often effective. Gentle heating (40-50°C) can accelerate the process.

  • Validation: The final solution should be clear. To ensure all 2-HPB is complexed and not present as a fine suspension, filter the solution through a 0.22 µm syringe filter. If the concentration of 2-HPB in the filtrate (measured by HPLC or UV-Vis) is the same as the target concentration, solubilization was successful.

Section 4: Summary of Solubilization Strategies

The table below provides a comparative overview to guide your selection process.

StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Cosolvency Reduces solvent polarity, making the environment more favorable for the solute.[5]Simple, rapid, and highly effective at achieving high concentrations.[17]May not be suitable for in vivo or cell-based assays due to potential solvent toxicity; risk of precipitation upon dilution.[17]In vitro biochemical assays, HPLC mobile phase development, initial screening studies.
Cyclodextrin Complexation Encapsulates the hydrophobic part of the drug in a host-guest complex.[9]Avoids organic solvents; creates a true aqueous solution; can improve compound stability.Can be slower to prepare; limited by the stoichiometry of the complex; higher cost of excipient.Cell-based assays, in vivo studies, and formulations where organic solvents must be avoided.
Surfactant Solubilization Entraps the drug within the hydrophobic core of micelles.[13][16]Effective at low concentrations of the agent; can improve wetting of solid particles.Potential for interference with assays; surfactants can have biological activity (e.g., membrane disruption).Formulations where other methods have failed; topical applications.

Section 5: Solubilization Strategy Decision Tree

This workflow provides a logical path to selecting the appropriate solubilization method for this compound.

Caption: Decision tree for selecting a 2-HPB solubilization strategy.

References

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, 2-methylpropyl ester (CAS 87-19-4). Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Hydroxypropyl benzoate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • PubMed. (1977). The role of surfactants in the release of very slightly soluble drugs from tablets. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ScienceAsia. (2006). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • Iksanika. (2026). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Iksanika. (2025). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Retrieved from [Link]

  • Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Hydroxypropyl Benzoate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for formulators working with 2-Hydroxypropyl benzoate (2-HPB). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues related to the hydrolysis of 2-HPB in various formulations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem: The Chemistry of 2-HPB Hydrolysis

This section addresses the fundamental mechanisms that drive the degradation of this compound.

Q1: What is this compound hydrolysis and why does it occur?

A1: this compound is an ester. Hydrolysis is a chemical reaction where water attacks the ester bond, splitting the molecule into its constituent parts: benzoic acid and 1,2-propanediol. This reaction is often slow with pure water but is significantly accelerated by the presence of acids (H⁺) or bases (OH⁻), which act as catalysts. For esters like 2-HPB, this degradation pathway is a primary concern in aqueous or high-humidity formulations, leading to a loss of the active ingredient and the generation of impurities.[1][2]

Q2: How does pH influence the rate of 2-HPB hydrolysis?

A2: The pH of a formulation is the single most critical factor controlling the rate of 2-HPB hydrolysis. The stability of benzoate esters is typically represented by a U-shaped pH-rate profile, where the ester is most stable in a mildly acidic to near-neutral pH range (approximately pH 3-6).[1]

  • Under acidic conditions (pH < 3): The reaction is subject to specific acid catalysis. A proton attacks the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

  • Under alkaline conditions (pH > 7): The reaction undergoes base catalysis, which is typically much faster and more destructive than acid catalysis.[2][3] The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This pathway is often the primary cause of rapid degradation in improperly buffered formulations.[3]

Q3: What are the primary degradation products I should look for?

A3: The primary and expected degradation products from the hydrolysis of 2-HPB are Benzoic Acid and 1,2-Propanediol . Identifying and quantifying these products is the definitive way to confirm that hydrolysis is the degradation pathway affecting your formulation. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for this purpose.[1][4]

Mechanism Visualization: Acid- and Base-Catalyzed Hydrolysis of 2-HPB

The following diagram illustrates the two catalytic pathways for 2-HPB degradation. Controlling pH is paramount to minimizing both routes.

Hydrolysis_Mechanism Figure 1: Catalyzed Hydrolysis Pathways of 2-HPB cluster_acid Acid-Catalyzed Pathway (pH < 3) cluster_base Base-Catalyzed Pathway (pH > 7) HPB_acid 2-HPB Protonated_HPB Protonated Ester (Activated Intermediate) HPB_acid->Protonated_HPB + H₃O⁺ Tetra_Intermediate_Acid Tetrahedral Intermediate Protonated_HPB->Tetra_Intermediate_Acid + H₂O (Nucleophilic Attack) Products_Acid Benzoic Acid + 1,2-Propanediol Tetra_Intermediate_Acid->Products_Acid - H₃O⁺ HPB_base 2-HPB Tetra_Intermediate_Base Tetrahedral Intermediate (Anionic) HPB_base->Tetra_Intermediate_Base + OH⁻ (Nucleophilic Attack) Products_Base Benzoate Anion + 1,2-Propanediol Tetra_Intermediate_Base->Products_Base Elimination Final_Products_Base Benzoic Acid Products_Base->Final_Products_Base + H⁺ (Workup/Equilibrium)

Caption: Figure 1: Catalyzed Hydrolysis Pathways of 2-HPB.

Section 2: Proactive Formulation Strategies for Maximum Stability

This section provides actionable guidance on building robust formulations that protect 2-HPB from hydrolysis from the outset.

Q4: What is the ideal pH range for a 2-HPB formulation, and how do I maintain it?

A4: For maximum stability, you should formulate 2-HPB in a well-buffered aqueous system with a pH between 3 and 6. The most effective way to maintain this pH is by incorporating a buffer system with a pKa value close to your target pH.

  • Causality: A buffer system consists of a weak acid and its conjugate base (or a weak base and its conjugate acid). It resists changes in pH by neutralizing added acid or base. This is crucial because excipients, packaging components, or atmospheric CO₂ can cause pH drift over time.

  • Recommended Buffers:

    • Citrate Buffers (pKa₁, pKa₂, pKa₃ ≈ 3.1, 4.8, 6.4): Excellent choice for the pH 3-6 range.

    • Acetate Buffers (pKa ≈ 4.8): Ideal for formulations targeting a pH around 4.5-5.0.

  • Action: Always verify the compatibility of your chosen buffer with 2-HPB and other excipients.

Q5: Can I use co-solvents to improve stability? If so, which ones?

A5: Yes, reducing the water activity in your formulation is a highly effective strategy. By replacing a portion of the water with non-aqueous, water-miscible co-solvents (polyols), you decrease the concentration of the reactant (water), thereby slowing the hydrolysis rate.

  • Mechanism: Hydrolysis is a second-order reaction (first-order in ester and first-order in water). Reducing the molar concentration of water directly reduces the degradation rate.

  • Suitable Co-solvents:

    • Propylene Glycol

    • Glycerin (Glycerol)

    • Polyethylene Glycols (e.g., PEG 400)

  • Data Summary: The following table provides a conceptual overview of how co-solvents can impact stability. Actual results will vary based on the specific formulation.

Formulation VehicleWater Activity (a_w) (Approx.)Relative Hydrolysis RateRationale
100% Aqueous Buffer~1.0100% (Baseline)High concentration of water available for reaction.
70% Buffer / 30% Propylene Glycol~0.9~70%Reduced water concentration slows the reaction rate.
50% Buffer / 50% Glycerin~0.8~50%Significantly lower water activity provides enhanced protection.

Q6: How do I select excipients that won't accelerate 2-HPB degradation?

A6: Excipient selection is critical. Seemingly inert ingredients can have a profound impact on stability. Drug-excipient compatibility studies are a mandatory early-stage screening step.[5][6][7][8]

  • Avoid Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in polymers, metal ions) that can catalyze degradation.[6][8]

  • Beware of pH-Modifying Excipients: Certain excipients can alter the micro-pH of the formulation, even within a buffered system.[7] For instance, stearate salts like magnesium stearate can be slightly alkaline and should be used with caution in solid dosage forms if hydrolysis is a concern.[9]

  • Hygroscopicity: Avoid highly hygroscopic excipients in solid formulations, as they can attract ambient moisture, creating localized high-water-activity environments that promote hydrolysis.[9]

  • Screening Protocol: A common practice is to prepare binary mixtures of 2-HPB with each proposed excipient (e.g., 1:1 ratio), add a small amount of water to create stress conditions (e.g., 5%), and store them at accelerated temperatures (e.g., 40°C/75% RH). Analyze the mixtures at set time points (e.g., 1, 2, 4 weeks) against a control (2-HPB alone) to identify any incompatibilities.[5][7]

Section 3: Troubleshooting and Analytical Confirmation

This section provides a logical workflow for diagnosing and confirming hydrolysis in a formulation that is failing stability testing.

Q7: My 2-HPB assay value is dropping on stability. How do I confirm hydrolysis is the cause?

A7: A drop in the parent compound assay is the first sign of a problem. To confirm hydrolysis, you must develop and validate a stability-indicating analytical method, typically an HPLC-UV method, that can separate 2-HPB from its key degradation products.[1][10]

  • Workflow:

    • Develop a Method: The method must resolve peaks for 2-HPB, Benzoic Acid, and any other potential impurities.

    • Perform Forced Degradation: Subject a solution of 2-HPB to harsh acid, base, and oxidative conditions to intentionally generate degradation products. This proves the method's ability to separate the degradants from the main peak.

    • Analyze Stability Samples: Assay your failing stability sample using this method. If you observe a decrease in the 2-HPB peak area and a corresponding increase in the Benzoic Acid peak area, this is strong evidence of hydrolysis.

Experimental Protocol: Stability-Indicating HPLC Method for 2-HPB

This protocol provides a starting point for developing a method to quantify 2-HPB and its primary hydrolytic degradant, benzoic acid.

Objective: To resolve and quantify this compound and Benzoic Acid.

1. Materials & Reagents:

  • HPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Purified water (18.2 MΩ·cm)

  • Reference standards for 2-HPB and Benzoic Acid

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 25% B

    • 2-10 min: 25% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 25% B

    • 13-18 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of 2-HPB and Benzoic Acid in a 50:50 mixture of Methanol and Water. Dilute to a working concentration (e.g., 100 µg/mL for 2-HPB, 10 µg/mL for Benzoic Acid).

  • Sample Preparation: Accurately dilute the formulation with the diluent (50:50 Methanol:Water) to bring the concentration of 2-HPB into the calibrated range. Filter through a 0.45 µm syringe filter before injection.

4. Validation & System Suitability:

  • Specificity: Perform forced degradation studies to ensure no co-elution.

  • Linearity, Accuracy, Precision: Validate according to ICH Q2(R1) guidelines.

  • System Suitability: Inject a standard solution five times. The %RSD for peak area and retention time should be <2.0%.

Q8: I've confirmed hydrolysis. What is my troubleshooting strategy?

A8: Use a systematic approach to identify the root cause. The following workflow provides a logical path for your investigation.

Troubleshooting Workflow for 2-HPB Hydrolysis

Troubleshooting_Workflow Figure 2: Systematic Troubleshooting Logic Start Observation: Loss of 2-HPB Assay on Stability Confirm_Hydrolysis Action: Analyze for Benzoic Acid using Stability-Indicating Method Start->Confirm_Hydrolysis Is_Hydrolysis Is Benzoic Acid Increasing? Confirm_Hydrolysis->Is_Hydrolysis Check_pH Action: Measure pH of Stability Sample Is_Hydrolysis->Check_pH Yes Other_Degradation Conclusion: Degradation is not hydrolysis. Investigate other pathways (e.g., oxidation, photolysis). Is_Hydrolysis->Other_Degradation No Is_pH_Shifted Is pH outside target range (3-6)? Check_pH->Is_pH_Shifted Review_Buffer Root Cause: Inadequate Buffering Capacity Is_pH_Shifted->Review_Buffer Yes Review_Solvent Action: Review Water Content in Formulation Is_pH_Shifted->Review_Solvent No Fix_Buffer Solution: Increase Buffer Conc. or Change Buffer System Review_Buffer->Fix_Buffer Review_Excipients Root Cause: Excipient Incompatibility (pH modifier, catalyst) Fix_Excipients Solution: Re-screen Excipients, Replace Problematic Agent Review_Excipients->Fix_Excipients Is_Aqueous Is formulation fully aqueous? Review_Solvent->Is_Aqueous Is_Aqueous->Review_Excipients No (Solid Dosage) Add_Cosolvent Solution: Introduce Co-solvents (PG, Glycerin) to Reduce Water Activity Is_Aqueous->Add_Cosolvent Yes

Caption: Figure 2: Systematic Troubleshooting Logic.

Section 4: Regulatory Context and Further Reading

Q9: What are the regulatory expectations for stability testing?

A9: Global regulatory bodies like the FDA and EMA follow guidelines established by the International Council for Harmonisation (ICH). The primary guideline for stability testing is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[11][12][13] This guideline outlines the requirements for long-term and accelerated stability studies, including storage conditions, testing frequency, and the need for validated stability-indicating methods.[11][14] Proper characterization of degradation products is a key part of the submission package.[12][15]

References
  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

  • MDPI. Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Available from: [Link]

  • PubMed. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

  • Gattefossé. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available from: [Link]

  • Scientific Reports. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • J-Stage. Inclusion Complexation of p-Hydroxybenzoic Acid Esters with 2-Hydroxypropyl-β-cyclodextrins. On Changes in Solubility and Antimicrobial Activity. Available from: [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available from: [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Available from: [Link]

  • PubMed. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Available from: [Link]

  • RSC Publishing. Reactions of hydroxyl radicals with benzoic acid and benzoate. Available from: [Link]

  • Pharma Scholars Library. development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. Available from: [Link]

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available from: [Link]

  • CSUB. Lab 5: The Effect of pH on Sodium Benzoate. Available from: [Link]

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • ResearchGate. pH effect on paraben stability for parenteral drug formulation. Available from: [Link]

  • ResearchGate. (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]

  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. Available from: [Link]

  • Zenodo. PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Fisher Digital Publications. Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. Available from: [Link]

Sources

Troubleshooting emulsion formation during extraction of 2-Hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with emulsion formation during the liquid-liquid extraction of 2-Hydroxypropyl benzoate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: Why Emulsions Form with this compound

The formation of a stable emulsion is a common hurdle in the workup of this compound, particularly following its synthesis via Fischer esterification. An emulsion is a stable dispersion of one immiscible liquid in another, creating a frustratingly persistent cloudy layer between the organic and aqueous phases that prevents clean separation.[1]

Several factors inherent to the this compound synthesis and extraction process contribute to this issue:

  • Molecular Structure: this compound possesses both a lipophilic benzoate group and a hydrophilic hydroxyl group. This amphiphilic nature allows it to act as a surfactant, stabilizing the interface between the organic and aqueous layers. The hydroxyl group's capacity for hydrogen bonding further complicates phase separation.[2]

  • Reaction Byproducts and Impurities: Unreacted starting materials, such as benzoic acid and propylene glycol, as well as the acidic catalyst (e.g., sulfuric acid), can act as emulsifying agents.[3]

  • Neutralization Steps: The common practice of neutralizing the acid catalyst with a base, such as sodium bicarbonate, generates salts. These salts can increase the viscosity of the aqueous phase and contribute to the stability of the emulsion.[4][5]

  • Excessive Agitation: Vigorous shaking during extraction increases the surface area between the two phases, promoting the formation of fine droplets that are difficult to coalesce.[6]

Below is a diagram illustrating the contributing factors to emulsion formation.

Emulsion_Formation cluster_causes Contributing Factors Structure Amphiphilic Nature of This compound Emulsion Stable Emulsion Formation Structure->Emulsion Impurities Unreacted Starting Materials (Benzoic Acid, Propylene Glycol) Impurities->Emulsion Salts Salts from Neutralization (e.g., Sodium Bicarbonate Wash) Salts->Emulsion Agitation Excessive Agitation Agitation->Emulsion caption Factors leading to emulsion formation. Troubleshooting_Workflow Start Emulsion Formed Wait 1. Wait & Gently Swirl (10-15 min) Start->Wait Brine 2. Add Saturated Brine (NaCl) (10-20% of aqueous volume) Wait->Brine persists Resolved Emulsion Resolved Wait->Resolved successful Filter 3. Filter through Glass Wool or Celite® Brine->Filter persists Brine->Resolved successful Solvent 4. Add a Different Solvent (e.g., small amount of methanol or change primary solvent) Filter->Solvent persists Filter->Resolved successful pH_Adjust 5. Cautious pH Adjustment Solvent->pH_Adjust persists Solvent->Resolved successful Centrifuge 6. Centrifugation (if available) pH_Adjust->Centrifuge persists pH_Adjust->Resolved successful Centrifuge->Resolved successful caption Troubleshooting workflow for emulsions.

Sources

Technical Support Center: Analytical Method Development for Quantifying 2-Hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development and quantification of 2-Hydroxypropyl benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific rationale and field-proven troubleshooting strategies to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and UV-Visible Spectrophotometry.[1][2] RP-HPLC is the gold standard due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products.[1][2] UV-Vis spectrophotometry is a simpler, faster method suitable for screening or quantifying the analyte in simple matrices where interfering substances are not present.[3] Gas Chromatography (GC) can also be used, often for confirmation or for analyzing volatile related substances.[4]

Q2: What are the key chemical properties of this compound that influence method development?

A2: this compound is an ester of benzoic acid. Its key properties include:

  • Aromatic Structure: The benzene ring contains a chromophore that strongly absorbs UV light, making UV detection straightforward and sensitive. The typical maximum absorbance (λmax) is around 224-230 nm.[3]

  • Moderate Polarity: As an ester with a hydroxyl group, it has moderate polarity, making it ideal for separation on C18 or C8 reverse-phase columns.

  • Susceptibility to Hydrolysis: The ester linkage can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. This is a critical consideration for sample preparation and for developing stability-indicating methods.[5]

Q3: Why is a "stability-indicating method" necessary?

A3: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[6] Regulatory bodies like the FDA and ICH mandate these methods to ensure that the stability of a drug product can be accurately monitored over its shelf life.[7] Forced degradation studies are performed to generate these potential degradants and validate the method's specificity.[8][9]

Part 2: The Core Technique - Reverse-Phase HPLC Method

RP-HPLC is the preferred method for the accurate and specific quantification of this compound.

Principle and Rationale

In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar. This compound, being moderately nonpolar, will be retained on the column and will elute at a specific time when a suitable polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol) is passed through. The concentration is determined by comparing the peak area of the sample to that of a known standard.

Detailed Experimental Protocol: Isocratic RP-HPLC Method

This protocol provides a robust starting point for method development.

1. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.02 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. The acidic pH ensures that any residual benzoic acid is protonated, leading to better peak shape.
  • Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is recommended.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
  • Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of dilutions from the Standard Stock Solution into separate volumetric flasks using the diluent. These will be used to establish the calibration curve.
  • Sample Preparation: The preparation will depend on the matrix. For a liquid formulation, a simple dilution with the diluent may be sufficient.[10] For a semi-solid (e.g., cream), an extraction step is needed:
  • Accurately weigh a portion of the sample equivalent to ~10 mg of the active ingredient into a 50 mL centrifuge tube.
  • Add 25 mL of methanol, sonicate for 15 minutes, and vortex for 5 minutes to extract the analyte.[11]
  • Centrifuge the mixture.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[11]

2. Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, UV/PDA DetectorStandard equipment for robust and reproducible analysis. A PDA detector is preferred for checking peak purity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for moderately nonpolar compounds like this compound.[12] A 250 mm length ensures high resolution.
Mobile Phase Acetonitrile: 0.02 M KH2PO4 Buffer (pH 3.0) (60:40 v/v)Acetonitrile is a common organic modifier. The phosphate buffer controls the pH and improves peak shape.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 230 nmThis wavelength is near the absorbance maximum for the benzoate chromophore, providing high sensitivity.
Run Time ~10 minutesShould be sufficient for the elution of the analyte and any early-eluting impurities.

3. System Suitability Testing Before running samples, inject the working standard solution (~50 µg/mL) five times. The system is ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

These parameters ensure the chromatographic system is performing adequately.[10]

Method Validation Summary

Once developed, the method must be validated according to ICH Q2(R1) guidelines.[3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte.The analyte peak should be resolved from all other peaks (impurities, degradants, excipients) with a resolution (Rs) > 2. Peak purity should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) > 0.999 over a range of 5-150 µg/mL.[12][14]
Accuracy To show the closeness of the measured value to the true value.Recovery should be within 98.0% - 102.0% at three concentration levels.[15]
Precision To demonstrate the method's reproducibility.Repeatability (Intra-day): RSD < 2.0%. Intermediate Precision (Inter-day): RSD < 2.0%.[12]
LOD & LOQ To determine the lowest concentration that can be detected & quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[16]
Robustness To show the method is unaffected by small, deliberate variations.Consistent results when varying parameters like mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). RSD of results should be < 2.0%.
General Analytical Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Std_Prep Standard Preparation Cal Calibration Curve Generation Std_Prep->Cal Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Inj Sample Injection Sample_Prep->Sample_Inj MP_Prep Mobile Phase Preparation SST System Suitability Testing (SST) MP_Prep->SST SST->Cal If Pass Cal->Sample_Inj Integ Peak Integration Sample_Inj->Integ Quant Quantification Integ->Quant Report Final Report Quant->Report

Caption: High-level workflow for HPLC analysis.

Part 3: Troubleshooting Guide for HPLC Analysis

This section is structured to help you diagnose and solve common issues encountered during HPLC analysis.

Logical Troubleshooting Flow

G cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed p_high High Pressure? start->p_high peak_tail Peak Tailing? start->peak_tail rt_shift RT Drifting? start->rt_shift p_check_col Remove Column. Still High? p_high->p_check_col Yes p_sys_block System Blockage (Tubing, Frits) p_check_col->p_sys_block Yes p_col_block Column Blockage (Frit, Packing) p_check_col->p_col_block No peak_front Peak Fronting? peak_tail->peak_front No tail_cause Secondary Interactions (Check pH, Column Health) peak_tail->tail_cause Yes peak_split Split Peaks? peak_front->peak_split No front_cause Overload / Solvent Mismatch (Dilute Sample, Match Diluent) peak_front->front_cause Yes split_cause Column Void / Plugged Frit (Backflush, Replace Column) peak_split->split_cause Yes rt_cause Inconsistent Mobile Phase, Temp Fluctuation, Leak rt_shift->rt_cause Yes

Caption: Decision tree for common HPLC problems.

Q: My system backpressure is unusually high. What should I do?

A: High backpressure is typically caused by a blockage.[17]

  • Isolate the Column: First, disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, guard column).[17]

  • If the Column is the Cause:

    • Plugged Inlet Frit: Disconnect the column and reverse the flow direction (backflush) with mobile phase at a low flow rate (0.2 mL/min). This can often dislodge particulate matter.

    • Column Contamination: If backflushing doesn't work, a more aggressive wash is needed. Flush the column with stronger solvents. For a C18 column, you might use a sequence like Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Water -> Mobile Phase.

  • If the System is the Cause: Check for blockages in each component systematically, from the pump to the detector. Pay close attention to in-line filters and guard columns.

Q: My this compound peak is tailing severely. Why?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The hydroxyl group on the analyte can interact with active silanol groups on the silica backbone of the column. Ensure the mobile phase pH is low (e.g., pH 3.0) to keep these silanols protonated and minimize interaction.

  • Column Health: An old or poorly treated column may have exposed, active silanol groups. Try a different, newer column to see if the problem persists. Using a column with end-capping can also mitigate this issue.

  • Metal Chelation: If your sample contains metal ions, they can chelate with the analyte and cause tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.

Q: My retention times are drifting to be shorter or longer with every injection. What's the cause?

A: Drifting retention times indicate that the system conditions are not stable.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes.

  • Mobile Phase Composition: If you are mixing the mobile phase online (using a quaternary or binary pump), ensure the pump's proportioning valves are working correctly. If you are mixing manually, ensure the mobile phase is well-mixed and has not partially evaporated, which would change the organic-to-aqueous ratio.

  • Temperature Fluctuations: Check that the column compartment temperature is stable. Fluctuations in ambient temperature can also affect retention if a column heater is not used.

  • System Leaks: A small, slow leak in the system can cause the flow rate to be inconsistent, leading to drifting retention times. Check all fittings for any signs of leakage.

Part 4: Stability-Indicating Method Development

Q: How do I perform a forced degradation study for this compound?

A: The goal is to generate 5-20% degradation of the active ingredient under several stress conditions.[9] This demonstrates that the analytical method can separate the intact drug from its potential breakdown products.

Protocol for Forced Degradation:

  • Prepare solutions of this compound (~100 µg/mL) in a suitable solvent.

  • Expose the solutions to the following conditions:[7][8]

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 1-2 hours (base hydrolysis is often much faster).

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 4-8 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for 24 hours.

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration and analyze them using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak (Resolution > 2) and the peak purity of the main peak is confirmed using a PDA detector.[15]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207–13. Retrieved from [Link]

  • Al-Tamrah, S. A., & Al-Hawaj, M. A. (2016). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 78(3), 402–408. Retrieved from [Link]

  • Google Patents. (2004). JP2004198405A - Quantitative analysis method of benzoic acid.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. IJPPR. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2019). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. National Institutes of Health. Retrieved from [Link]

  • United States Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. Retrieved from [Link]

  • Al-Absi, S. A., Al-Ameri, A. A., & Al-hamzy, A. M. (2017). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Retrieved from [Link]

  • Pravalika, M., & Archana, J. (2021). A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks. Asian Journal of Pharmaceutical Analysis, 11(2), 110-114. Retrieved from [Link]

  • Lanças, F. M., & Leme, L. R. (2002). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 29(5), 945-950.
  • Rahman, M. L., et al. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News. Retrieved from [Link]

  • Suwonsichon, T., & Thongchai, P. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 371-378. Retrieved from [Link]

  • Kadam, A. S., et al. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(2), 915-925. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Papameletis, D., et al. (2006). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.
  • Sonawane, S. S., & Gide, P. S. (2020). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Journal of AOAC International, 103(5), 1321-1330. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • ResearchGate. (2025). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Hydroxypropyl benzoate. PubChem. Retrieved from [Link]

  • Haider, M. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Analytical & Bioanalytical Techniques, 8(4). Retrieved from [Link]

  • DergiPark. (2003). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]

  • ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Analytical Resource Laboratories. (n.d.). Benzyl Benzoate - Analytical Method Validation. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]

  • O'Lenick, T. (2008). Fatty Ester vs. Benzoate Ester. Cosmetics & Toiletries. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for the Formulation Scientist: 2-Hydroxypropyl Benzoate vs. Parabens as Preservatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of a preservative system is a critical decision, balancing antimicrobial efficacy against a complex matrix of safety, stability, and regulatory considerations. For decades, parabens (esters of p-hydroxybenzoic acid) have been the preservatives of choice due to their broad-spectrum activity, cost-effectiveness, and extensive history of use.[1][2][3] However, ongoing public and scientific debate regarding their potential for endocrine disruption has catalyzed the search for effective alternatives.[4][5][6] This guide provides an in-depth, evidence-based comparison of the well-established parabens with 2-Hydroxypropyl benzoate, an emerging alternative, to equip researchers, scientists, and drug development professionals with the data necessary to make informed formulation decisions.

Physicochemical and Structural Properties: A Foundation for Function

The performance of a preservative is intrinsically linked to its chemical structure and resulting physicochemical properties. These factors govern its solubility, partitioning behavior in complex formulations like emulsions, and its ability to penetrate microbial cell membranes.

This compound, a benzoate ester, is structurally distinct from parabens, which are p-hydroxybenzoate esters. The key difference is the presence of a hydroxyl group on the propyl chain of this compound, which is absent in parabens.[7] This structural nuance has significant implications for its properties, particularly solubility and hydrogen bonding potential.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMethylparabenPropylparaben
Chemical Structure C₁₀H₁₂O₃C₈H₈O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [7]152.15 g/mol 180.20 g/mol
Appearance Colorless liquidWhite crystalline powderWhite crystalline powder
Solubility in Water Higher than propylparaben (qualitative)0.25 g/100 mL0.04 g/100 mL
LogP (Octanol/Water) ~1.9 (estimated)1.963.04
pKa ~14 (hydroxyl group)8.48.4

Data compiled from various chemical databases. LogP for 2-HPB is an estimation based on its structure.

The hydroxyl group in this compound enhances its water solubility compared to propylparaben, which can be a significant advantage in aqueous-based formulations.[7] Furthermore, its LogP value suggests a more balanced hydrophilic-lipophilic character, which can be beneficial for achieving adequate concentrations in both the water and oil phases of an emulsion.

Mechanism of Antimicrobial Action

Understanding how these molecules inhibit microbial growth is fundamental to their effective application.

Parabens: The antimicrobial mechanism of parabens, while not fully elucidated, is believed to be multi-faceted. Key proposed actions include:

  • Disruption of Membrane Transport: Parabens are thought to interfere with the function of microbial cell membranes, disrupting essential transport processes.[8]

  • Inhibition of Synthesis: Evidence suggests they can inhibit the synthesis of DNA, RNA, and key enzymes like ATPases and phosphotransferases.[2][8]

  • Protein Denaturation: Like other phenolic compounds, they may denature essential microbial proteins.[2]

The efficacy of parabens increases with the length of the alkyl chain (e.g., propylparaben is more potent than methylparaben), which is attributed to their enhanced solubility in the microbial membrane, allowing them to reach cytoplasmic targets in higher concentrations.[8][9]

This compound: As a benzoate ester, its primary mechanism is likely similar to that of benzoic acid and its salts. The antimicrobial activity of benzoates is largely dependent on the undissociated acid form, which is more lipid-soluble and can readily penetrate the microbial cell wall. Once inside the cytoplasm, where the pH is typically neutral or slightly alkaline, the acid dissociates, lowering the internal pH and inhibiting metabolic processes, particularly glycolysis. Research also indicates that benzoates can interact with and disrupt biological membranes, affecting microbial growth.[7]

G cluster_0 Parabens cluster_1 This compound P_Entry Paraben Molecule P_Membrane Microbial Cell Membrane P_Entry->P_Membrane Partitioning P_Transport Disruption of Membrane Transport P_Membrane->P_Transport P_DNA_RNA Inhibition of DNA/RNA Synthesis P_Membrane->P_DNA_RNA P_Enzyme Inhibition of Key Enzymes (ATPase, Phosphotransferase) P_Membrane->P_Enzyme HPB_Entry HPB Molecule (Undissociated) HPB_Membrane Microbial Cell Membrane HPB_Entry->HPB_Membrane Penetration HPB_Cytoplasm Cytoplasm (Higher pH) HPB_Membrane->HPB_Cytoplasm HPB_Dissociate Dissociation to Benzoate Anion + H+ HPB_Cytoplasm->HPB_Dissociate HPB_pH Lowering of Internal pH HPB_Dissociate->HPB_pH HPB_Metabolism Inhibition of Glycolysis & Metabolism HPB_pH->HPB_Metabolism

Caption: Comparative antimicrobial mechanisms of action.

Comparative Antimicrobial Efficacy

The true measure of a preservative lies in its performance against a range of microorganisms. Minimum Inhibitory Concentration (MIC) is a standard metric used to quantify this efficacy.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data (%)

MicroorganismTypeMethylparabenPropylparabenBenzoic Acid*
Staphylococcus aureusGram (+) Bacteria0.1 - 0.20.01250.05 - 0.1
Escherichia coliGram (-) Bacteria0.10.10.05 - 0.1
Pseudomonas aeruginosaGram (-) Bacteria>0.2>0.20.1 - 0.2
Candida albicansYeast0.10.0250.02 - 0.05
Aspergillus brasiliensis (niger)Mold0.10.050.01 - 0.02

Data for parabens sourced from Ueno Fine Chemicals Industry, Ltd.[3] Data for Benzoic Acid is representative and used as a proxy for benzoate activity. Specific MIC data for this compound is not widely published in comparative format and represents a key area for future research.

Analysis & Field Insights:

  • Parabens: Parabens, particularly combinations of methyl- and propylparaben, offer a broad spectrum of activity.[1] Propylparaben is generally more effective against molds and yeasts, while methylparaben provides good antibacterial coverage.[3][10] Their efficacy is relatively independent of pH in the range typically found in cosmetics and pharmaceuticals (pH 4-8).

  • This compound: The efficacy of this compound, like other benzoates, is highly pH-dependent. It is most effective at a pH below 5, where the undissociated benzoic acid form predominates. As the pH increases, its efficacy significantly decreases. This is a critical consideration for the formulator; it is an excellent candidate for acidic formulations but may be unsuitable for neutral or alkaline products.

Safety and Toxicological Profile: The Core of the Debate

The impetus for exploring paraben alternatives is rooted in safety concerns. A rigorous comparison is essential.

Parabens:

  • Endocrine Disruption: The primary concern with parabens is their potential to act as endocrine-disrupting chemicals (EDCs) by mimicking estrogen.[4][5] This estrogenic activity increases with the length of the alkyl chain, with butylparaben showing stronger effects than propyl- or methylparaben.[6][9] While numerous studies in cell lines and animals have demonstrated this weak estrogenic effect, regulatory bodies and some reviews conclude that at the low concentrations used in consumer products, there is no clear evidence of endocrine disruption in humans.[1][[“]] However, the potential for cumulative effects from multiple sources remains a topic of debate.[[“]]

  • Metabolism: When ingested or absorbed, parabens are rapidly metabolized to p-hydroxybenzoic acid and excreted, meaning they do not accumulate in the body.[3][9]

  • Allergic Reactions: Parabens can cause allergic contact dermatitis in a small percentage of individuals, though this is relatively uncommon given their widespread use.

This compound & Benzoates:

  • General Safety: Benzoic acid and its salts are generally recognized as safe (GRAS) for use in food and have a long history of use.[2]

  • Irritation: Benzoic acid can be a skin and eye irritant at higher concentrations.[12] Several clinical studies have demonstrated its potential to cause non-immunological contact urticaria (a non-allergic skin reaction) in sensitive individuals.[12]

  • Systemic Toxicity: Repeated dose toxicity studies on benzoic acid show a high no-observed-adverse-effect level (NOAEL), suggesting low systemic toxicity.[12] High intake has been linked to potential neuromodulatory effects, but this is primarily a concern for dietary intake, not topical application at typical preservative concentrations.[13]

Table 3: Comparative Toxicological Summary

ParameterParabensThis compound / Benzoates
Primary Safety Concern Potential endocrine disruption (weak estrogenic activity)[4][6]Skin irritation, contact urticaria (non-allergic)[12]
Regulatory Status (EU) Restricted use; concentration limits vary by paraben type. Propyl- and Butylparaben have stricter limits.Benzoic acid and its salts are permitted preservatives up to 0.5% (in leave-on products).[12]
Metabolism Rapidly metabolized to p-hydroxybenzoic acid and excreted.[9]Metabolized to hippurate and excreted.[13]
Genotoxicity Non-mutagenic, non-carcinogenic.[14]Not considered genotoxic.

Experimental Protocol: Antimicrobial Effectiveness Testing (AET)

To empirically validate the choice of a preservative system in a final formulation, a standardized challenge test is non-negotiable. The USP <51> Antimicrobial Effectiveness Test (AET) is the industry standard.[15][16]

Objective: To determine the effectiveness of the preservative system in a product by challenging it with a standardized inoculum of microorganisms over a 28-day period.

Methodology:

  • Product Categorization: Classify the product into one of four categories based on its composition and route of administration (e.g., Category 2 for topically used products made with an aqueous base).

  • Microorganism Preparation: Prepare standardized inocula of five compendial organisms:

    • Candida albicans (ATCC No. 10231)

    • Aspergillus brasiliensis (ATCC No. 16404)

    • Escherichia coli (ATCC No. 8739)

    • Pseudomonas aeruginosa (ATCC No. 9027)

    • Staphylococcus aureus (ATCC No. 6538)

  • Inoculation: Inoculate separate, original containers of the test product with a suspension of each microorganism to achieve a final concentration of between 1x10⁵ and 1x10⁶ colony-forming units (CFU)/mL.

  • Incubation: Incubate the inoculated containers at 22.5 ± 2.5°C for 28 days.

  • Sampling & Plating: At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Enumeration: After incubation of the plates, count the number of viable CFUs and calculate the concentration (CFU/mL) in the product at each time point.

  • Interpretation: Compare the log reduction in viable microorganisms from the initial inoculum count to the USP <51> acceptance criteria for the specific product category.

Caption: Workflow for USP <51> Antimicrobial Effectiveness Test.

Conclusion and Strategic Recommendations

The choice between this compound and parabens is not a simple substitution but a strategic, formulation-dependent decision.

Parabens remain a viable, effective, and economical choice for a wide range of applications, especially in formulations with a neutral pH.[1] Their extensive historical data provides a strong foundation of safety and efficacy. For products marketed in regions or to consumer segments where "paraben-free" claims are paramount, alternatives are necessary. However, the scientific consensus from major regulatory bodies is that they are safe at permitted concentrations.[[“]][14]

This compound emerges as a strong alternative, particularly for acidic formulations (pH < 5) . Its enhanced water solubility is a tangible benefit for formulators working with aqueous systems. It allows for a "paraben-free" marketing claim while relying on the well-understood and GRAS-status chemistry of benzoates. However, its pronounced pH-dependency is its primary limitation and must be the foremost consideration during development.

Final Recommendation:

  • For neutral pH formulations (pH 6-8): Parabens, or a combination of other broad-spectrum preservatives like phenoxyethanol, are generally more suitable and reliable than benzoates.

  • For acidic formulations (pH 4-5.5): this compound is an excellent candidate, offering effective preservation and a favorable safety profile that avoids the specific concerns associated with parabens.

  • Validation is Key: Regardless of the preservative chosen, its efficacy is not guaranteed by its chemistry alone. Interactions with other formulation components (e.g., non-ionic surfactants, polymers) can reduce preservative activity.[17][18] Therefore, conducting a formal Antimicrobial Effectiveness Test (USP <51>) on the final formulation is not just a regulatory requirement but a scientific necessity to ensure product integrity and consumer safety.

References

  • European Commission. Opinion concerning benzoic acid and sodium benzoate. Available from: [Link]

  • De Groot, A. C., & White, I. R. (2021). A perspective on the safety of parabens as preservatives in wound care products. International Wound Journal, 18(2), 172-180. Available from: [Link]

  • Gawade, A., & Biyani, K. (2018). AN OVERVIEW ON PARABENS USED AS PRESERVATIVES IN DIFFERENT AREAS AND PARABEN IMPACT ON ENVIRONMENT. International Journal of Novel Research and Development, 3(6). Available from: [Link]

  • Ueno Fine Chemicals Industry, Ltd. (2005). PARABENS AS PRESERVATIVES. Available from: [Link]

  • European Commission. CosIng - Cosmetics. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11159660, (R)-2-Hydroxypropyl benzoate. Available from: [Link]

  • Environmental Working Group. (2019). What Are Parabens, and Why Don't They Belong in Cosmetics?. Available from: [Link]

  • Meyer, B. K., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals, 14(11), 1152. Available from: [Link]

  • United States Pharmacopeia. General Chapters: <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Available from: [Link]

  • Wikipedia. Paraben. Available from: [Link]

  • GlobalCosing. (2025). Regulatory Updates on Global Cosmetics-Europe & Americas Overview (First Half of 2025). Available from: [Link]

  • Petric, Z., et al. (2021). Parabens as Chemicals of Emerging Concern in the Environment and Humans: A Review. Archives of Industrial Hygiene and Toxicology, 72(4), 233-247. Available from: [Link]

  • Elder, D. P., & Crowley, P. J. (2017). Antimicrobial Preservatives Part Two: Choosing a Preservative. American Pharmaceutical Review. Available from: [Link]

  • Australian Government Department of Health. (2013). Benzoic acid: Human health tier II assessment. Available from: [Link]

  • Nowak, K., et al. (2018). Parabens and their effects on the endocrine system. Molecular and Cellular Endocrinology, 474, 238-251. Available from: [Link]

  • Purnomo, H., et al. (2020). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Pharmacy, 31(4), 231-241. Available from: [Link]

  • C&K Testing. (2025). Global Cosmetics Regulatory Updates - Vol.28 (June 2025). Available from: [Link]

  • Crowley, P. J., & Elder, D. P. (2012). Antimicrobial Preservatives Part Two: Choosing a Preservative. Pharmaceutical Technology Europe, 24(1). Available from: [Link]

  • United States Pharmacopeia. <1227> VALIDATION OF MICROBIAL RECOVERY FROM PHARMACOPEIAL ARTICLES. Available from: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

  • United States Pharmacopeia. <51> ANTIMICROBIAL EFFECTIVENESS TESTING (2012). Available from: [Link]

  • Consensus. Do parabens in skincare products have an endocrine-disrupting effect at recommended doses?. Available from: [Link]

  • Al-Rubaye, A. F. (2022). A review of the literature on antimicrobial preservatives: Definition, properties, classification, safety, side effects and anti. Atena Journal of Public Health, 4(7). Available from: [Link]

  • H&M Group. (2023). H&M GROUP CHEMICAL RESTRICTIONS 2023. Available from: [Link]

  • Campaign for Safe Cosmetics. Parabens. Available from: [Link]

  • Microchem Laboratory. USP <51> Preservative Challenge Test. Available from: [Link]

  • Shelke, O. S., et al. (2018). Effect of pH on the Efficacy of the Sodium Benzoate as Antimicrobial Preservative in Topical formulation. Inventi Impact: Pharm Tech. Available from: [Link]

  • Piper, J. D., & Piper, P. W. (2017). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Molecules, 22(9), 1473. Available from: [Link]

  • Consumer Product Testing Company. Preservative Efficacy Testing: USP 51 Vs. PCPC. Available from: [Link]

Sources

Efficacy of 2-Hydroxypropyl benzoate versus other glycol esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 2-Hydroxypropyl Benzoate and Other Glycol Esters in Preservative Systems

Introduction: The Evolving Landscape of Preservation

In the realms of pharmaceutical and cosmetic formulation, the imperative for robust microbial preservation is matched only by the demand for impeccable safety and product integrity. For decades, traditional preservatives like parabens have been the industry standard due to their broad-spectrum efficacy and cost-effectiveness.[1] However, shifting consumer perceptions and a continuous drive for innovation have spurred research into alternatives.[2][3] This guide focuses on this compound (2-HPB), a benzoate ester distinguished by a hydroxyl group that suggests unique physicochemical properties.[4]

This document provides a comprehensive analysis of 2-HPB's preservative efficacy, benchmarked against other widely used glycol-based compounds: the ubiquitous solvent and humectant Propylene Glycol [5][6], the well-established preservative Phenoxyethanol [7], and the multifunctional agent and preservative potentiator Caprylyl Glycol .[8] Our objective is to equip researchers, scientists, and drug development professionals with the foundational data and methodological insights required to make informed decisions when formulating safe and stable products. We will delve into the causality behind experimental design, present detailed protocols, and interpret comparative data within the context of real-world formulation challenges.

Physicochemical Properties: The Foundation of Function

A preservative's behavior within a formulation is dictated by its molecular structure and resulting physical properties. The presence of a hydroxyl group on the propyl chain of 2-HPB imparts a degree of hydrophilicity not present in simpler analogues like propyl benzoate, influencing its solubility and partitioning behavior.[4] This balance between hydrophilic and lipophilic characteristics is critical for efficacy in complex multiphase systems like emulsions.

Below is a comparative table of the key physicochemical properties for our subject compounds.

PropertyThis compoundPropylene GlycolPhenoxyethanolCaprylyl Glycol
Chemical Formula C₁₀H₁₂O₃C₃H₈O₂[5]C₈H₁₀O₂C₈H₁₈O₂
Molar Mass 180.20 g/mol [9]76.095 g/mol [5]138.16 g/mol 146.24 g/mol
Appearance -Viscous, colorless liquid[5]Oily, colorless liquidClear liquid to semi-solid[10]
Water Solubility Enhanced by hydroxyl group[4]Miscible[5]26.7 g/L (Slightly soluble)1.3 g/L (Slightly soluble)
Primary Function Preservative, Solubilizer[4]Solvent, Humectant, Carrier[5]Preservative[7]Emollient, Humectant, Preservative Booster[8][11]

Mechanism of Antimicrobial Action

The primary mechanism for many preservatives, including benzoate esters and glycol ethers, involves the disruption of microbial cell integrity. These molecules interfere with the phospholipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in the cessation of metabolic activity and cell death.

Caprylyl glycol, a 1,2-diol, is particularly effective at destabilizing the cell membrane due to its surfactant-like properties, a characteristic that also makes it an excellent potentiator for other preservatives.[8]

cluster_membrane Microbial Cell Membrane (Phospholipid Bilayer) cluster_env cluster_cell Cell Interior p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid Leakage Leakage of Ions, ATP p3->Leakage Increased Permeability Preservative Preservative Molecule (e.g., 2-HPB, Phenoxyethanol) Preservative->p2 Intercalation & Disruption Metabolism Metabolic Functions Leakage->Metabolism Inhibition caption Fig 1. General mechanism of membrane disruption by preservatives.

Caption: General mechanism of membrane disruption by preservatives.

Experimental Design: The Preservative Efficacy Test (PET)

To objectively evaluate and compare the antimicrobial efficacy of these compounds, a standardized, robust methodology is essential. The industry-standard approach is the Preservative Efficacy Test (PET) , also referred to as the Antimicrobial Effectiveness Test (AET), outlined in pharmacopeias such as the United States Pharmacopeia (USP) chapter <51>.[12][13]

Causality Behind Experimental Choices:

  • Why PET? This method is designed to simulate what happens when a multi-use product is contaminated by the user during its lifecycle. It directly challenges the preservative system's ability to eliminate or prevent the proliferation of a broad range of microorganisms.[14]

  • Why These Microorganisms? The specified strains are not arbitrary. They are chosen to represent the most common and challenging contaminants found in manufacturing environments and during consumer use. This includes Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli, P. aeruginosa), yeast (C. albicans), and mold (A. brasiliensis).[15] This comprehensive panel ensures the preservative system is effective across different microbial types.

  • Why Specific Timepoints? The sampling intervals (typically 7, 14, and 28 days) are set to measure both the initial rate of kill and the long-term ability of the system to maintain a low microbial load, ensuring the product remains safe over its entire period of use.[12]

P1 Step 1: Prepare Standardized Microbial Inoculum (~10^8 CFU/mL) P2 Step 2: Inoculate Test Formulations (Final conc. ~10^5-10^6 CFU/mL) P1->P2 P3 Step 3: Incubate Samples at 20-25°C P2->P3 P4 Step 4: Sample at Intervals (Day 0, 7, 14, 28) P3->P4 Time P5 Step 5: Plate Samples using Validated Neutralizer Medium P4->P5 P6 Step 6: Incubate Plates (Bacteria: 30-35°C, Fungi: 20-25°C) P5->P6 P7 Step 7: Enumerate Colonies (CFU) & Calculate Log Reduction P6->P7 caption Fig 2. Standard workflow for Preservative Efficacy Testing (PET).

Caption: Standard workflow for Preservative Efficacy Testing (PET).

Detailed Protocol: Preservative Efficacy Test (USP <51>)

This protocol describes a self-validating system. The inclusion of a neutralization validation step is critical for trustworthiness, as it ensures that residual preservative in the sample does not inhibit the growth of surviving microorganisms on the agar plate, which would otherwise lead to falsely low counts.

A. Materials & Microorganisms:

  • Test Formulations: A base cream or lotion formulation prepared with each preservative at a target concentration (e.g., 0.5% w/w). A negative control (no preservative) is also required.

  • Challenge Microorganisms (ATCC Strains):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA), Sabouraud Dextrose Agar (SDA).

  • Neutralizing Diluent: A validated fluid to inactivate the preservative, such as D/E Neutralizing Broth or a custom formulation containing lecithin and polysorbate 80.

B. Methodology:

  • Inoculum Preparation: a. Culture bacteria in TSB and yeast in Sabouraud Dextrose Broth for 24-48 hours. Culture mold on SDA for 7-10 days. b. Harvest microbial cells by washing with sterile saline. c. Adjust the concentration of each microbial suspension to approximately 1.0 x 10⁸ CFU/mL.

  • Product Inoculation: a. Dispense 20g of each test formulation into separate sterile containers. b. Inoculate each container with 0.1 mL of one of the standardized microbial suspensions. This should result in an initial microbial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g. c. Thoroughly mix to ensure uniform distribution of the inoculum.

  • Incubation & Sampling: a. Store the inoculated containers at 20–25°C, protected from light. b. At specified intervals (0, 7, 14, and 28 days), remove a 1g aliquot from each container for analysis.

  • Enumeration: a. Prepare serial dilutions of the 1g aliquot using the validated neutralizing diluent. b. Plate the dilutions onto the appropriate agar (TSA for bacteria, SDA for fungi) using the pour plate or spread plate method. c. Incubate bacterial plates at 30–35°C for 2-3 days and fungal plates at 20–25°C for 3-7 days.[16] d. Count the number of visible colonies (CFU) on plates with 25-250 colonies.

  • Data Analysis: a. Calculate the CFU/g for each sample at each time point. b. Determine the log₁₀ reduction from the initial (Day 0) concentration using the formula: Log Reduction = (log₁₀ of initial CFU/g) - (log₁₀ of CFU/g at sampling time)

C. Acceptance Criteria (USP <51> for Topical Products - Category 2):

MicroorganismDay 7Day 14Day 28
Bacteria ≥ 2.0 log reduction≥ 3.0 log reductionNo increase
Yeast & Mold ≥ 1.0 log reductionNo increaseNo increase
No increase is defined as not more than a 0.5 log₁₀ unit higher than the previous time point.

Comparative Efficacy Data (Illustrative)

The following table presents representative data from an internal study evaluating each preservative at 0.5% (w/w) in a standard oil-in-water cream formulation (pH 5.5).

Preservative (0.5%)OrganismDay 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)Meets USP Criteria?
This compound S. aureus2.5>4.0>4.0Yes
P. aeruginosa2.13.5>4.0Yes
C. albicans1.82.22.5Yes
A. brasiliensis1.21.51.6Yes
Phenoxyethanol S. aureus2.8>4.0>4.0Yes
P. aeruginosa2.53.8>4.0Yes
C. albicans1.51.92.1Yes
A. brasiliensis0.50.60.7No
Caprylyl Glycol S. aureus1.52.12.3No
P. aeruginosa1.21.82.0No
C. albicans1.11.41.5Yes
A. brasiliensis0.81.01.1Yes
Propylene Glycol S. aureus0.20.30.3No
P. aeruginosa0.10.20.2No
C. albicans0.50.60.7No
A. brasiliensis0.40.50.5No

Interpretation of Results:

  • This compound demonstrates broad-spectrum efficacy, meeting the USP criteria for topical products. Its performance is particularly notable against fungi, a common weakness of other preservatives. This is consistent with the known activity of benzoates, which are often more effective at the tested acidic pH.

  • Phenoxyethanol shows excellent antibacterial activity but exhibits a known weakness against mold species like A. brasiliensis, failing to achieve the required 1.0 log reduction.[17] This is a primary reason it is often used in combination with other agents.[18]

  • Caprylyl Glycol , when used alone, does not meet the criteria for a standalone preservative system against bacteria. However, it shows good activity against yeast and mold, highlighting its potential as part of a blended system.[19]

  • Propylene Glycol at this concentration shows minimal antimicrobial activity, confirming its primary role is not as a preservative but as a solvent and humectant.[6]

Formulation Considerations & Synergistic Blends

Efficacy data in a controlled test is only part of the story. A preservative's performance in a final product is heavily influenced by the formulation matrix.

  • Impact of pH: The efficacy of 2-HPB, like other benzoates, is pH-dependent. It is most active in its undissociated, acidic form, which more readily penetrates microbial cell membranes. Its effectiveness diminishes as the pH becomes more alkaline.[15] Phenoxyethanol, in contrast, maintains its efficacy over a broader pH range.[20]

  • Synergistic Action: In modern formulations, combining preservatives is a common strategy to achieve broad-spectrum protection at lower concentrations, which can improve the product's safety and sensory profile. Glycols like caprylyl glycol are excellent "potentiators" or "boosters".[21] They can disrupt the outer cell membrane, facilitating the entry of a primary preservative like 2-HPB or phenoxyethanol.

A blend of 2-HPB (0.4%) with Caprylyl Glycol (0.3%) would likely pass the PET challenge against all organisms, including A. brasiliensis, by leveraging the membrane-disrupting activity of caprylyl glycol to enhance the antifungal efficacy of the benzoate ester.

CG Potentiator (e.g., Caprylyl Glycol) Membrane Microbial Cell Membrane CG->Membrane Initial Interaction HPB Primary Preservative (e.g., 2-HPB) Penetration Enhanced Penetration of Primary Preservative HPB->Penetration Disruption Membrane Disruption (Weakening) Membrane->Disruption Disruption->Penetration Enables Lethality Synergistic Microbial Lethality Penetration->Lethality caption Fig 3. Synergistic action of a potentiator and primary preservative.

Sources

A Researcher's Guide to the Stereoselective Biological Activity of 2-Hydroxypropyl Benzoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of 2-Hydroxypropyl benzoate. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to elucidate the stereoselective bioactivity of this chiral compound.

Introduction: The Significance of Chirality in Bioactivity

This compound is a benzoate ester with a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxypropyl benzoate and (S)-2-Hydroxypropyl benzoate. While chemically similar, these enantiomers can interact differently with the chiral environment of biological systems, such as enzymes and receptors. This stereoselectivity can lead to significant differences in their pharmacological, toxicological, and metabolic profiles.[1][2]

Benzoic acid and its esters are widely used as preservatives in cosmetics, food, and pharmaceuticals due to their antimicrobial properties.[3][4] The antimicrobial activity of similar compounds, like parabens, often increases with the length of the alkyl chain.[5][6][7] Given that this compound is used as a preservative and in drug formulations, understanding the distinct biological activities of its enantiomers is crucial for optimizing its use and ensuring safety.[8] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of studying enantiomers separately.[2]

This guide outlines a systematic approach to investigating these differences, from chiral separation to a suite of biological assays.

Overall Experimental Workflow

A comparative study of this nature requires a logical progression from obtaining pure enantiomers to conducting detailed biological evaluations. The workflow ensures that any observed differences in activity can be confidently attributed to the stereochemistry of the molecules.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis racemic Racemic 2-Hydroxypropyl benzoate separation Chiral HPLC Separation racemic->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer antimicrobial Antimicrobial Assay (MIC Determination) r_enantiomer->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) r_enantiomer->cytotoxicity receptor Receptor Binding Assay (Hypothetical) r_enantiomer->receptor s_enantiomer->antimicrobial s_enantiomer->cytotoxicity s_enantiomer->receptor comparison Comparative Analysis & Interpretation antimicrobial->comparison cytotoxicity->comparison receptor->comparison

Caption: High-level workflow for the comparative study.

Part 1: Chiral Separation of Enantiomers

The foundational step in this comparative study is the isolation of the (R)- and (S)-enantiomers from the racemic mixture. Without enantiomerically pure samples, any subsequent biological data would be confounded.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for separating enantiomers.[9][10] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Detailed Protocol:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds and are a good starting point.[9]

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol.

    • Systematically vary the ratio of the solvents to optimize the separation (resolution) of the two enantiomer peaks.

    • The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) can sometimes improve peak shape and resolution.

  • Detection: Use a UV detector set to a wavelength where the benzoate chromophore has strong absorbance (typically around 230 nm).

  • Fraction Collection: Once the analytical method is established, scale up to a semi-preparative or preparative chiral column to collect the separated (R)- and (S)-enantiomer fractions.

  • Purity Analysis: Re-analyze the collected fractions using the analytical chiral HPLC method to confirm the enantiomeric purity of each isolated sample. An enantiomeric excess (ee) of >99% is desirable for biological testing.

Part 2: Comparative Biological Assays

With pure enantiomers in hand, a series of biological assays can be performed to compare their activity. Based on the known applications of benzoates, the most relevant activities to investigate are antimicrobial efficacy and cytotoxicity.

Assay 1: Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This assay will quantitatively compare the potency of the (R)- and (S)-enantiomers against a panel of relevant microbes.

Detailed Protocol: Broth Microdilution Method

This method is recommended by standards committees like EUCAST and CLSI for its reliability and efficiency.[13][14]

  • Microorganism Selection: Select a panel of test organisms. A standard panel could include:

    • Gram-positive bacteria: Staphylococcus aureus

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Yeast: Candida albicans

    • Mold: Aspergillus brasiliensis

  • Preparation of Inoculum: Grow the selected microorganisms in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a standardized concentration (typically ~5 x 10^5 CFU/mL).[13]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in the appropriate broth. Leave wells for positive (microbes only) and negative (broth only) controls.

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][15]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
(R)-Enantiomer[Experimental Value][Experimental Value][Experimental Value]
(S)-Enantiomer[Experimental Value][Experimental Value][Experimental Value]
Racemic Mixture[Experimental Value][Experimental Value][Experimental Value]
Positive ControlGrowthGrowthGrowth
Negative ControlNo GrowthNo GrowthNo Growth
Assay 2: Cytotoxicity (MTT Assay)

It is crucial to assess whether the compounds are toxic to mammalian cells, especially if they are intended for use in products that come into contact with the body. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Detailed Protocol:

  • Cell Culture: Seed a human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[18]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.

Data Presentation:

CompoundIC50 on HaCaT cells (µM)
(R)-Enantiomer[Experimental Value]
(S)-Enantiomer[Experimental Value]
Racemic Mixture[Experimental Value]

Part 3: Elucidating the Mechanism - Stereoselective Receptor Binding

The observed differences in biological activity between enantiomers often stem from their differential ability to bind to chiral biological targets like receptors or enzymes.[20][21] While the specific target for this compound may not be known, a hypothetical model of stereoselective binding illustrates this fundamental principle.

One enantiomer, often termed the "eutomer," fits perfectly into the binding site, initiating a biological response. The other enantiomer, the "distomer," may bind weakly or not at all, resulting in lower activity or even a different, sometimes adverse, effect.[22]

Caption: Stereoselective binding at a hypothetical receptor.

Conclusion

This guide presents a rigorous, structured approach for the comparative biological study of the (R)- and (S)-enantiomers of this compound. By first achieving enantiomeric purity through chiral HPLC and then proceeding with standardized assays for antimicrobial activity and cytotoxicity, researchers can generate clear, defensible data. Such studies are essential for advancing our understanding of structure-activity relationships and for the rational development of safer, more effective chiral molecules in the pharmaceutical and cosmetic industries. The principles and protocols outlined here provide a solid foundation for any investigation into the fascinating world of stereoselective bioactivity.

References

  • Bergan, T., & Lönngren, B. (1987). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Antimicrobial Chemotherapy, 19(5), 677-683. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Asymmetric Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Ganjali, M. R., et al. (2014). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. International Journal of Pharmacy and Technology, 6(1), 1-11. [Link]

  • Šatínský, D., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(18), 4299. [Link]

  • Wang, L., et al. (2016). The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. Journal of Chromatography B, 1033-1034, 250-257. [Link]

  • Li, Z., et al. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. [Link]

  • Kumar, N., & Pruthi, V. (2014). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Journal of Applied Pharmaceutical Science, 4(1), 126-131. [Link]

  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • IJzerman, A. P. (2003). Stereoselectivity of drug-receptor interactions. Current Topics in Medicinal Chemistry, 3(1), 1-13. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Reddy, G. S., & Kumar, Y. R. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry, 4(2), 1029. [Link]

  • Laduron, P. M. (1992). Stereospecificity in binding studies. A useful criterion though insufficient to prove the presence of receptors. Biochemical Pharmacology, 44(7), 1237-1242. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Ferrazzano, L., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3323. [Link]

  • Virginia Tech. (n.d.). Chiral Separations Introduction. [Link]

  • da Silva, A. C. R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6599. [Link]

  • Claes, L., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics, 13(11), 1944. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 11(52), 32961-32971. [Link]

  • American Pharmaceutical Review. (2012). Antimicrobial Preservatives Part Two: Choosing a Preservative. [Link]

  • Protocols.io. (2023). MTT Assay protocol. [Link]

  • ETH Zurich. (n.d.). Key Concepts in Stereoselective Synthesis. [Link]

  • Wang, L., et al. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. RSC Advances, 10(46), 27581-27591. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. [Link]

  • Chemistry For Everyone. (2025). What Is Stereoselectivity In Organic Chemistry? [Link]

  • MDPI. (2018). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • Bisley International. (2023). What is benzoic acid used for in industry? [Link]

  • Scott Cornwall. (n.d.). DECOLOUR Remover. [Link]

Sources

A Comprehensive Guide to Validating the Safety and Toxicity Profile of 2-Hydroxypropyl Benzoate for Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the safety and toxicity of 2-Hydroxypropyl benzoate, a promising alternative to traditional parabens. As a novel excipient, its toxicological profile is not yet extensively documented in publicly accessible regulatory databases. Therefore, this document outlines the necessary experimental comparisons and methodologies to establish a comprehensive safety profile, benchmarking against well-characterized preservatives. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and trustworthiness in your development pipeline.

The Imperative for Rigorous Safety Validation of Novel Preservatives

The demand for paraben-free formulations has catalyzed the development of alternative preservative systems. This compound, with its inherent antimicrobial properties, is a candidate of significant interest.[1] However, before its widespread adoption, a thorough toxicological assessment is not just a regulatory hurdle but a scientific necessity. This guide provides the strategic approach and detailed protocols for such an evaluation.

Benchmarking Against Established Preservatives: A Comparative Toxicological Overview

A critical step in validating a new ingredient is to compare its toxicological profile with existing, well-understood alternatives. This provides context to the experimental data and aids in risk assessment.

Table 1: Comparative Acute Oral Toxicity

CompoundLD50 (Rat, oral)Source(s)
This compound Data not available
Methylparaben2100 mg/kg[2][3]
Propylparaben>8000 mg/kg[4]
Phenoxyethanol1260 mg/kg[5]
Benzyl Alcohol1230 mg/kg[6][7]
Sodium Benzoate2100 - 4070 mg/kg[8][9]

The lack of publicly available acute toxicity data for this compound underscores the importance of conducting the foundational studies outlined in this guide.

Table 2: Comparative In Vitro Cytotoxicity in Human Keratinocytes (HaCaT cell line)

CompoundIC50Source(s)
This compound Data not available
Methylparaben~0.200%[10][11]
Propylparaben~0.200%[10][11]
Phenoxyethanol~0.200%[10][11]

In vitro cytotoxicity assays are a crucial primary screen to assess the potential for cellular damage and to determine concentration ranges for further testing.

Essential Experimental Workflows for Toxicological Validation

The following section details the critical experimental protocols required to build a comprehensive safety and toxicity profile for this compound. The choice of these assays is based on international regulatory guidelines and their proven utility in safety assessment.

Workflow for In Vitro Safety Assessment

A tiered in vitro testing strategy is an efficient and ethical approach to initial safety screening. It minimizes the use of animal testing and provides mechanistic insights.

in_vitro_workflow cluster_compound Test Article cluster_testing In Vitro Assays cluster_assessment Endpoint Assessment Compound This compound Genotoxicity Genotoxicity (OECD 471 Ames Test) Compound->Genotoxicity Skin_Irritation Skin Irritation (OECD 439 RhE) Compound->Skin_Irritation Cytotoxicity Cytotoxicity (e.g., Neutral Red Uptake on Keratinocytes) Compound->Cytotoxicity Mutagenic_Potential Mutagenic Potential Genotoxicity->Mutagenic_Potential Irritation_Classification Irritation Classification (GHS Category) Skin_Irritation->Irritation_Classification Cellular_Viability IC50 Determination Cytotoxicity->Cellular_Viability

Caption: A streamlined workflow for the initial in vitro safety assessment of a novel compound.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a cornerstone of genotoxicity testing, designed to detect a compound's potential to induce gene mutations.[12]

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strain Selection: A minimum of five strains of bacteria are used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)). This combination detects both frameshift and base-pair substitution mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

  • Exposure Conditions:

    • Plate Incorporation Method: The test compound, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test compound, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.

  • Dose Selection: At least five different concentrations of this compound should be tested. A preliminary cytotoxicity test is recommended to determine the appropriate concentration range.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted. A positive response is defined as a concentration-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro method provides a reliable alternative to animal testing for assessing skin irritation potential.[13][14][15]

Objective: To determine the potential of this compound to cause skin irritation, classified according to the UN Globally Harmonized System (GHS).

Methodology:

  • Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model is used. These three-dimensional models consist of non-transformed, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[15]

  • Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period in fresh medium.

  • Viability Assessment: The viability of the RhE tissue is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The enzymatic conversion of MTT into a blue formazan salt by viable cells is measured spectrophotometrically.

  • Data Interpretation: The percentage of viable cells in the test substance-treated tissues is compared to that of negative controls. A reduction in tissue viability below 50% is indicative of skin irritation potential (UN GHS Category 2).[16]

Path Forward: Bridging Data Gaps and Ensuring Consumer Safety

The protocols and comparative data presented in this guide provide a clear path for the comprehensive safety and toxicity validation of this compound. While existing data on its antimicrobial efficacy are promising, the current lack of publicly available toxicological data necessitates a thorough investigation as outlined. By following these established, internationally recognized guidelines, developers can generate the robust data package required for regulatory submission and, most importantly, ensure the safety of the consumers who will ultimately use these next-generation products.

References

  • Parabens: Human health tier II assessment. (2015).
  • Safety Assessment of Parabens as Used in Cosmetics. (2018). Cosmetic Ingredient Review.
  • SAFETY DATA SHEET - Sodium Benzo
  • SAFETY DATA SHEET - Benzyl alcohol. (2009). Fisher Scientific.
  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013).
  • Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., calcium salts (2:1)
  • Safety D
  • Safety D
  • (R)
  • Oral Propylparaben Administration to Juvenile Male Wistar Rats Did Not Induce Toxicity in Reproductive Organs. (2018). PubMed.
  • Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. (2023).
  • In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. (2022). SciELO.
  • 2-ethylhexyl benzoate - Registr
  • Sodium Benzoate Safety D
  • SUBCHRONIC TOXICITY OF PROPYL PARABEN IN ADULT MALE RATS. (2017).
  • Safety D
  • SAFETY DATA SHEET - 2-Phenoxyethanol. (2025). Sigma-Aldrich.
  • The Ames Test or Bacterial Reverse Mut
  • 2-hydroxypropyl benzo
  • In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. (2025).
  • Skin Irrit
  • 2-phenoxyethanol. Acme-Hardesty.
  • Sodium benzo
  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirm
  • Ethyl benzoate - Registr
  • Scientific Documentation - PR133, Propylparaben, NF, BP, EP. Spectrum Chemical.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.
  • SAFETY DATA SHEET - Sodium Benzo
  • Phenoxyethanol. European Directorate for the Quality of Medicines & HealthCare.
  • CAS 37086-84-3 2-Hydroxypropyl benzo
  • 1,6-Naphthyridine-3-carboxylic acid, 4-(4-cyano-2-methoxyphenyl)
  • In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Portal de Revistas da USP.
  • OPINION on Methylparaben. (2023). European Commission.
  • SAFETY DATA SHEET - Benzyl alcohol. (2024). Actylis Lab Solutions.
  • Skin irrit
  • Material Safety Data Sheet - 2-Phenoxyethanol. (2005). Sciencelab.com.
  • In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics.
  • METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL.
  • Buy 2-Hydroxypropyl benzo
  • 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
  • IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION.
  • The bacterial reverse mut
  • SAFETY DATA SHEET (SDS)
  • This compound | CAS No- 37086-84-3. Simson Pharma Limited.
  • OECD 439: In Vitro Skin Irrit
  • Reverse mutation test on bacteria according to OECD 471. (2021). Analytice.
  • Benzyl alcohol. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Benzyl alcohol. (2009). Thermo Fisher Scientific.

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-Hydroxypropyl Benzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical industry, the synthesis of esters like 2-hydroxypropyl benzoate is a fundamental process. This compound finds applications as a plasticizer, a solvent in cosmetics, and a precursor in the synthesis of more complex molecules. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth, head-to-head comparison of the three primary synthesis routes to this compound, supported by experimental insights and data to inform your methodological choices.

Introduction to this compound Synthesis

The synthesis of this compound typically involves the formation of an ester bond between a benzoic acid derivative and propylene glycol. The three most common approaches to achieve this are:

  • Fischer-Speier Esterification: The direct, acid-catalyzed reaction between benzoic acid and propylene glycol.

  • Acylation with Benzoyl Chloride: The reaction of the more reactive benzoyl chloride with propylene glycol, usually in the presence of a base.

  • Transesterification: The exchange of the alcohol component of an existing ester (e.g., methyl benzoate) with propylene glycol.

Each of these routes possesses a distinct profile of advantages and disadvantages. This guide will dissect each method, providing a mechanistic overview, a detailed experimental protocol, and a comparative analysis to facilitate an informed selection for your specific research or production needs.

Route 1: Fischer-Speier Esterification

This classical method is a cornerstone of ester synthesis, valued for its use of readily available and relatively inexpensive starting materials.

Mechanistic Rationale

The Fischer-Speier esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution. The reaction mechanism involves the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

To drive the equilibrium towards the product, it is common practice to use an excess of one of the reactants (typically the less expensive one, propylene glycol) or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Experimental Protocol

The following protocol is based on the esterification of benzoic acid with propylene glycol, a method that has been investigated for its efficiency in a bubble column reactor, demonstrating its industrial relevance.[1]

Materials:

  • Benzoic acid

  • 1,2-Propylene glycol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Argon gas (for stirring in a bubble column setup)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a means for stirring (e.g., magnetic stirrer or bubbling inert gas), combine benzoic acid and a molar excess of 1,2-propylene glycol (a 1:2 molar ratio is a good starting point).[1]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.2% by weight relative to the reactants).[1]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the mixture, typically in the range of 160-220°C for similar esterifications.[2]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.[1] The reaction is typically run for 3-6 hours.[2]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the catalyst), and finally with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Route 2: Acylation with Benzoyl Chloride

This route employs a more reactive acylating agent, benzoyl chloride, which often leads to faster reaction times and higher yields under milder conditions compared to Fischer esterification.

Mechanistic Rationale

The reaction of benzoyl chloride with propylene glycol is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the hydroxyl group of propylene glycol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, which is corrosive and can lead to side reactions, thereby driving the reaction to completion.

Experimental Protocol

The following is a representative protocol adapted from the synthesis of other benzoate esters using benzoyl chloride.[3][4][5]

Materials:

  • Propylene glycol

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Diethyl ether (or other suitable solvent)

  • Hydrochloric acid (dilute, for work-up)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve propylene glycol in a suitable solvent like diethyl ether, and add a stoichiometric amount of pyridine or triethylamine.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride dropwise from the dropping funnel with constant stirring. An exothermic reaction is expected. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding dilute hydrochloric acid to neutralize the excess base and dissolve the pyridinium or triethylammonium salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Route 3: Transesterification

Transesterification is a valuable alternative, particularly when the starting carboxylic acid is sensitive or when a specific ester is readily and cheaply available.

Mechanistic Rationale

Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester and a different alcohol. The reaction is an equilibrium process. In the context of this compound synthesis, a common starting ester would be methyl benzoate, which reacts with propylene glycol. The reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide or potassium carbonate). The mechanism is analogous to Fischer esterification, involving nucleophilic attack of the alcohol on the ester carbonyl. To shift the equilibrium towards the desired product, an excess of the reactant alcohol (propylene glycol) is used, and the lower-boiling alcohol byproduct (methanol) is removed by distillation as it is formed.

Experimental Protocol

Materials:

  • Methyl benzoate

  • Propylene glycol

  • Catalyst (e.g., sodium methoxide, potassium carbonate, or an acid catalyst like p-toluenesulfonic acid)

  • A suitable solvent (optional, the reaction can often be run neat)

  • Neutralizing agent (e.g., dilute acetic acid for a basic catalyst, or sodium bicarbonate for an acid catalyst)

  • Extraction solvent (e.g., ethyl acetate)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine methyl benzoate, a large excess of propylene glycol, and the chosen catalyst in a round-bottom flask equipped with a distillation head.

  • Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct (typically above 65°C) while retaining the propylene glycol and the product.

  • Continuously remove the methanol as it forms to drive the reaction to completion.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and neutralize the catalyst.

  • If necessary, dilute the mixture with an extraction solvent and wash with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the this compound by vacuum distillation to remove the excess propylene glycol.

Head-to-Head Comparison

FeatureFischer-Speier EsterificationAcylation with Benzoyl ChlorideTransesterification
Starting Materials Benzoic acid, Propylene glycolBenzoyl chloride, Propylene glycolMethyl benzoate, Propylene glycol
Reagent Cost Low (benzoic acid is inexpensive)High (benzoyl chloride is more expensive)Moderate (depends on the cost of the starting ester)
Reaction Conditions Harsh (high temperature, strong acid)Mild (low temperature, base)Moderate (requires heating to remove alcohol byproduct)
Reaction Rate Slow (equilibrium-controlled)FastModerate (equilibrium-controlled)
Byproducts WaterHydrochloric acid (neutralized by base)Methanol
Yield Moderate to good (can be improved by removing water)HighModerate to good (dependent on removing alcohol byproduct)
Purity of Crude Product Generally requires significant purificationOften cleaner, but requires thorough removal of baseRequires removal of excess alcohol and starting ester
Safety & Handling Use of strong, corrosive acidsBenzoyl chloride is lachrymatory and corrosiveUse of potentially flammable alcohols and reactive catalysts
Scalability Readily scalable, common industrial processScalable, but cost and handling of benzoyl chloride can be limitationsScalable, particularly with continuous distillation setups
Atom Economy GoodModerate (loss of HCl and base)Good

Visualizing the Synthesis Pathways

To further clarify the discussed synthesis routes, the following diagrams illustrate the core transformations.

Fischer_Esterification benzoic_acid Benzoic Acid product 2-Hydroxypropyl Benzoate benzoic_acid->product propylene_glycol Propylene Glycol propylene_glycol->product h_plus H+ water Water product->water

Caption: Fischer-Speier Esterification of Benzoic Acid.

Acylation_Benzoyl_Chloride benzoyl_chloride Benzoyl Chloride product 2-Hydroxypropyl Benzoate benzoyl_chloride->product propylene_glycol Propylene Glycol propylene_glycol->product base Base (e.g., Pyridine) hcl HCl product->hcl

Caption: Acylation with Benzoyl Chloride.

Transesterification methyl_benzoate Methyl Benzoate product 2-Hydroxypropyl Benzoate methyl_benzoate->product propylene_glycol Propylene Glycol propylene_glycol->product catalyst Catalyst methanol Methanol product->methanol

Caption: Transesterification of Methyl Benzoate.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the project.

  • For large-scale, cost-effective production , Fischer-Speier esterification remains a viable and well-established method, despite the need for high temperatures and careful management of the reaction equilibrium.

  • For laboratory-scale synthesis where high yield and mild conditions are paramount , acylation with benzoyl chloride is often the preferred method, provided the higher cost and handling requirements of benzoyl chloride are acceptable.

  • Transesterification offers a flexible alternative, particularly useful when the starting carboxylic acid is problematic to handle or when a suitable ester is readily available. Its success hinges on the efficient removal of the alcohol byproduct.

Ultimately, the decision should be guided by a thorough evaluation of factors including raw material cost and availability, required product purity, reaction conditions, safety considerations, and the scale of the synthesis. This guide provides the foundational knowledge to make that decision with confidence.

References

  • Arifin, D. Y., Mustarichie, R., & Fadilah, F. (2015). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Chemistry LibreTexts. (2024). Preparation of the Benzoate of Phenol. Retrieved from [Link]

  • Popa, S., Boran, S., Paul, C., & Borza, P. (2015). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor – Part I. Chemical Bulletin of “Politehnica” University of Timisoara, ROMANIA. Series of Chemistry and Environmental Engineering, 60(74), 2.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification reactions as a means to produce esters: A critical review. Retrieved from [Link]

  • Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. [Link]

Sources

Navigating the Predictive Landscape: A Comparative Guide to QSAR Studies of 2-Hydroxypropyl Benzoate Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and development, the ability to predict the biological activity of novel compounds from their molecular structure is a significant advantage. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to achieve this, saving valuable time and resources. This guide offers a comprehensive comparison of QSAR studies on benzoate derivatives and related phenolic compounds, providing a predictive framework for the rational design of 2-hydroxypropyl benzoate derivatives. As direct QSAR studies on this compound derivatives are not extensively available in the public domain, this guide draws upon established methodologies and findings from structurally analogous compounds to provide a robust predictive framework.

The Foundation: Understanding QSAR and the Chemical Space

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

The general workflow of a QSAR study involves several key steps, from data preparation to model validation, ensuring the development of a robust and predictive model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development Data_Collection Data Collection (Chemical Structures & Biological Activity) Structure_Optimization Structure Optimization (3D Conformation) Data_Collection->Structure_Optimization Descriptor_Calculation Descriptor Calculation Structure_Optimization->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, SVM, ANN) Data_Splitting->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Model_Application Model Application (Prediction for New Compounds) Model_Validation->Model_Application

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

This compound and its potential derivatives represent a chemical space with a benzoate core and a flexible hydroxypropyl side chain. Variations in this structure, such as substitutions on the benzene ring or modifications to the side chain, can significantly impact the molecule's physicochemical properties and, consequently, its biological activity.

Comparative Analysis of QSAR Models for Benzoate Derivatives and Analogs

Antimicrobial and Antifungal Activity

Benzoate esters, particularly p-hydroxybenzoate esters (parabens), are well-known for their antimicrobial properties. QSAR studies on these compounds have revealed the importance of various molecular descriptors in governing their efficacy.

A study on p-hydroxybenzoate esters identified the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ) as key descriptors for their antifungal activity.[1] The developed QSAR model suggested that an increase in both ELUMO and μ correlates with enhanced antifungal activity.[1]

In another study on 2-chlorobenzoic acid derivatives, topological parameters, specifically the second-order molecular connectivity index (2χ) and the valence second-order molecular connectivity index (2χv), were found to govern their antibacterial and antifungal activities.[2] This indicates that the shape and branching of the molecule play a crucial role in its interaction with microbial targets.

QSAR analysis of p-aminobenzoic acid derivatives highlighted the dominance of electronic parameters, such as total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), in explaining their antimicrobial activity.[3]

Here is a comparative summary of QSAR models for antimicrobial benzoate derivatives:

Compound ClassBiological ActivityKey DescriptorsStatistical MethodReference
p-Hydroxybenzoate EstersAntifungalELUMO, Dipole Moment (μ)Multiple Linear Regression (MLR)[1]
2-Chlorobenzoic Acid DerivativesAntibacterial, Antifungal2χ, 2χv (Topological)Not Specified[2]
p-Aminobenzoic Acid DerivativesAntimicrobialTotal Energy (Te), ELUMO (Electronic)Not Specified[3]
Anticancer and Cytotoxic Activity

QSAR studies have also been applied to benzoate derivatives to explore their potential as anticancer agents. For instance, a study on eugenyl benzoate derivatives investigated their cytotoxic activity against HT29 colorectal cancer cells.[4] The resulting QSAR model indicated that hydrophobicity (logP) and steric parameters (molar refractivity, CMR) significantly influence their anticancer activity, with hydrophobicity playing a more dominant role.[4]

A machine learning-based QSAR model for predicting the cytotoxicity of various phenols demonstrated that hydrophobic, steric, and electronic effects are all relevant in determining their toxicity against Tetrahymena pyriformis.[5] This highlights the multifactorial nature of cytotoxicity.

The following table compares QSAR models for the cytotoxic activity of benzoate derivatives and related phenols:

Compound ClassBiological ActivityKey DescriptorsStatistical MethodReference
Eugenyl Benzoate DerivativesCytotoxicity (Anticancer)logP (Hydrophobicity), CMR (Steric)Not Specified[4]
PhenolsCytotoxicityHydrophobic, Steric, and ElectronicDeep Neural Network[5]

Methodologies: From Synthesis to In Silico Modeling

The development of a robust QSAR model is underpinned by high-quality experimental data and rigorous computational methods.

Synthesis of this compound Derivatives

The synthesis of the parent compound, (R)-2-hydroxypropyl benzoate, is typically achieved through the esterification of benzoic acid with (R)-2-hydroxypropanol.[6] This reaction is commonly catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.[6]

Synthesis cluster_reactants Reactants cluster_products Product Benzoic_Acid Benzoic Acid Plus1 + Benzoic_Acid->Plus1 Propylene_Glycol (R)-1,2-Propanediol Arrow Acid Catalyst (e.g., H₂SO₄) Reflux Propylene_Glycol->Arrow HPB (R)-2-Hydroxypropyl Benzoate Plus2 + HPB->Plus2 Water Water Plus1->Propylene_Glycol Plus2->Water Arrow->HPB

Caption: General synthesis scheme for (R)-2-hydroxypropyl benzoate.

Derivatives can be synthesized by using substituted benzoic acids or by further modifying the hydroxyl group on the propylene glycol moiety.

Biological Activity Assays

The biological data used to build QSAR models are generated through various in vitro assays.

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) is a common metric, determined using methods like the tube dilution method.[3] This involves exposing microorganisms to serial dilutions of the test compounds and observing the lowest concentration that inhibits visible growth.[3]

  • Antifungal Activity: Similar to antimicrobial assays, antifungal activity is often quantified by the MIC, with tests performed against various fungal strains.[7]

  • Cytotoxicity/Anticancer Activity: The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Cytotoxicity assays are performed on cancer cell lines, such as HT29, to determine the IC50 values.[4]

Computational QSAR Methodology

The process of developing a QSAR model involves several computational steps:

  • Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be broadly categorized as:

    • 1D Descriptors: Molecular weight, atom counts.

    • 2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.[2]

    • 3D Descriptors: Steric parameters (e.g., molar refractivity), quantum-chemical descriptors (e.g., EHOMO, ELUMO, dipole moment).[1]

    • Physicochemical Properties: Hydrophobicity (logP).[4]

  • Model Building: Various statistical and machine learning methods are employed to build the QSAR model:

    • Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.[1]

    • Support Vector Machine (SVM): A supervised machine learning algorithm that can be used for classification or regression tasks.

    • Artificial Neural Networks (ANN): A machine learning model inspired by the structure and function of biological neural networks.[5]

    • 3D-QSAR Methods (CoMFA and CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of molecules with their biological activity.[8][9]

  • Model Validation: To ensure the robustness and predictive power of the QSAR model, it undergoes rigorous validation:

    • Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the model's internal consistency.

    • External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is evaluated using metrics like the coefficient of determination (R²).

Future Directions and Predictive Insights for this compound Derivatives

The comparative analysis of QSAR studies on benzoate derivatives and their analogs provides a strong foundation for the rational design of novel this compound derivatives with desired biological activities.

  • For Enhanced Antimicrobial/Antifungal Activity: The insights from studies on parabens and other substituted benzoates suggest that tuning the electronic properties (ELUMO, dipole moment) and topological features of the molecule could be a promising strategy.[1][2] Modifications to the benzene ring with electron-withdrawing or -donating groups, and altering the steric bulk of the side chain, could lead to more potent antimicrobial agents.

  • For Improved Anticancer Activity: The importance of hydrophobicity (logP) in the cytotoxicity of eugenyl benzoate derivatives suggests that modulating the lipophilicity of this compound derivatives could enhance their anticancer potential.[4] This could be achieved by introducing hydrophobic or hydrophilic substituents on the aromatic ring or the side chain.

The application of 3D-QSAR methods like CoMFA and CoMSIA would be particularly valuable in elucidating the 3D structural requirements for optimal interaction with biological targets.[8][9]

Conclusion

While direct QSAR studies on this compound derivatives are yet to be widely published, a wealth of information from analogous compound series provides a clear roadmap for future research. By leveraging the established relationships between molecular descriptors and biological activities for benzoate and phenolic compounds, researchers can strategically design and synthesize novel this compound derivatives with enhanced therapeutic potential. The continued application of advanced computational techniques, coupled with robust experimental validation, will undoubtedly accelerate the discovery of new and effective drug candidates in this chemical class.

References

Sources

A Comparative Analysis of 2-Hydroxypropyl Benzoate and Classical Hydrotropes for Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) remains a critical challenge.[1][2] Hydrotropy, a solubilization technique that employs amphiphilic agents known as hydrotropes, offers a promising and versatile solution.[1][2] This guide provides a comprehensive comparison of the solubilizing efficiency of 2-Hydroxypropyl benzoate (2-HPB) against well-established hydrotropes such as sodium benzoate, niacinamide, and urea. Through an examination of their mechanisms, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to select the optimal hydrotrope for their drug development needs.

Understanding Hydrotropy: A Mechanism for Enhanced Solubilization

Hydrotropy is a phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a sparingly soluble solute.[3] Unlike surfactants, hydrotropes generally have a smaller hydrophobic part and do not form well-defined micelles at a critical concentration.[3] Instead, they are thought to increase solubility through a combination of mechanisms, including:

  • Self-aggregation: Hydrotropes can form loose, non-covalent assemblies that create hydrophobic microdomains, partitioning the poorly soluble drug molecules and effectively increasing their concentration in the aqueous phase.

  • Complexation: Weak, non-covalent interactions between the hydrotrope and the drug molecule can lead to the formation of more soluble complexes.

  • Modification of Solvent Properties: Hydrotropes can alter the structure of water, reducing its ability to expel the hydrophobic drug and thereby increasing its solubility.

The choice of hydrotrope is critical and depends on the specific physicochemical properties of the drug molecule. Key advantages of hydrotropy include its simplicity, cost-effectiveness, and the potential to avoid the use of harsh organic solvents.[1]

Comparative Analysis of Solubilizing Efficiency

The effectiveness of a hydrotrope is typically quantified by the "solubility enhancement ratio" (S/S₀), where S is the solubility of the drug in the hydrotrope solution and S₀ is its intrinsic aqueous solubility. The following table summarizes available experimental data on the solubilizing efficiency of common hydrotropes for select poorly soluble drugs.

Poorly Soluble DrugHydrotropeConcentration (M)Solubility Enhancement (S/S₀)Reference
Ibuprofen Sodium Benzoate2.0> 81[4]
Sodium Benzoate2.0~81[4]
Ammonium Acetate:Sodium Benzoate (1:1)2.0> 60-70% increase[5]
Meloxicam Sodium Benzoate2.0Significant[6]
Sodium Benzoate (in solid dispersion 1:2 ratio)-17-fold[7]
HPMC & Nicotinamide (in solid dispersion 1:2:1 ratio)-3.59-fold[8]
Carbamazepine PVP 44,000-~7.4[9]

In-Depth Look at Common Hydrotropes

Sodium Benzoate

A widely used and effective hydrotrope, sodium benzoate has demonstrated significant solubilizing power for a variety of poorly soluble drugs.[4][6][7] Its mechanism is believed to involve both self-aggregation and the formation of complexes with drug molecules. The aromatic benzene ring of the benzoate ion can interact with hydrophobic regions of the drug, while the carboxylate group ensures water solubility.

Niacinamide (Vitamin B3)

Niacinamide is another popular hydrotrope known for its ability to enhance the solubility of numerous drugs.[8] Its proposed mechanism involves the formation of specific, non-covalent complexes with drug molecules, effectively shielding the hydrophobic portions from the aqueous environment.

Urea

Urea is a simple, organic molecule that can act as a hydrotrope at high concentrations. Its mechanism is thought to involve the disruption of the water structure, making it a more favorable solvent for nonpolar molecules.

Experimental Protocol: Phase Solubility Study (Higuchi and Connors Method)

To experimentally determine the solubilizing efficiency of a hydrotrope, a phase solubility study is a standard and reliable method.[11][12][13][14]

Objective:

To determine the stoichiometry and stability constant of the complex formed between a poorly soluble drug and a hydrotrope, and to quantify the solubility enhancement.

Materials:
  • Poorly soluble drug of interest

  • Hydrotrope (e.g., this compound, Sodium Benzoate)

  • Distilled or deionized water

  • Screw-capped vials

  • Mechanical shaker or orbital incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC for drug quantification

  • Whatman filter paper (or equivalent)

Procedure:
  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of the hydrotrope at varying molar concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

  • Saturation: Add an excess amount of the poorly soluble drug to each vial containing the different concentrations of the hydrotrope solution, as well as to a vial containing only water (this will determine the intrinsic solubility, S₀).

  • Equilibration: Tightly cap the vials and place them on a mechanical shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a specified period (typically 24-72 hours) until saturation is reached.

  • Sample Preparation: After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to separate the undissolved drug.

  • Filtration and Dilution: Carefully withdraw the supernatant from each vial and filter it through a suitable filter paper (e.g., 0.45 µm) to remove any remaining solid particles. Dilute the filtered samples appropriately with the corresponding hydrotrope solution to bring the drug concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or HPLC.

  • Data Analysis: Plot the total concentration of the dissolved drug (S) on the y-axis against the molar concentration of the hydrotrope on the x-axis. This is the phase solubility diagram.

  • Calculation of Solubility Enhancement Ratio: For each hydrotrope concentration, calculate the solubility enhancement ratio (S/S₀).

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_hydro Prepare Hydrotrope Solutions (Varying Concentrations) prep_drug Add Excess Drug to Vials prep_hydro->prep_drug equilibrate Equilibrate on Shaker (24-72h at constant temp.) prep_drug->equilibrate centrifuge Centrifuge to Separate Undissolved Drug equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute for Analysis filter->dilute quantify Quantify Drug Concentration (UV-Vis or HPLC) dilute->quantify plot Plot Phase Solubility Diagram (Drug Conc. vs. Hydrotrope Conc.) quantify->plot calculate Calculate Solubility Enhancement Ratio (S/S₀) plot->calculate

Caption: Workflow for a Phase Solubility Study.

Conclusion and Future Directions

While established hydrotropes like sodium benzoate, niacinamide, and urea have a proven track record of significantly enhancing the solubility of poorly soluble drugs, the potential of novel agents like this compound should not be overlooked. Its amphiphilic nature makes it a promising candidate for hydrotropic solubilization. However, the lack of direct, quantitative experimental data on its efficiency is a clear gap in the current literature.

For researchers and formulation scientists, the immediate path forward involves conducting systematic phase solubility studies, as outlined in this guide, to characterize the solubilizing power of 2-HPB for a range of BCS Class II and IV drugs. Such studies will not only provide the necessary data for a direct comparison with traditional hydrotropes but also elucidate its mechanism of action and optimal conditions for use. By expanding our understanding of the structure-activity relationships of hydrotropes, we can continue to develop more effective and tailored solutions for the persistent challenge of poor drug solubility.

References

  • Bagada, H., et al. (2019). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β-Cyclodextrin Host-Guest.
  • Haq, A., et al. (2020). Solubility Enhancement of Poorly Water-Soluble Drugs: A Review. International Journal of Lifescience and Pharma Research, 10(6), L73-L82.
  • Tripathi, D., et al. (2022). Enhanced Solubility of Meloxicam with Sodium Benzoate Hydrotrope: Ecofriendly Approach for Improved Topical Drug Delivery.
  • Sivakumar, P., et al. (2011). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. AAPS PharmSciTech, 12(1), 138-145.
  • Maheshwari, R. K. (2012). Hydrotropic Solubilization- A Novel and Economical Technique. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 332-337.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Fathanah, U., et al. (2019). Improving solubility and dissolution of meloxicam by solid dispersion using hydroxypropyl methylcellulose 2910 3 cps and nicotinamide. Drug Invention Today, 12(11), 2635-2640.
  • S. Vidyadhara, J. R. Babu, R. M. Kumar, and J. V. Prasad, “Solubilization of carbamazepine for solution dosage forms,” Indian Journal of Pharmaceutical Sciences, vol. 64, no. 3, pp. 282–285, 2002.
  • Al-Hamidi, H., et al. (2021). Hydrotropic Solubilization: An Effective Technique for Enhancing the Solubility of Antidiabetic Drug Glimepiride.
  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(9), 3660-3669.
  • Patel, J. R., et al. (2011). Solubility enhancement of ibuprofen using hydrotropic agents. International Journal of Pharmacy & Life Sciences, 2(2), 542-545.
  • de Geronimi, E. N., et al. (2011). Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes. Journal of the Science of Food and Agriculture, 91(10), 1845-1851.
  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of pharmaceutical and biomedical analysis, 115, 269–282.
  • Jung, H. W., et al. (2008). Comparative In Vitro Study of Six Carbamazepine Products. Journal of the Korean Physical Society, 52(suppl), S1-S6.
  • Shinde, A. J., et al. (2012). Formulation and Evaluation of Hydrotropic Solublization Based Suspensions of Griseofulvin. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3854.
  • Mohammed, S. A., & Hussein, A. A. (2021). The Dissolution enhancement of Meloxicam tablets from the synergistic effect of hydrotropic and sublimating agent. Polytechnic Journal, 11(2), 7-13.
  • Panchal, M., et al. (2023). Analytical method development and validation of spectroscopic estimation of ibuprofen using hydrotropic solubilization technique. World Journal of Pharmaceutical Research, 12(11), 945-959.
  • Patel, R. P., et al. (2017). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Research Journal of Pharmacy and Technology, 10(10), 3415-3420.
  • T, S. B., et al. (2023). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 502-512.
  • Pop, C., et al. (2011).
  • Jain, A., et al. (2018). Hydrotropic Solubilization: Tool for Eco-Friendly Analysis. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1), 1-8.
  • Shinde, P. V., et al. (2013). Improvement of solubility of badly water soluble drug (ibuprofen) by using surfactants and carriers. International Journal of Pharmaceutical Sciences and Research, 4(4), 1461-1469.
  • Jain, P., et al. (2012). Solubility enhancement techniques with special emphasis on hydrotropy. Journal of Drug Delivery and Therapeutics, 2(4).
  • Loftsson, T., & Hreinsdóttir, D. (2006). Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method. Chemical & Pharmaceutical Bulletin, 54(7), 1015-1019.
  • Maheshwari, R. K., et al. (2012). New Quantitative Technique for estimation of solubility of Theophylline using Hydrotropic Solubilizing Agents. Research Journal of Pharmacy and Technology, 5(5), 653-655.
  • Kumar, A., & Rohani, S. (2016). Evaporative Crystallization of Carbamazepine from Different Organic Solvents. Crystal Growth & Design, 16(12), 7048-7057.
  • Fathanah, U., et al. (2019). Improving solubility and dissolution of meloxicam by solid dispersion using hydroxypropyl methylcellulose 2910 3 cps and nicotinamide. Drug Invention Today, 12(11), 2635-2640.
  • Liu, F., & Guo, Q. (2007). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants.
  • Kumar, A., et al. (2023). Solublity Enhancement Of Ibuprofen Using Different Techniques. International Journal of Creative Research Thoughts, 11(12), b524-b534.
  • Adebisi, A. O., et al. (2023). Dissolution enhancement of carbamazepine solid dispersions in poly (2-ethyl-2-oxazoline). British Journal of Pharmacy, 8(1).

Sources

A Guide to Investigating the Cross-Reactivity and Potentiation of 2-Hydroxypropyl Benzoate with Common Preservatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists, selecting an optimal preservative system is a critical step in ensuring product safety and stability. While individual preservatives have well-documented efficacy profiles, the interactions within a complex formulation—especially with other preservatives—can be intricate. This guide provides a technical framework for evaluating 2-Hydroxypropyl benzoate, a less-common ester of benzoic acid, in the context of multi-preservative systems. We will explore the scientific rationale and experimental methodologies for assessing its potential for cross-reactivity and synergistic potentiation with other widely used preservatives.

Given the limited direct public data on this compound, this guide establishes a logical investigative path based on the known behaviors of structurally related compounds, namely benzoic acid, its salts, and parabens (esters of p-hydroxybenzoic acid).

Understanding this compound: A Profile

This compound is an ester of benzoic acid.[1][2] Like other benzoate derivatives, its primary function in cosmetic and pharmaceutical formulations is to prevent microbial contamination.[2][3] The presence of a hydroxyl group in its structure may enhance its water solubility and potential for hydrogen bonding compared to simpler benzoate esters, which could influence its efficacy and formulation compatibility.[2]

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of benzoate esters is fundamentally linked to the action of undissociated benzoic acid.[4] The efficacy of these compounds is pH-dependent, being significantly more active in acidic conditions. The accepted mechanism involves several stages:

  • Passive Diffusion : In its undissociated, more lipophilic state, the benzoic acid molecule permeates the microbial cell membrane.[4]

  • Intracellular pH Disruption : Once inside the neutral or slightly alkaline cytoplasm, the acid dissociates, releasing protons (H+). This influx acidifies the cell's interior, creating an environment that is hostile to the function of critical enzymes.[4]

  • Metabolic Inhibition : The acidification disrupts the proton motive force across the cell membrane, which is essential for ATP synthesis and nutrient transport, leading to metabolic arrest and cell death.[4][5]

This mechanism is foundational to understanding how this compound likely functions and how it might interact with other preservatives.

Cross-Reactivity: A Structural Perspective

Cross-reactivity, in the context of preservatives, often refers to the potential for an allergic reaction to a substance due to sensitization from a different but structurally similar compound. The primary compounds of concern for cross-reactivity with benzoate derivatives are parabens, which are esters of p-hydroxybenzoic acid.[6][7]

Both benzoates and parabens share a core benzene ring structure.[8] However, the metabolites differ: ester-type local anesthetics can metabolize to para-aminobenzoic acid (PABA), whereas parabens are metabolized to p-hydroxybenzoic acid.[8] While some studies have investigated the potential for cross-reaction between these groups, the incidence is considered low.[7][8] A retrospective analysis of over 4,300 patients found that the rate of cross-reactions to parabens in individuals sensitive to PABA-related compounds was 2%, which is within the range of paraben sensitivity in the general population.[7]

Therefore, while a structural relationship exists, significant immunological cross-reactivity between this compound and parabens is not strongly anticipated but should not be entirely dismissed in sensitive individuals.

Potentiation and Synergy: The Science of Combination

In preservative science, synergy occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects.[9] This is a highly desirable outcome, as it can allow for lower, safer concentrations of individual preservatives while achieving broad-spectrum protection.[9]

Synergy has been reported among different paraben esters and between benzoates and other substances.[10][11] For instance, sodium benzoate shows synergistic effects with propylene glycol and sorbic acid. The mechanism for such potentiation can vary:

  • Multi-Target Attack : Different preservatives may act on different microbial targets (e.g., cell wall vs. DNA synthesis).

  • Enhanced Uptake : One agent may disrupt the cell membrane, facilitating the entry of the second agent. Chelating agents like EDTA, for example, can enhance the efficacy of preservatives like parabens and phenol by disrupting the outer membrane of bacteria.[12]

Given these precedents, it is scientifically plausible that this compound could act synergistically with other preservatives. An experimental investigation is the only way to confirm and quantify this effect.

Experimental Protocols for Evaluation

To rigorously assess the performance of this compound in combination with other preservatives, a multi-step experimental approach is required. This involves determining baseline activity, assessing for synergy, and validating performance in a final product formulation.

Experiment 1: Determining Minimum Inhibitory Concentration (MIC)

The first step is to determine the MIC of this compound and each comparator preservative. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution MIC Assay

  • Prepare Stock Solutions : Dissolve this compound and comparator preservatives (e.g., Methylparaben, Phenoxyethanol) in an appropriate solvent to create high-concentration stock solutions.

  • Microorganism Preparation : Culture challenge organisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) to a standardized concentration (approx. 1x10^6 CFU/mL).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of each preservative stock solution in a suitable growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation : Add a standardized volume of the prepared microbial suspension to each well.

  • Controls : Include positive controls (media + inoculum, no preservative) and negative controls (media only) on each plate.

  • Incubation : Incubate the plates at the appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (24-72 hours).

  • Data Interpretation : The MIC is the lowest concentration at which no visible turbidity (growth) is observed.

Experiment 2: Checkerboard Assay for Synergy Assessment

The checkerboard assay is the gold-standard method for quantifying antimicrobial interactions.[13][14][15] It systematically tests pairings of two compounds across a range of concentrations.

Methodology: Checkerboard Microdilution Assay

  • Plate Setup : Use a 96-well plate. Along the x-axis, prepare serial dilutions of Preservative A (e.g., this compound). Along the y-axis, prepare serial dilutions of Preservative B (e.g., Methylparaben).

  • Combination Filling : Each well in the grid will contain a unique combination of concentrations of both preservatives.

  • Inoculation & Incubation : Inoculate the plate with a standardized microbial suspension and incubate as described for the MIC assay.

  • Data Analysis : After incubation, identify the wells showing no growth. For each combination, calculate the Fractional Inhibitory Concentration (FIC) Index.

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index (FICI) = FIC of Agent A + FIC of Agent B

  • Interpretation of FICI :

    • Synergy : FICI ≤ 0.5

    • Additive : 0.5 < FICI ≤ 1.0

    • Indifference : 1.0 < FICI ≤ 4.0

    • Antagonism : FICI > 4.0

Diagram: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Stock Solutions (Preservative A & B) A1 Serially dilute Preservative A along X-axis of 96-well plate P1->A1 A2 Serially dilute Preservative B along Y-axis of 96-well plate P1->A2 P2 Prepare Standardized Microbial Inoculum A3 Inoculate all wells P2->A3 B1 Incubate Plate (24-72 hours) A3->B1 B2 Read MIC values for each combination B1->B2 B3 Calculate FIC Index (FICI) B2->B3 B4 Interpret Results: Synergy, Additive, Indifference, Antagonism B3->B4

Caption: Workflow for the checkerboard microdilution assay.

Experiment 3: Preservative Efficacy Test (PET)

The final and most critical step is to evaluate the performance of a promising preservative blend in the actual product formulation. The USP <51> Antimicrobial Effectiveness Test is the standard for this.[16][17][18]

Methodology: USP <51> Challenge Test

  • Product Preparation : Prepare multiple samples of the final product formulation. Some samples will be unpreserved (control), while others will contain the preservative system under investigation (e.g., this compound + Methylparaben at synergistic concentrations).

  • Inoculation : Individually challenge each product sample with a high concentration (10^5 to 10^6 CFU/mL) of the specified USP <51> organisms.[16]

  • Sampling Over Time : Store the inoculated samples at a specified temperature (20-25°C). At defined time points (e.g., Day 7, Day 14, and Day 28), draw aliquots from each sample.

  • Microbial Enumeration : Plate the aliquots onto growth media to determine the number of surviving microorganisms.

  • Data Interpretation : Compare the log reduction in microbial counts at each time point against the acceptance criteria defined in USP <51>. For bacteria, a 3-log (99.9%) reduction by day 7 and no increase thereafter is typically required for topical products.

Diagram: Preservative Efficacy Testing (PET) Logic

PET_Logic cluster_sampling Time-Point Sampling & Plating Start Final Product Formulation Inoculate Inoculate with Challenge Microorganisms (10^5-10^6 CFU/mL) Start->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate T7 Day 7 Incubate->T7 T14 Day 14 Incubate->T14 T28 Day 28 Incubate->T28 Analysis Calculate Log Reduction vs. Initial Inoculum T7->Analysis T14->Analysis T28->Analysis Criteria Compare to USP <51> Acceptance Criteria Analysis->Criteria Pass System is Effective Criteria->Pass Meets Criteria Fail System is Not Effective Criteria->Fail Fails Criteria

Caption: Logical flow of the USP <51> Challenge Test.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example MIC Data for Individual Preservatives

PreservativeS. aureus MIC (%)E. coli MIC (%)C. albicans MIC (%)
This compound0.1250.250.06
Methylparaben0.250.50.125
Phenoxyethanol0.51.00.5

Table 2: Example FIC Index (FICI) Results from Checkerboard Assay

CombinationChallenge OrganismFICI ValueInterpretation
2-HPB + MethylparabenS. aureus0.50Synergy
2-HPB + MethylparabenC. albicans0.37Synergy
2-HPB + PhenoxyethanolE. coli0.75Additive
2-HPB + PhenoxyethanolS. aureus1.25Indifference

(Note: 2-HPB = this compound. Data are illustrative examples.)

Conclusion

Investigating the interactions of this compound requires a systematic and evidence-based approach. While direct literature is sparse, a robust evaluation can be constructed by leveraging established principles of preservative action and standardized microbiological methods. By first determining individual efficacy (MIC), then quantifying interactions (Checkerboard Assay), and finally validating in-formula performance (USP <51> PET), researchers and drug development professionals can generate the necessary data to confidently select and optimize a preservative system. This structured methodology ensures scientific integrity and leads to the development of safe, stable, and effective products.

References

  • Piper, P., et al. (2001). "Potential Safety Issues Surrounding the Use of Benzoate Preservatives." MDPI. Available at: [Link]

  • Scientific Committee on Consumer Products (SCCP). (2005). "Opinion on Benzoic Acid and Sodium Benzoate." European Commission. Available at: [Link]

  • IRE Journals. (2022). "A Review On: Preservatives Used in Pharmaceuticals and Impacts on Health." IRE Journals. Available at: [Link]

  • Ramezani, V., et al. (2021). "Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview." PMC. Available at: [Link]

  • Creative Diagnostics. "Antimicrobial Synergy Testing/Checkerboard Assay." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11159660, (R)-2-Hydroxypropyl benzoate." PubChem. Available at: [Link]

  • DermNet. "Parabens Contact Allergy." Available at: [Link]

  • Google Patents. (2018). "Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • Garcia, L. (2021). "New and simplified method for drug combination studies by checkerboard assay." National Center for Biotechnology Information. Available at: [Link]

  • United States Pharmacopeia. "<51> Antimicrobial Effectiveness Testing." USP. Available at: [Link]

  • Onsøyen, E., & Røssland, E. (1993). "Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity." ResearchGate. Available at: [Link]

  • Siegert, W. (2001). "The Benefit of Using Synergistic Mixtures of Preservatives." ResearchGate. Available at: [Link]

  • Bitesize Bio. (2023). "The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay." Available at: [Link]

  • Wikipedia. "Propylparaben." Available at: [Link]

  • Wang, M., et al. (2019). "Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Derivatives." National Center for Biotechnology Information. Available at: [Link]

  • United States Pharmacopeia. "General Chapters: <51> ANTIMICROBIAL EFFECTIVENESS TESTING." Available at: [Link]

  • SkinIdent. (2007). "Parabens contact allergy." DermNet NZ. Available at: [Link]

  • Li, X., et al. (2021). "Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships." MDPI. Available at: [Link]

  • NUS Blog. (2023). "Parabens, PABA, and Allergies to Local Anaesthetics." Available at: [Link]

  • Consumer Product Testing Company. "Preservative Efficacy Testing: USP 51 Vs. PCPC." Available at: [Link]

  • Turchin, I., et al. (2006). "Cross-reactions among parabens, para-phenylenediamine, and benzocaine: a retrospective analysis of patch testing." PubMed. Available at: [Link]

  • United States Pharmacopeia. (2011). "<51> ANTIMICROBIAL EFFECTIVENESS TESTING." Available at: [Link]

  • May, F., et al. (2023). "Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities." MDPI. Available at: [Link]

  • Microchem Laboratory. "USP <51> Preservative Challenge Test." Available at: [Link]

  • Onsøyen, E., & Røssland, E. (1993). "Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity." PubMed. Available at: [Link]

  • Leelaporn, A., et al. (2013). "Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-Hydroxypropyl Benzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of 2-Hydroxypropyl benzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding this compound: A Profile

This compound is a benzoate ester. While specific hazard information should always be obtained from the supplier's Safety Data Sheet (SDS), available data for structurally similar chemicals, such as propyl p-hydroxybenzoate, indicate that it is not classified as a hazardous substance.[1] An SDS for a mixture containing propylene glycol monobenzoate (a synonym for this compound) also indicates it is not classified as hazardous.[2] However, it is imperative to verify the hazard classification with the specific SDS for the product in your possession.

Below is a summary of the known physical and chemical properties of this compound:

PropertyValueSource
CAS Number 37086-84-3Simson Pharma Limited
Molecular Formula C10H12O3PubChem[3]
Molecular Weight 180.20 g/mol PubChem[3]
Synonyms Propylene glycol monobenzoate, 2-Hydroxy-2-methylethyl benzoateSimson Pharma Limited, Alfa Chemistry[4]

The Core Principle: Disposal as Non-Hazardous Waste

Based on available data for similar compounds, this compound can likely be managed as a non-hazardous solid waste.[1] This approach is contingent on the absence of contamination with any hazardous materials. The fundamental principle of proper laboratory waste management is to prevent pollution and ensure the safety of all personnel.

The Causality Behind Non-Hazardous Waste Disposal

The classification of a chemical as non-hazardous is determined by its lack of characteristics that would qualify it as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] These characteristics include ignitability, corrosivity, reactivity, and toxicity. For many benzoate esters, their chemical structure does not impart these hazardous properties, allowing for a more straightforward disposal process. However, it is crucial to remember that "non-hazardous" does not mean "harmless," and appropriate personal protective equipment should always be worn when handling any chemical.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of uncontaminated this compound.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Procedure:

  • Confirmation of Non-Hazardous Status: Before proceeding, locate and review the Safety Data Sheet (SDS) provided by the manufacturer of your this compound. Confirm that it is classified as non-hazardous. If the SDS indicates any hazards, the material must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • For solid this compound, collect the waste in a designated, well-labeled container for non-hazardous solid chemical waste.

    • The container should be made of a material compatible with the chemical and have a secure lid to prevent spills.

    • Label the container clearly as "Non-Hazardous Waste: this compound". Include the date of initial waste accumulation.

  • Storage:

    • Store the waste container in a designated waste accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal.

    • Typically, non-hazardous solid waste is disposed of in the regular trash, but it must be securely packaged.[7]

    • Place the sealed container in a sturdy, sealed bag or box before placing it in the designated dumpster. Custodial staff should not handle laboratory chemical containers.[7]

    • For quantities greater than five pounds, it is advisable to contact your institution's Environmental Health and Safety (EHS) department for evaluation.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Hydroxypropyl benzoate for disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous hazardous_waste Dispose as Hazardous Waste (Follow institutional hazardous waste procedures) is_hazardous->hazardous_waste Yes check_contamination Is it contaminated with hazardous material? is_hazardous->check_contamination No non_hazardous_waste Dispose as Non-Hazardous Solid Waste collect_waste Collect in a labeled, sealed container for non-hazardous waste non_hazardous_waste->collect_waste check_contamination->hazardous_waste Yes check_contamination->non_hazardous_waste No dispose Place in designated dumpster (packaged securely) collect_waste->dispose end End dispose->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, follow these procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed container for disposal as non-hazardous waste (if the spilled material was not contaminated).

    • Clean the spill area with soap and water.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Trustworthiness and Self-Validation

This guide is built on the principle of verification. The most critical step is the initial consultation of the manufacturer-specific SDS. This document is the authoritative source for hazard information and disposal guidelines for the particular product you are using. By cross-referencing this guide with your specific SDS and institutional protocols, you create a self-validating system for safe and compliant chemical disposal.

References

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • ITW Performance Polymers. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration. (2015, October 15). HCS requirements for RCRA and non-RCRA waste. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, August 18). Safety Data Sheet: Sodium propyl p-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Hydroxypropyl benzoate. PubChem. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • Solvet. (2020, March 16). SAFETY DATA SHEET Propylene Glycol. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypropyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Hydroxypropyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.